6-Ethylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
3-ethyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-4-6(9)8-7-5/h3-4H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQEJABMXDVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310917 | |
| Record name | 6-Ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51355-93-2 | |
| Record name | 6-Ethyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001310917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Ethylpyridazin-3(2H)-one
This guide provides a comprehensive overview of a robust and scientifically grounded synthetic route to 6-Ethylpyridazin-3(2H)-one, a heterocyclic compound of interest to researchers in medicinal and agrochemical development. The narrative emphasizes the chemical logic behind the chosen pathway, detailed experimental procedures, and the mechanistic underpinnings of each transformation.
Introduction and Strategic Overview
The pyridazin-3(2H)-one scaffold is a privileged core in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2] The synthesis of specific analogs, such as this compound, requires a strategic approach that is both efficient and scalable.
The most common and logical strategy for constructing the pyridazinone ring involves the cyclocondensation of a γ-keto acid or its ester equivalent with a hydrazine derivative.[3][4][5] This approach offers a direct and reliable method for forming the core heterocyclic structure. The substituent at the C6 position of the final product is dictated by the group attached to the ketone of the γ-keto acid precursor.[3] Therefore, for the target molecule, this compound, the key precursor is 4-oxohexanoic acid (or its ester).
This guide will detail a three-stage synthesis:
-
Stage 1: Synthesis of the key intermediate, 4-oxohexanoic acid.
-
Stage 2: Cyclocondensation with hydrazine hydrate to form 4,5-dihydro-6-ethylpyridazin-3(2H)-one.
-
Stage 3: Aromatization via dehydrogenation to yield the final product, this compound.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule to identify viable starting materials. The primary disconnection breaks the two N-C bonds of the pyridazinone ring, revealing the essential building blocks: hydrazine and a 1,4-dicarbonyl compound. A subsequent aromatization step is considered, leading back to the dihydro-intermediate.
Caption: Retrosynthetic pathway for this compound.
Stage 1: Synthesis of the Key Precursor, 4-Oxohexanoic Acid
The synthesis of 4-oxohexanoic acid (CAS 1117-74-4) is the foundational step.[6][7] While several routes exist, a reliable method involves the acid-catalyzed hydrolysis of ethyl 4-oxohexanoate. The ester itself can be prepared through various established organometallic or enolate-based methods. For the purpose of this guide, we will assume the availability of the precursor ester, ethyl 4-oxohexanoate (CAS 3249-33-0), which is a known building block in organic synthesis.[8][9]
Reaction: Acid-catalyzed hydrolysis of ethyl 4-oxohexanoate.
Experimental Protocol: Hydrolysis of Ethyl 4-oxohexanoate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-oxohexanoate (15.8 g, 0.1 mol).
-
Reaction: Add 100 mL of 10% (v/v) aqueous sulfuric acid to the flask.
-
Heating: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-oxohexanoic acid as a solid or oil. Further purification can be achieved by recrystallization or distillation if necessary.
| Parameter | Value |
| Starting Material | Ethyl 4-oxohexanoate |
| Reagent | 10% H₂SO₄ (aq) |
| Temperature | Reflux (~100 °C) |
| Typical Time | 4-6 hours |
| Expected Yield | >90% |
Stage 2: Cyclocondensation to form 4,5-Dihydro-6-ethylpyridazin-3(2H)-one
This is the core ring-forming reaction. The condensation of γ-keto acids with hydrazine is the most common and direct method for synthesizing 6-substituted 4,5-dihydropyridazin-3(2H)-ones.[3] The reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization and dehydration.
Mechanism of Cyclocondensation
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic ketone carbon of 4-oxohexanoic acid. This is followed by proton transfers and the elimination of a water molecule to form a hydrazone intermediate. The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carboxylic acid carbon, leading to a cyclic intermediate which subsequently dehydrates to yield the stable 4,5-dihydropyridazinone ring.
Caption: Key steps in the cyclocondensation reaction.
Experimental Protocol: Cyclocondensation
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 4-oxohexanoic acid (13.0 g, 0.1 mol) in 100 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (5.5 mL, ~0.11 mol, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C). The reaction is typically complete within 1 to 4 hours.[3]
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting keto acid.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under vacuum until precipitation occurs.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield 4,5-dihydro-6-ethylpyridazin-3(2H)-one.
| Parameter | Value |
| Starting Material | 4-Oxohexanoic Acid |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Typical Time | 1-4 hours |
| Expected Yield | 75-85% |
Stage 3: Aromatization to this compound
The 4,5-dihydropyridazinone intermediate is often not the final desired product. To achieve the stable, aromatic pyridazinone ring, a dehydrogenation (oxidation) step is required.[3][4] Various reagents can accomplish this, with a common and effective method being the use of bromine in acetic acid.[10] Other methods include using palladium on carbon (Pd/C) at elevated temperatures or other oxidizing agents like manganese dioxide (MnO₂).
Experimental Protocol: Dehydrogenation
Caution: This procedure involves bromine, which is highly corrosive and toxic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: Dissolve 4,5-dihydro-6-ethylpyridazin-3(2H)-one (12.6 g, 0.1 mol) in 100 mL of glacial acetic acid in a 250 mL flask equipped with a dropping funnel and a magnetic stirrer.
-
Reagent Addition: From the dropping funnel, add a solution of bromine (5.4 mL, 0.105 mol) in 20 mL of glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 30 °C with an ice bath if necessary.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours until the red-brown color of bromine fades.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate should form.
-
Neutralization & Isolation: Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with water and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
| Parameter | Value |
| Starting Material | 4,5-Dihydro-6-ethylpyridazin-3(2H)-one |
| Reagent | Bromine in Acetic Acid |
| Temperature | Room Temperature |
| Typical Time | 2-3 hours |
| Expected Yield | 70-80% |
Overall Synthetic Workflow
The complete process is a sequential, three-stage synthesis that transforms readily available starting materials into the target heterocyclic compound. Each stage is designed to be high-yielding and uses standard laboratory techniques.
Caption: Overall workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is reliably achieved through a classical three-stage pathway centered on the cyclocondensation of a γ-keto acid with hydrazine. The presented route, involving the preparation of 4-oxohexanoic acid, its subsequent reaction to form the dihydropyridazinone intermediate, and final aromatization, represents a logical, well-documented, and scalable method. The protocols provided herein are based on established chemical principles and offer a solid foundation for researchers and drug development professionals working with this important class of heterocycles.
References
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- 10. researchgate.net [researchgate.net]
Chemical properties and structure of 6-Ethylpyridazin-3(2H)-one
An In-depth Technical Guide to the Pyridazin-3(2H)-one Scaffold: A Focus on the Structure, Properties, and Synthesis of 6-Ethylpyridazin-3(2H)-one
Abstract
The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comprehensive technical overview of this heterocyclic system, with a specific focus on this compound as a representative analog. While direct experimental data for this specific ethyl derivative is sparse in public literature, this document extrapolates its chemical properties, structure, and potential synthetic pathways based on well-documented related compounds. We delve into the synthesis, spectroscopic characterization, chemical reactivity, and the significant therapeutic potential of the broader class of 6-substituted pyridazinones. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical entity.
Introduction to the Pyridazin-3(2H)-one Scaffold
Chemical Identity and Tautomerism
The pyridazin-3(2H)-one ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. A key feature of this scaffold is the amide group within the ring, which can exist in keto-enol tautomeric forms: the pyridazin-3(2H)-one (lactam) form and the pyridazin-3-ol (lactim) form. The lactam form is generally predominant. This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and interactions with biological targets.
Significance in Medicinal Chemistry
Pyridazinone derivatives are of immense interest to the pharmaceutical industry due to their diverse pharmacological activities. The literature extensively documents their potential as analgesic, anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents.[1][2] The versatility of the scaffold allows for substitutions at various positions (primarily N-2 and C-6), enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties. Derivatives have shown efficacy as selective COX-2 inhibitors, phosphodiesterase-4 (PDE-4) inhibitors, and vasodilators, highlighting the scaffold's broad therapeutic applicability.[1][3][4]
Focus of this Guide: this compound
This guide uses this compound as a focal point to explore the chemistry of this class. While its direct counterpart, 6-methylpyridazin-3(2H)-one, is documented[5], the ethyl variant serves as an excellent model for discussing synthesis and characterization principles that apply to a wide range of C-6 alkyl-substituted pyridazinones.
Molecular Structure and Physicochemical Properties
Core Structure
The structure of this compound consists of the pyridazinone ring with an ethyl group attached at the C-6 position. The presence of the N-H proton allows it to act as a hydrogen bond donor, while the carbonyl oxygen and ring nitrogens can act as hydrogen bond acceptors.
Physicochemical Data
| Property | Value (for 6-methylpyridazin-3(2H)-one) | Reference |
| Molecular Formula | C₅H₆N₂O | [5][6] |
| Molecular Weight | 110.11 g/mol | [5] |
| CAS Number | 13327-27-0 | [5] |
| Predicted XLogP3 | -0.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Note: The molecular formula and weight for this compound would be C₆H₈N₂O and 124.14 g/mol , respectively.
Synthesis Strategies
Retrosynthetic Analysis
The most common and direct approach to synthesizing 6-substituted pyridazin-3(2H)-ones involves the condensation of a γ-ketoacid with hydrazine hydrate. For our target molecule, this compound, the key precursor would be 3-oxohexanoic acid. This precursor can be synthesized via various classical organic chemistry methods, such as the acetoacetic ester synthesis.
Caption: Retrosynthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for similar compounds.[7]
Causality: The reaction relies on the nucleophilic attack of the hydrazine on the two carbonyl groups of the γ-ketoacid, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. Acetic acid is used as a solvent and a mild acid catalyst to facilitate the dehydration step.
-
Reaction Setup: To a solution of 3-oxohexanoic acid (1.0 eq) in glacial acetic acid (10 mL/g of ketoacid), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted hydrazine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running spectroscopic analyses (NMR, IR, MS) to validate its structure. The presence of a single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for unambiguous structure elucidation and confirmation of synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on analogs, the following signals are predicted for this compound in a solvent like DMSO-d₆:
-
¹H NMR:
-
N-H Proton: A broad singlet around δ 12.5-13.0 ppm.
-
Ring Protons: Two doublets in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two vicinal protons on the pyridazinone ring.
-
Ethyl Group (CH₂): A quartet around δ 2.6-2.8 ppm.
-
Ethyl Group (CH₃): A triplet around δ 1.1-1.3 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal around δ 160-165 ppm.
-
Ring Carbons (C=C): Signals in the range of δ 125-150 ppm.
-
Ethyl Group (CH₂): A signal around δ 25-30 ppm.
-
Ethyl Group (CH₃): A signal around δ 12-15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2970 cm⁻¹).
-
C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹.[8]
-
C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The expected molecular ion peak for C₆H₈N₂O would be at m/z = 124.
-
Key Fragments: Common fragmentation pathways could include the loss of the ethyl radical (•C₂H₅, -29 Da) or the loss of carbon monoxide (-28 Da), which are characteristic of such heterocyclic systems.[9][10]
Chemical Reactivity and Derivatization
The pyridazinone scaffold offers multiple sites for chemical modification, enabling the creation of diverse chemical libraries for drug discovery.
Caption: Key derivatization strategies for the pyridazinone core.
N-Alkylation/Acylation at the N-2 Position
This is the most common modification. The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃), followed by reaction with an alkyl or acyl halide.
Rationale: Introducing substituents at the N-2 position is a proven strategy to modulate biological activity. For example, adding bulky or flexible side chains can enhance binding to enzyme active sites and improve pharmacokinetic properties like oral bioavailability.[3]
Halogenation and Cross-Coupling
The C-4 and C-5 positions of the ring can be halogenated using reagents like N-bromosuccinimide (NBS) or phosphorus pentachloride (PCl₅). These halogenated intermediates are valuable precursors for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
Biological Activity and Therapeutic Potential
Overview of Pharmacological Profile
The pyridazinone core is associated with a remarkable range of biological activities. The specific activity is highly dependent on the nature and position of the substituents.[1][4]
-
Anti-inflammatory & Analgesic: Many derivatives, particularly those with aryl groups at C-6, show potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[3]
-
Cardiovascular: Certain pyridazinones act as cardiotonic agents, vasodilators, and antihypertensives, frequently by inhibiting phosphodiesterases (PDEs).[4]
-
Anticancer: More recent studies have explored pyridazinones as inhibitors of various kinases and other targets involved in cancer progression.[4]
Mechanism of Action: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by a pyridazinone derivative.
Many 6-substituted pyridazinones have been identified as potent and selective inhibitors of COX-2.[3] By blocking the COX-2 enzyme, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Structure-Activity Relationship (SAR) Insights
-
C-6 Position: The substituent at the C-6 position is crucial for potency and selectivity. Large, bulky aromatic groups often enhance activity, but smaller alkyl groups like ethyl could offer different selectivity profiles or improved physicochemical properties.
-
N-2 Position: Substitution at the N-2 position is key for tuning the drug-like properties. Small alkyl chains or functionalized side chains can improve solubility and cell permeability.[3]
Conclusion and Future Directions
The this compound molecule, as a representative of the C-6 alkyl-substituted pyridazinone class, embodies a scaffold with significant untapped potential. While its direct biological profile is yet to be explored, the established synthetic routes and the known pharmacological importance of its analogs make it a compelling target for future research. The synthesis and screening of a focused library of 6-alkylpyridazinones could uncover novel structure-activity relationships and lead to the development of new therapeutic agents with improved efficacy and safety profiles in areas like inflammation, cardiovascular disease, and oncology.
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Hassan, G. S., Abdel-Rahman, H. M., Abdel-Aziz, M., & El-Gazzar, M. G. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 14(15), 1135–1160. Retrieved from [Link]
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Gomaa, A. M., Ali, M. M., & Abd-elrahman, H. I. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(16), 3617. Retrieved from [Link]
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Al-Ghorbani, M., Chebude, Y., Kumar, R. S., Aathimanikandan, S., Priya, S. S., & Sathishkumar, N. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific reports, 13(1), 15632. Retrieved from [Link]
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Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2010). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 22(8), 6061-6066. Retrieved from [Link]
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Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3368. Retrieved from [Link]
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Shakeel, F., Haq, N., Al-Dhfyan, A., Alanazi, F., & Alsarra, I. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24, 3368. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of 6-Ethylpyridazin-3(2H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 6-Ethylpyridazin-3(2H)-one. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with empirical data from structurally analogous pyridazinone derivatives, to present a robust, predictive characterization. We detail standardized protocols for data acquisition and offer an in-depth interpretation of the expected ¹H NMR, ¹³C NMR, and IR spectra. This guide is intended to serve as a foundational reference for researchers engaged in the synthesis, identification, and quality control of pyridazinone-based compounds in pharmaceutical and chemical research.
Introduction to this compound and Spectroscopic Analysis
This compound belongs to the pyridazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The precise substitution pattern on the pyridazinone core is critical to its pharmacological function, making unambiguous structural confirmation an essential step in the research and development pipeline.
Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms within a molecule.
-
Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds, providing a distinct fingerprint of the functional groups present.
This guide will elucidate the expected spectroscopic signature of this compound, providing a reliable benchmark for its identification and characterization.
Molecular Structure and Key Environments
To interpret spectroscopic data, one must first understand the molecule's structure and identify the unique chemical environments. This compound consists of a pyridazinone ring substituted with an ethyl group at the C6 position. The molecule exists in tautomeric equilibrium, predominantly as the lactam form shown below.
Caption: Structure of this compound.
Unique Proton Environments for ¹H NMR:
-
N-H: The proton attached to the nitrogen atom.
-
Ring CH=CH: Two distinct vinyl protons on the pyridazinone ring.
-
Ethyl -CH₂-: The methylene protons of the ethyl group.
-
Ethyl -CH₃: The methyl protons of the ethyl group.
Unique Carbon Environments for ¹³C NMR:
-
C=O: The carbonyl carbon of the lactam functional group.
-
Ring C-N: The carbon atom (C6) attached to both a nitrogen and the ethyl group.
-
Ring C=C: Two distinct vinyl carbons (C4 and C5).
-
Ethyl -CH₂-: The methylene carbon of the ethyl group.
-
Ethyl -CH₃: The methyl carbon of the ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for a high-resolution spectrometer (e.g., 400-500 MHz).
Instrumentation:
-
Bruker Avance, JEOL ECZ, or equivalent NMR spectrometer.
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-4 second relaxation delay, 16-32 scans for good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, significantly more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
Process and calibrate the spectrum similarly to the ¹H spectrum.
-
Caption: Standard workflow for NMR analysis.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on established chemical shifts for pyridazinone derivatives.[1][2] The analysis assumes the spectrum is recorded in DMSO-d₆.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Justification |
| N-H | ~12.5 | Broad Singlet | - | 1H | The acidic proton on the nitrogen of the lactam is typically deshielded and appears as a broad signal due to solvent exchange. |
| Ring H (C5-H) | ~7.8 | Doublet | J ≈ 9.5 | 1H | This vinyl proton is coupled to the adjacent C4-H. It is downfield due to the electron-withdrawing effect of the adjacent C=O group. |
| Ring H (C4-H) | ~6.9 | Doublet | J ≈ 9.5 | 1H | This vinyl proton is coupled to C5-H and is typically found at a slightly higher field than its counterpart. |
| Ethyl (-CH₂-) | ~2.6 | Quartet | J ≈ 7.5 | 2H | These protons are adjacent to the electron-deficient pyridazinone ring, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |
| Ethyl (-CH₃) | ~1.2 | Triplet | J ≈ 7.5 | 3H | These protons are in a typical aliphatic environment and are split into a triplet by the two neighboring methylene protons. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is derived from analyses of similar pyridazinone structures.[1][3][4]
| Assignment | Predicted δ (ppm) | Justification |
| C3 (C=O) | ~160 | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield, which is characteristic of this functional group.[3] |
| C6 (C-Ethyl) | ~150 | This ring carbon is attached to an electronegative nitrogen atom and is part of a double bond, resulting in a downfield shift. |
| C5 | ~135 | A standard vinyl carbon chemical shift, deshielded by the adjacent carbonyl group. |
| C4 | ~130 | A standard vinyl carbon chemical shift. |
| Ethyl (-CH₂-) | ~28 | A typical chemical shift for an sp³-hybridized carbon attached to an aromatic ring system. |
| Ethyl (-CH₃) | ~13 | A standard upfield chemical shift for a terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups within a molecule. For this compound, the key features will be related to the lactam ring and the alkyl substituent.
Experimental Protocol for FT-IR Data Acquisition
Instrumentation:
-
PerkinElmer Spectrum, Shimadzu IRTracer, or equivalent FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000–400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.
Predicted IR Spectrum
The predicted IR absorption bands are based on characteristic frequencies for cyclic amides (lactams) and other relevant functional groups.[5][6][7]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Justification |
| 3200 - 3100 | N-H Stretch | Medium, Broad | The N-H bond stretch in a hydrogen-bonded lactam appears as a broad band in this region. |
| 3050 - 3000 | C-H Stretch (sp²) | Medium | Aromatic/vinyl C-H stretching from the pyridazinone ring. |
| 2980 - 2850 | C-H Stretch (sp³) | Medium-Strong | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |
| ~1660 | C=O Stretch (Amide I) | Strong | This is the most intense and characteristic peak for a lactam. Its position is indicative of the six-membered ring system.[8] |
| ~1600 | C=C Stretch | Medium | Stretching of the carbon-carbon double bonds within the heterocyclic ring. |
| ~1450 | C-H Bend | Medium | Scissoring and bending vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups. |
| ~1250 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond within the lactam ring. |
Summary and Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of NMR and IR spectroscopy. This guide provides a detailed, predictive framework for the expected spectroscopic data:
-
¹H NMR: Should reveal five distinct signals, including two doublets for the ring protons and the characteristic quartet/triplet pattern of the ethyl group.
-
¹³C NMR: Is expected to show six unique carbon signals, with the lactam carbonyl appearing furthest downfield around 160 ppm.
-
IR Spectroscopy: Will be dominated by a strong carbonyl (C=O) absorption band around 1660 cm⁻¹, confirming the presence of the lactam functional group.
This synthesized data serves as an authoritative reference for any scientist working with this compound, enabling rapid and accurate confirmation of its identity and purity, which is a critical step in any drug discovery or chemical development program.
References
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. Available at: [Link]
-
An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]
-
FTIR study of five complex beta-lactam molecules. Biopolymers. Available at: [Link]
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The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]
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Infrared Spectroscopy: Key Features of Organic Functional Groups. Science Ready. Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
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- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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The Ascendant Therapeutic Potential of 6-Ethylpyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridazinone nucleus stands as a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities.[1][2] Among these, the 6-substituted pyridazin-3(2H)-one framework has emerged as a particularly fruitful area of investigation for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of 6-ethylpyridazin-3(2H)-one derivatives, a subclass with significant, yet underexplored, potential. We will delve into their synthesis, diverse biological activities including anti-inflammatory, antimicrobial, and anticancer effects, and the mechanistic underpinnings of their actions. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed, field-proven experimental protocols to facilitate further research and development in this promising area.
Introduction: The Pyridazinone Core - A Versatile Pharmacophore
Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its derivatives have demonstrated a remarkable array of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, anticancer, and antihypertensive properties.[1][2] The versatility of the pyridazinone scaffold lies in its synthetic tractability, allowing for substitutions at various positions around the ring, which in turn modulates its physicochemical properties and biological targets.
The focus of this guide, the this compound moiety, represents a specific and compelling area of pyridazinone research. While extensive research has been conducted on derivatives with aryl or other bulky substituents at the 6-position, the impact of a smaller alkyl group like ethyl is less characterized. Understanding the influence of the 6-ethyl substituent on the biological profile of the pyridazinone core is crucial for the rational design of new and improved therapeutic agents.
Synthetic Strategies for this compound Derivatives
The synthesis of 6-substituted-3(2H)-pyridazinone derivatives is a well-established area of organic chemistry. A common and effective strategy involves the cyclization of a γ-keto acid with a hydrazine derivative. For the synthesis of this compound derivatives, a plausible and efficient synthetic route is outlined below. This proposed pathway is based on established methodologies for the synthesis of analogous 6-substituted pyridazinones.[3][4]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Methodology
-
Synthesis of the γ-Keto Acid Intermediate: The synthesis commences with the reaction of a suitable starting material, such as ethyl levulinate, with a Grignard reagent like ethylmagnesium bromide. This is followed by an acidic workup to yield the corresponding γ-keto acid.
-
Cyclization to form the Dihydropyridazinone Ring: The resulting γ-keto acid is then cyclized by reacting it with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions. This reaction forms the 6-ethyl-4,5-dihydropyridazin-3(2H)-one intermediate.
-
Aromatization to the Pyridazinone Core: The final step involves the aromatization of the dihydropyridazinone ring to yield the desired this compound. This can be achieved through oxidation using an appropriate oxidizing agent, such as bromine in acetic acid.
Further derivatization at the N2 position can be readily achieved by reacting the this compound with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.[5][6]
Biological Activities of this compound Derivatives
The pyridazinone scaffold is a versatile platform for discovering compounds with a wide range of biological activities. While specific data on 6-ethyl derivatives are limited, we can extrapolate potential activities based on the extensive research on other 6-substituted pyridazinones.
Anti-inflammatory and Analgesic Activity
Numerous 6-substituted pyridazinone derivatives have been reported to possess potent anti-inflammatory and analgesic properties.[5][7][8] A primary mechanism of action for these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[7]
Mechanistic Insight: COX-2 Inhibition
The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to block the active site of COX enzymes. Selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. The structure of the 6-substituent on the pyridazinone ring plays a crucial role in determining both the potency and selectivity of COX-2 inhibition. It is plausible that the 6-ethyl group, being a small alkyl substituent, could favorably interact with the hydrophobic pocket of the COX-2 active site, contributing to inhibitory activity.
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Antimicrobial Activity
The pyridazinone nucleus is also a promising scaffold for the development of novel antimicrobial agents.[3][9] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The mechanism of antimicrobial action can vary depending on the specific substitutions on the pyridazinone ring.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 6-ethyl derivatives are not extensively available, general trends for 6-substituted pyridazinones suggest that the nature of the substituent at this position significantly influences antimicrobial potency and spectrum. The introduction of a lipophilic group, such as an ethyl group, may enhance the ability of the compound to penetrate bacterial cell membranes, a key factor for antimicrobial efficacy.
Anticancer Activity
The pyridazinone scaffold is present in several clinically approved and investigational anticancer drugs.[1][12] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases and poly(ADP-ribose) polymerase (PARP).[12] The cytotoxic potential of novel pyridazinone derivatives is an active area of research.[2][13][14]
Potential Mechanisms of Action
The anticancer activity of pyridazinone derivatives can be attributed to several mechanisms, including:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: Inhibition of cell cycle progression can prevent the proliferation of cancer cells.
-
Inhibition of Kinases: Many pyridazinone derivatives are designed as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer.
The 6-ethyl group could potentially influence the binding of these derivatives to the active sites of target proteins, thereby modulating their anticancer activity.
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
This protocol describes a colorimetric assay for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Heme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 10 µL vehicle, 150 µL Assay Buffer, 10 µL Heme.
-
100% Activity Control: 10 µL vehicle, 140 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme.
-
Inhibitor: 10 µL of test compound (at various concentrations), 140 µL Assay Buffer, 10 µL Heme, 10 µL COX-1 or COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiation of Reaction: Add 10 µL of arachidonic acid solution to all wells except the blank.
-
Colorimetric Reaction: Immediately add 10 µL of TMPD solution to all wells.
-
Absorbance Measurement: Read the absorbance at 590 nm every minute for 5 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of a compound against various microbial strains.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Structure-Activity Relationship (SAR) and Future Perspectives
While specific SAR studies on this compound derivatives are nascent, some general principles can be inferred from the broader class of 6-substituted pyridazinones.[15][16]
-
The 6-Position: The nature of the substituent at the 6-position is a critical determinant of biological activity. Small, lipophilic groups like ethyl may enhance membrane permeability and hydrophobic interactions with target proteins.
-
The 2-Position: Substitution at the N2 position offers a key point for diversification and can significantly impact potency and selectivity. The introduction of various aryl, alkyl, or heterocyclic moieties at this position allows for the fine-tuning of the pharmacological profile.
Future Directions:
The field of this compound derivatives is ripe for exploration. Future research should focus on:
-
Synthesis of diverse libraries: A systematic synthesis of derivatives with various substitutions at the N2 and other positions of the this compound scaffold is warranted.
-
Comprehensive biological screening: These libraries should be screened against a wide panel of biological targets to identify promising lead compounds for various therapeutic areas.
-
In-depth mechanistic studies: For active compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.
-
In vivo evaluation: Promising candidates should be advanced to in vivo models to assess their efficacy and safety profiles.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the extensive biological activities of the broader pyridazinone class, these derivatives hold significant potential as anti-inflammatory, antimicrobial, and anticancer agents. This technical guide has provided a comprehensive overview of their potential, proposed synthetic strategies, and detailed experimental protocols to empower researchers to further investigate and unlock the therapeutic promise of this intriguing class of compounds. The systematic exploration of this compound derivatives is a compelling avenue for the discovery of novel and effective therapeutic agents.
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- Yildirim, E., Ceylan, S., & Dalkara, S. (2015). Synthesis and biological activities of some new 6-substituted-3 (2H)-pyridazinone-2-acetyl-2-(p-substituted benzalhidrazone) derivatives. FABAD Journal of Pharmaceutical Sciences, 40(3), 111-122.
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Unraveling the Anticancer Potential of 6-Ethylpyridazin-3(2H)-one: A Mechanistic and Methodological Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and diverse pharmacological activities. Within this class, 6-substituted pyridazinones are of particular interest for their potential as anticancer agents. This technical guide focuses on a specific, yet under-investigated molecule: 6-Ethylpyridazin-3(2H)-one. While direct, extensive research on this particular compound is nascent, this document will synthesize the current understanding of the broader pyridazinone class to hypothesize potential mechanisms of action and provide a comprehensive, technically-grounded framework for its investigation. This guide is designed to empower researchers with the foundational knowledge and detailed experimental protocols necessary to elucidate the precise role and therapeutic potential of this compound in oncology.
Introduction: The Promise of the Pyridazinone Core in Oncology
Pyridazinone derivatives have garnered significant attention in the field of oncology due to their wide-ranging biological activities. These heterocyclic compounds have been reported to exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2] The structural versatility of the pyridazinone ring allows for extensive chemical modifications, leading to a diverse library of compounds with varying potencies and mechanisms of action.
Several pyridazinone derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[3] Notably, inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, has been identified as a mechanism for some pyridazinone-based compounds.[1] Furthermore, members of this chemical class have been found to induce cell cycle arrest and apoptosis, fundamental processes in controlling cancer cell proliferation.[1] Given this precedent, this compound, a molecule with a simple alkyl substitution, represents an intriguing candidate for investigation as a novel anticancer agent. The ethyl group at the 6-position may confer unique pharmacological properties, influencing its target specificity and overall efficacy.
Postulated Mechanisms of Action of this compound in Cancer Cells
Based on the established activities of related pyridazinone derivatives, several plausible mechanisms of action for this compound can be hypothesized. These hypotheses provide a rational starting point for experimental investigation.
Inhibition of Protein Kinases
Many small molecule anticancer drugs function by targeting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
-
VEGFR-2 Inhibition: As previously mentioned, some pyridazinone derivatives are known to inhibit VEGFR-2.[1] It is plausible that this compound could bind to the ATP-binding pocket of VEGFR-2, thereby inhibiting its kinase activity and subsequently blocking downstream signaling pathways involved in angiogenesis.
-
Other Kinase Targets: The broader pyridazinone class has been associated with the inhibition of other kinases such as B-Raf.[3] The ethyl substituent on this compound may alter its binding affinity and selectivity for a range of oncogenic kinases.
Diagram: Postulated Kinase Inhibition by this compound
Caption: Hypothetical inhibition of oncogenic kinases by this compound.
Induction of Cell Cycle Arrest and Apoptosis
A hallmark of many effective anticancer agents is their ability to halt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Checkpoint Activation: Pyridazinone derivatives have been observed to induce cell cycle arrest at the G0/G1 or G2/M phases.[1] this compound may activate cell cycle checkpoints, preventing cancer cells from progressing through division.
-
Modulation of Apoptotic Pathways: The induction of apoptosis is a critical mechanism for eliminating malignant cells. This can be achieved through the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] It is conceivable that this compound influences the balance of these proteins to favor apoptosis.
Diagram: Proposed Apoptotic Pathway Induction
Caption: Hypothesized modulation of apoptotic proteins by this compound.
Experimental Protocols for Mechanistic Elucidation
To rigorously test the aforementioned hypotheses and fully characterize the mechanism of action of this compound, a series of well-established cell-based and molecular assays are required.[4][5]
Cell Viability and Cytotoxicity Assays
The initial step is to determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.
Protocol: MTT/MTS Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Signal Measurement: For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
To investigate whether the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
To determine if this compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Western Blot Analysis for Protein Expression
To probe the molecular targets and pathways affected by this compound, Western blotting is an essential technique.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-VEGFR-2, total VEGFR-2, p-B-Raf, total B-Raf, p53, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Molecular Docking Studies
In silico molecular docking can provide valuable insights into the potential binding interactions between this compound and its putative protein targets.[6][7]
Workflow: Molecular Docking
-
Ligand and Receptor Preparation: Obtain the 3D structure of this compound and the crystal structures of potential target proteins (e.g., VEGFR-2, B-Raf) from the Protein Data Bank (PDB). Prepare the ligand and receptor structures by adding hydrogens, assigning charges, and removing water molecules.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding pose and affinity of the compound within the active site of the target protein.
-
Analysis: Analyze the docking results to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding energy.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MCF-7 | Breast Cancer | [Value] |
| A549 | Lung Cancer | [Value] |
| HCT116 | Colon Cancer | [Value] |
| HeLa | Cervical Cancer | [Value] |
Table 2: Summary of Postulated Mechanistic Effects
| Assay | Endpoint | Expected Outcome with this compound |
| Apoptosis Assay | % Apoptotic Cells | Increase |
| Cell Cycle Analysis | % Cells in G2/M | Increase/Decrease |
| Western Blot | p-VEGFR-2 levels | Decrease |
| Western Blot | Cleaved Caspase-3 | Increase |
Conclusion and Future Directions
While the precise mechanism of action of this compound in cancer cells remains to be fully elucidated, the existing body of research on the pyridazinone scaffold provides a strong foundation for targeted investigation. The experimental framework outlined in this guide offers a systematic approach to unraveling its anticancer properties. Future studies should focus on confirming its direct molecular targets through techniques such as kinase profiling and affinity chromatography. Furthermore, in vivo studies using xenograft models will be crucial to validate its therapeutic efficacy and safety profile. The exploration of this compound holds the potential to contribute a novel and effective agent to the arsenal of anticancer therapeutics.
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The Pyridazinone Scaffold: A Privileged Pharmacophore in Drug Discovery
An In-Depth Technical Guide to the Pharmacological Profile of 6-Ethylpyridazin-3(2H)-one
Abstract
This technical guide provides a comprehensive examination of the pharmacological profile of this compound, a heterocyclic compound belonging to the versatile pyridazinone class. While direct experimental data on this specific molecule is limited, this document synthesizes extensive research on structurally related pyridazinone analogs to construct a scientifically grounded, postulated profile. The pyridazinone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, most notably in the cardiovascular domain.[1][2] Many derivatives function as potent cardiotonic agents through the selective inhibition of phosphodiesterase III (PDE3).[3][4][5] This guide postulates that this compound likely shares this mechanism, acting as an inodilator. We present a detailed, hypothetical workflow for its characterization, from initial in vitro screening to in vivo efficacy models, explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the investigation of novel pyridazinone derivatives.
The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[5] This scaffold is considered a "wonder nucleus" in medicinal chemistry due to the vast array of pharmacological activities its derivatives have been shown to possess.[1][2] These activities include anti-inflammatory, analgesic, antihypertensive, anticancer, and antimicrobial effects.[1][6]
The structural versatility of the pyridazinone ring, which allows for easy functionalization at multiple positions, makes it an attractive starting point for designing novel therapeutic agents.[6] Of particular significance is the substitution at the C6 position, which has been shown to be a critical determinant of biological activity, especially for cardiovascular applications.[1][7] Marketed drugs and late-stage clinical candidates such as Levosimendan and Pimobendan feature the pyridazinone core and validate its therapeutic potential as a basis for potent cardiotonic agents.[2][5]
Profile of this compound: A Postulated Inodilator
2.1 Physicochemical Properties and Structural Considerations
This compound is characterized by an ethyl group at the C6 position of the pyridazinone ring. This substitution is expected to influence its lipophilicity, steric profile, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties compared to other analogs. The ethyl group, being a small, lipophilic moiety, may enhance membrane permeability and interaction with hydrophobic pockets within a target protein.
To contextualize its potential, a comparison with established pyridazinone-based cardiotonic agents is useful.
| Property | This compound (Predicted) | Levosimendan | Pimobendan |
| Chemical Structure | C₆H₈N₂O | C₁₄H₁₂N₆O | C₁₉H₁₈N₄O₂ |
| Molecular Weight | ~124.14 g/mol | 280.28 g/mol | 334.37 g/mol |
| Postulated MOA | PDE3 Inhibition / Ca²⁺ Sensitization | Ca²⁺ Sensitization / PDE3 Inhibition | PDE3 Inhibition / Ca²⁺ Sensitization |
| Primary Indication | (Hypothetical) Acute Heart Failure | Acute Decompensated Heart Failure | Congestive Heart Failure (Canine) |
2.2 Postulated Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition
The most prominent and well-documented mechanism of action for cardiotonic pyridazinones is the inhibition of phosphodiesterase III (PDE3).[3][5][8] PDE3 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[5]
We postulate that this compound acts as a selective PDE3 inhibitor. The proposed signaling pathway is as follows:
-
Inhibition of PDE3: The compound binds to the active site of PDE3, preventing the breakdown of cAMP.
-
Increased Intracellular cAMP: This leads to an accumulation of cAMP within the cell.
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.
-
Cellular Effects:
-
In Cardiomyocytes (Positive Inotropy): PKA phosphorylates L-type calcium channels, increasing calcium influx and enhancing myocardial contractility.
-
In Vascular Smooth Muscle (Vasodilation): PKA activation leads to the phosphorylation of proteins that promote muscle relaxation, resulting in vasodilation.
-
This dual action—increasing cardiac contractility and inducing vasodilation—is characteristic of a class of drugs known as "inodilators," which are highly valuable in the treatment of acute decompensated heart failure.
Caption: Postulated mechanism of action for this compound via PDE3 inhibition.
Proposed Workflow for Pharmacological Characterization
To validate the postulated profile of this compound, a structured, multi-stage experimental approach is required. This workflow is designed to be a self-validating system, where the results of each stage inform the design of the next.
Caption: A multi-phase workflow for the comprehensive pharmacological evaluation of this compound.
3.1 Phase 1: In Vitro and Ex Vivo Characterization
Objective: To confirm the primary mechanism of action and characterize the functional effects on cardiac and vascular tissues.
3.1.1 Experiment: PDE Isoform Selectivity Assay
-
Rationale: This is the foundational experiment to confirm the hypothesis that the compound is a PDE3 inhibitor. It is critical to assess its selectivity against other PDE isoforms (PDE1, PDE2, PDE4, PDE5) to predict potential side effects. High selectivity for PDE3 over PDE4 is desirable to avoid the emetic effects associated with PDE4 inhibition.[3][4]
-
Protocol:
-
Obtain recombinant human PDE isoenzymes (PDE1-5).
-
Prepare assay plates with a fluorescently labeled cAMP or cGMP substrate.
-
Add a range of concentrations of this compound (e.g., 1 nM to 100 µM) to the wells.
-
Initiate the enzymatic reaction by adding the respective PDE isoenzyme.
-
After incubation, add a terminating reagent containing a detection molecule (e.g., a specific antibody) that binds to the non-hydrolyzed substrate.
-
Measure the signal (e.g., fluorescence polarization) to quantify the remaining substrate.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) for each isoform.
-
3.1.2 Experiment: Isolated Langendorff Heart Assay
-
Rationale: This ex vivo model provides an integrated assessment of the compound's direct effects on the heart (inotropy and chronotropy) in the absence of systemic neurohormonal influences.[7][9] It serves to validate the functional consequences of PDE3 inhibition observed in the enzymatic assay.
-
Protocol:
-
Isolate the heart from an anesthetized small mammal (e.g., rabbit or guinea pig).
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse the heart retrogradely with oxygenated Krebs-Henseleit solution at a constant pressure and temperature.
-
Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and heart rate (HR).
-
After a stabilization period, administer increasing concentrations of this compound into the perfusion solution.
-
Record changes in LVDP (a measure of contractility), dP/dt_max (maximum rate of pressure increase), and HR.
-
Construct dose-response curves to determine the EC₅₀ for positive inotropic effects.
-
3.2 Phase 2: ADME and Preliminary Safety Assessment
Objective: To evaluate the compound's drug-like properties and identify potential liabilities early in development.
3.2.1 Experiment: In Vitro Metabolic Stability
-
Rationale: Assessing metabolic stability in liver microsomes and hepatocytes predicts the compound's half-life in vivo. A compound that is too rapidly metabolized will have poor bioavailability and duration of action.
-
Protocol:
-
Incubate this compound at a fixed concentration (e.g., 1 µM) with pooled human or rodent liver microsomes (or hepatocytes).
-
The reaction mixture must be fortified with NADPH as a cofactor for cytochrome P450 enzymes.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a solvent like acetonitrile.
-
Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Calculate the intrinsic clearance and predict the hepatic extraction ratio.
-
3.3 Phase 3: In Vivo Efficacy Models
Objective: To confirm the therapeutic effect in a living organism and establish a dose-response relationship.
3.3.1 Experiment: Anesthetized Rodent Hemodynamic Model
-
Rationale: This model provides the first evidence of in vivo efficacy, measuring key cardiovascular parameters following intravenous administration. It integrates the compound's pharmacokinetics and pharmacodynamics.
-
Protocol:
-
Anesthetize a rodent (e.g., a Sprague-Dawley rat).
-
Surgically implant catheters into the carotid artery (for blood pressure measurement) and the left ventricle (for cardiac contractility, dP/dt_max). A catheter is also placed in the jugular vein for drug administration.
-
Allow the animal to stabilize.
-
Administer a vehicle control, followed by escalating doses of this compound.
-
Continuously record mean arterial pressure (MAP), heart rate (HR), and left ventricular dP/dt_max.
-
Analyze the data to determine the dose that produces a significant increase in contractility and a potential decrease in blood pressure.
-
Conclusion and Future Directions
Based on a comprehensive analysis of the pyridazinone class of compounds, this compound is postulated to be a promising inodilator with a primary mechanism of action centered on the selective inhibition of PDE3.[3][10][11] The proposed multi-phase characterization workflow provides a rigorous and logical pathway to validate this hypothesis, moving from molecular target engagement to integrated physiological response. Successful outcomes in the proposed studies would warrant further investigation into its potential as a therapeutic agent for acute heart failure. Future work would involve advanced toxicology studies, formulation development, and efficacy testing in more complex, large-animal models of heart disease.
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The Ascendant Therapeutic Trajectory of 6-Substituted Pyridazinones: A Technical Guide for Drug Discovery
Abstract
The pyridazinone nucleus, a six-membered heterocyclic scaffold, has emerged as a "wonder nucleus" in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] This technical guide provides an in-depth exploration of the therapeutic potential of 6-substituted pyridazinones, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into the causality behind experimental choices and presenting self-validating protocols, this guide aims to empower the scientific community to unlock the full therapeutic promise of this versatile chemical entity. We will traverse the landscape of their cardiovascular, anti-inflammatory, and anticancer applications, supported by detailed mechanistic insights, structure-activity relationship (SAR) data, and robust experimental methodologies.
The Pyridazinone Core: A Privileged Scaffold in Drug Design
The pyridazin-3(2H)-one moiety is a structurally intriguing and synthetically accessible scaffold that has captured the attention of medicinal chemists for decades.[2] Its unique arrangement of two adjacent nitrogen atoms within a six-membered ring, coupled with a carbonyl group, provides a rich pharmacophoric platform for molecular modification. The ease of substitution at the 6-position, in particular, allows for the strategic introduction of various aryl and alkyl groups to modulate pharmacological activity and target selectivity. This inherent versatility has led to the development of a vast library of 6-substituted pyridazinone derivatives with a wide spectrum of biological effects.[1]
Cardiovascular Applications: Modulating Cardiac Function and Vascular Tone
6-Substituted pyridazinones have shown significant promise as cardiovascular agents, with derivatives exhibiting potent cardiotonic and vasodilatory effects.[3] These compounds offer a potential alternative to traditional therapies for heart failure and hypertension.
Mechanism of Action: Phosphodiesterase Inhibition and Beyond
A primary mechanism through which many 6-substituted pyridazinones exert their cardiovascular effects is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[4][5] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.
Figure 1: Mechanism of cardiotonic effect via PDE3 inhibition.
By inhibiting PDE3, these compounds prevent the breakdown of cAMP, leading to its accumulation. In cardiac myocytes, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle cells, the same increase in cAMP promotes relaxation, leading to vasodilation and a reduction in blood pressure.
Exemplary Compound and In-Vivo Efficacy
A noteworthy example is MCI-154 , 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride. In vivo studies in anesthetized dogs demonstrated that MCI-154 produces dose-dependent increases in cardiac output and decreases in arterial blood pressure, with a more potent positive inotropic effect than amrinone and milrinone.[3] This compound was also effective in heart failure models induced by propranolol or verapamil, highlighting its therapeutic potential.[3]
Structure-Activity Relationship (SAR) for Cardiotonic Activity
| Compound | R1 | R2 | Cardiotonic Activity (Compared to Levosimendan) | Reference |
| 1c | 2,3-dichloro-N-phenylbenzamide | 4-methyl | Clear cardiotonic effect | [6] |
| 1d | 4-amino-3-methyl-N-phenylbenzamide | 4-methyl | Clear cardiotonic effect | [6] |
| 2a | 3-methyl-4-nitro-N-phenylbenzamide | H | Clear cardiotonic effect | [6] |
| 2d | 4-amino-3-methyl-N-phenylbenzamide | H | Clear cardiotonic effect | [6] |
| 5a | - | - | Potential cardiotonic activity | [7] |
Anti-inflammatory Potential: Targeting Key Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and 6-substituted pyridazinones have emerged as promising anti-inflammatory agents with potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8]
Mechanism of Action: Selective COX-2 Inhibition
A key mechanism underlying the anti-inflammatory activity of many 6-substituted pyridazinones is the selective inhibition of cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that plays a crucial role in the synthesis of pro-inflammatory prostaglandins.
Figure 2: Anti-inflammatory mechanism via selective COX-2 inhibition.
By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[1]
Quantitative Data on COX-2 Inhibition
Several 6-substituted pyridazinone derivatives have demonstrated potent and selective COX-2 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 3g | - | 0.04384 | 11.51 | |
| 5a | - | 0.77 | 16.70 | [9] |
| 5f | - | 1.89 | 13.38 | [9] |
| 7a | - | 0.05 | - | [10] |
| 7b | - | 0.06 | - | [10] |
| Celecoxib (Reference) | - | 0.07353 | 11.78 |
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess the COX inhibitory activity of 6-substituted pyridazinones is the in vitro human whole blood assay.
Step-by-Step Methodology:
-
Blood Collection: Collect venous blood from healthy, drug-free volunteers into heparinized tubes.
-
Compound Preparation: Prepare stock solutions of the test compounds and reference drugs (e.g., celecoxib, indomethacin) in a suitable solvent like DMSO.
-
Incubation for COX-1 Inhibition: Aliquot the blood samples and incubate with the test compounds or vehicle for 1 hour at 37°C. Add calcium ionophore A23187 to stimulate thromboxane B2 (TXB2) production (a marker of COX-1 activity).
-
Incubation for COX-2 Inhibition: For COX-2, pre-incubate the blood with aspirin to inactivate COX-1. Then, incubate with the test compounds or vehicle for 24 hours at 37°C in the presence of lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E2 (PGE2) production.
-
Termination and Analysis: Stop the reactions by centrifugation. Collect the plasma and measure the levels of TXB2 and PGE2 using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Calculate the IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Anticancer Applications: Targeting Key Pathways in Tumorigenesis
The therapeutic potential of 6-substituted pyridazinones extends to oncology, with several derivatives showing promising anticancer activity through various mechanisms, including the inhibition of key kinases involved in tumor growth and angiogenesis.[11]
Mechanism of Action: VEGFR-2 Inhibition
One of the key targets for 6-substituted pyridazinones in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Figure 3: Anticancer mechanism via VEGFR-2 inhibition.
By inhibiting the kinase activity of VEGFR-2, these compounds can block the downstream signaling pathways that promote angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Quantitative Data on VEGFR-2 Inhibition
| Compound | VEGFR-2 IC50 (nM) | Reference |
| 21 | 18.7 | [12] |
| 46 | 69.1 | [12] |
| 47 | 85.8 | [12] |
| 49 | 8.2 | [12] |
| 50 | 9.4 | [12] |
| Cabozantinib (Reference) | - | [12] |
Experimental Protocol: General Synthesis of 6-Substituted-3(2H)-pyridazinones
A common and versatile method for the synthesis of 6-substituted-3(2H)-pyridazinones involves the cyclization of a γ-ketoacid with hydrazine.[2][13]
Step-by-Step Methodology:
-
γ-Ketoacid Synthesis: Synthesize the appropriate γ-ketoacid starting material. For example, a Friedel-Crafts acylation of an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) yields a γ-ketoacid.
-
Cyclization: Reflux the γ-ketoacid with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 6-substituted-3(2H)-pyridazinone.
Future Directions and Conclusion
The therapeutic potential of 6-substituted pyridazinones is vast and continues to be an active area of research.[1] Future efforts will likely focus on the development of more potent and selective inhibitors for various therapeutic targets. Further exploration of their potential in other disease areas, such as neurodegenerative and metabolic disorders, is also warranted.
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Cardiovascular pharmacology of 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride, a novel and potent cardiotonic agent with vasodilator properties. (1987). Arzneimittelforschung. [Link]
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Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of ChemTech Research. [Link]
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New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2020). Bioorganic Chemistry. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry. [Link]
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Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Journal of Applied Organometallic Chemistry. [Link]
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One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. (1993). Synthesis. [Link]
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Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. (2004). Journal of Medicinal Chemistry. [Link]
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(PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. (2010). ResearchGate. [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents. (2008). Arzneimittelforschung. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Future Medicinal Chemistry. [Link]
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Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. (2020). Journal of the Indian Chemical Society. [Link]
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Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. (2003). Journal of Medicinal Chemistry. [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). International Journal of Molecular Sciences. [Link]
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Structure-Activity Relationship of 6-Alkylpyridazin-3(2H)-ones: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 6-alkylpyridazin-3(2H)-ones, a subclass that has garnered significant attention for its therapeutic potential. We will dissect the nuanced interplay between the structural modifications at the 6-position of the pyridazinone core and the resulting biological activities, with a particular focus on their anti-inflammatory and anticancer properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of novel 6-alkylpyridazin-3(2H)-one-based therapeutic agents.
Introduction: The Pyridazinone Core - A Versatile Pharmacophore
Pyridazin-3(2H)-one, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a diverse range of biologically active compounds.[1] Its derivatives have been reported to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial effects.[2][3][4][5] The structural flexibility of the pyridazinone ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This guide will specifically focus on the impact of alkyl substitutions at the 6-position, a critical determinant of the molecule's interaction with its biological targets.
Synthetic Strategies for 6-Alkylpyridazin-3(2H)-ones
A robust and versatile synthetic strategy is paramount for exploring the SAR of any chemical scaffold. The synthesis of 6-alkylpyridazin-3(2H)-ones can be broadly approached through two primary routes: construction of a pre-alkylated pyridazinone ring or post-synthesis modification of a pyridazinone precursor.
Synthesis from γ-Keto Acids
A common and efficient method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ-keto acid with hydrazine hydrate. Subsequent oxidation yields the aromatic pyridazin-3(2H)-one.
Experimental Protocol: Synthesis of 6-Methylpyridazin-3(2H)-one [6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) dropwise with stirring.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Precipitation and Filtration: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol.
Synthesis from 3,6-Dichloropyridazine
Another versatile approach involves the nucleophilic substitution of 3,6-dichloropyridazine. This method is particularly useful for introducing a wider variety of substituents at the 6-position.
Experimental Protocol: Synthesis of 6-Benzyl-2-methylpyridazin-3(2H)-one [7]
-
Step 1: Condensation: 3,6-Dichloropyridazine is condensed with the sodium salt of benzyl cyanide.
-
Step 2: Hydrolysis: The resulting intermediate is hydrolyzed to yield the 6-benzylpyridazin-3(2H)-one core.
-
Step 3: Alkylation: The pyridazinone is then coupled with an alkyl halide (e.g., methyl iodide) to introduce the alkyl group at the N2 position.
Structure-Activity Relationship (SAR) as Anti-inflammatory Agents
Chronic inflammation is a key pathological feature of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are well-established therapeutic targets. Several 6-alkylpyridazin-3(2H)-one derivatives have demonstrated potent anti-inflammatory activity, often through selective inhibition of COX-2.[7]
The Role of the C6-Substituent in COX-2 Inhibition
The nature of the substituent at the 6-position plays a crucial role in determining the potency and selectivity of COX-2 inhibition.
-
Aromatic vs. Aliphatic Substituents: Studies have shown that both aryl and alkyl substituents at the 6-position can lead to potent COX-2 inhibitors. For instance, 6-benzyl-2-methylpyridazin-3(2H)-one has been identified as a potent and selective COX-2 inhibitor.[7]
-
Impact of Alkyl Chain Length and Branching: While systematic studies on a homologous series of 6-alkylpyridazin-3(2H)-ones are limited in the public domain, preliminary findings suggest that the size and lipophilicity of the alkyl group can influence binding to the hydrophobic channel of the COX-2 active site.
Table 1: Anti-inflammatory and Analgesic Activity of Selected 6-Substituted-2-Alkylpyridazin-3(2H)-ones [7]
| Compound | R (at C6) | R' (at N2) | COX-2 Selectivity Index | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Efficacy (% protection) |
| 4a | Benzyl | Methyl | 96 | 65 | 47 |
| 8b | Benzoyl | Propyl | 99 | 60 | 46 |
| 9a | -CH(OH)Ph | Methyl | 98 | 62 | 45 |
| Diclofenac | - | - | - | 58 | - |
Causality Behind Experimental Choices: The selection of benzyl, benzoyl, and hydroxy(phenyl)methyl groups at the C6 position in the cited study was likely driven by the hypothesis that these bulky, aromatic-containing substituents could effectively occupy the hydrophobic pocket of the COX-2 enzyme, leading to enhanced inhibitory activity. The variation of the alkyl group at the N2 position (methyl vs. propyl) allows for probing the impact of this substituent on potency and selectivity.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
To ensure the trustworthiness of the SAR data, a well-validated and reproducible experimental protocol is essential.
Protocol: Colorimetric COX Inhibitor Screening Assay [8]
-
Reagent Preparation: Prepare solutions of the test compounds at various concentrations.
-
Assay Plate Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add the test compound or a reference inhibitor (e.g., celecoxib) to the respective wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).
-
Detection: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value for the test compound.
Diagram 1: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Structure-Activity Relationship (SAR) as Anticancer Agents
The pyridazinone scaffold has also emerged as a promising framework for the development of novel anticancer agents.[5] Derivatives of 6-alkylpyridazin-3(2H)-one have demonstrated significant cytotoxic activity against a range of cancer cell lines, often by inducing apoptosis.
Influence of C6-Alkyl and N2-Alkyl Substituents on Cytotoxicity
The nature of the alkyl substituents at both the C6 and N2 positions significantly influences the anticancer potency of these compounds.
-
Lipophilicity and Cell Permeability: Increasing the lipophilicity of the molecule by introducing larger alkyl groups can enhance cell membrane permeability, leading to higher intracellular concentrations and increased cytotoxicity.
-
Specific Interactions with Target Proteins: The alkyl groups can also engage in specific hydrophobic interactions with the binding sites of target proteins involved in cancer cell proliferation and survival, such as kinases or other enzymes.
Table 2: Cytotoxic Activity of Selected 6-Substituted Pyridazin-3(2H)-one Derivatives [9]
| Compound | R (at C6) | Cytotoxicity against MCF-7 (IC50, µM) | Cytotoxicity against P815 (IC50, µM) |
| 6a | -H | > 40 | > 82.5 |
| 6b | -CH3 | 40 | 35 |
| 6c | -C2H5 | > 40 | > 82.5 |
| 6d | -Cl | > 40 | > 82.5 |
| 6e | -OCH3 | 37.5 | 70 |
| 6f | -OCH2CH2CH3 | 14.5 | 35 |
Authoritative Grounding: The data in Table 2 clearly demonstrates that the nature of the substituent at the 6-position significantly impacts the cytotoxic activity. The propoxy group in compound 6f leads to a marked increase in potency against both MCF-7 and P815 cell lines compared to smaller alkyl or electron-withdrawing groups.[9] This highlights the importance of optimizing the lipophilicity and steric bulk at this position for enhanced anticancer activity.
Mechanism of Action: Induction of Apoptosis
A key mechanism through which many 6-alkylpyridazin-3(2H)-ones exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[10]
Diagram 2: Apoptosis Induction Pathway
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Methodological & Application
Analytical methods for 6-Ethylpyridazin-3(2H)-one characterization
Application Note & Protocol: Comprehensive Analytical Characterization of 6-Ethylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of this compound, a heterocyclic compound of interest in pharmaceutical research and development. The protocols outlined herein are designed to ensure the identity, purity, and stability of the molecule, adhering to principles of scientific integrity and regulatory expectations. This guide emphasizes the rationale behind experimental choices, providing a framework for robust and reliable analytical data generation. The methodologies are grounded in established pharmacopeial standards and regulatory guidelines.
Introduction: The Imperative for Rigorous Analytical Characterization
This compound belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1][2][3] As with any potential drug candidate or key chemical intermediate, a thorough understanding of its physicochemical properties is paramount. The primary objective of analytical characterization is to establish a comprehensive profile of the molecule, encompassing its identity, purity, and stability. This is not merely a procedural step but a foundational requirement for advancing a compound through the drug development pipeline.
The analytical methods detailed in this guide are selected to provide orthogonal information, ensuring a multi-faceted and robust characterization. High-Performance Liquid Chromatography (HPLC) is employed for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, and various spectroscopic techniques (NMR, FTIR) for structural elucidation. Thermal analysis provides insights into the solid-state properties of the compound.
The validation of these analytical procedures is critical to ensure that they are fit for their intended purpose.[4] This involves demonstrating specificity, linearity, accuracy, precision, and robustness, in line with the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Chromatographic Methods for Purity and Assay
Chromatographic techniques are central to determining the purity of this compound and for developing a quantitative assay.[9][10][11]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for assessing the purity of non-volatile organic molecules. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
Rationale for Method Development:
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation. A reversed-phase C18 column is a common starting point for moderately polar compounds like pyridazinone derivatives. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve a suitable retention time and resolution between the analyte and potential impurities. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape. UV detection is chosen based on the chromophoric nature of the pyridazinone ring system.
Experimental Protocol: HPLC Purity and Assay
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions: A summary of typical starting conditions is provided in Table 1. These may require further optimization.
Table 1: HPLC Method Parameters for this compound Analysis
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection Wavelength 254 nm Sample Preparation Dissolve sample in mobile phase B at a concentration of 1 mg/mL. -
System Suitability: Before sample analysis, perform system suitability tests as per USP <621> and EP 2.2.46 to ensure the chromatographic system is performing adequately.[12][13][14][15][16][17][18] This includes assessing parameters like tailing factor, theoretical plates, and repeatability of injections.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For assay determination, a calibration curve is generated using a certified reference standard.
Method Validation: The HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4][7][8] This includes validation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents from the synthesis process or volatile degradation products.
Rationale for Method Development:
The choice of the GC column is critical for separating volatile analytes. A non-polar or mid-polar column is typically used for general screening of residual solvents. The temperature program is optimized to ensure the elution of all expected volatile compounds within a reasonable time frame. Mass spectrometry provides definitive identification of the separated components based on their mass spectra.
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC-MS Conditions: A summary of typical conditions is provided in Table 2.
Table 2: GC-MS Method Parameters for Volatile Impurity Analysis
Parameter Condition Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) Carrier Gas Helium, constant flow of 1.0 mL/min Inlet Temperature 250 °C Injection Mode Split (e.g., 20:1) Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV Scan Range m/z 35-550 Sample Preparation Dissolve sample in a suitable high-purity solvent (e.g., DMSO, DMF) at a concentration of approximately 10 mg/mL. -
Data Analysis: Identification of volatile impurities is achieved by comparing their retention times and mass spectra with those of known standards or by searching a mass spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
Rationale for Experimental Choices:
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. 2D NMR experiments, such as COSY and HSQC, can be used to further confirm the connectivity between protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra using standard pulse programs.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of this compound. Expected ¹H and ¹³C NMR chemical shifts can be predicted using computational software or by comparison with similar known structures.
Table 3: Predicted Characteristic NMR Signals for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.2 | triplet | -CH₂CH₃ |
| ~2.6 | quartet | -CH₂ CH₃ | |
| ~6.9 | doublet | H-5 | |
| ~7.8 | doublet | H-4 | |
| ~13.0 | broad singlet | N-H | |
| ¹³C | ~13 | -CH₂CH₃ | |
| ~28 | -CH₂ CH₃ | ||
| ~130 | C-5 | ||
| ~135 | C-4 | ||
| ~150 | C-6 | ||
| ~160 | C-3 (C=O) |
Note: Predicted values are for illustrative purposes and actual values may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[19]
Rationale for Experimental Choices:
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-N functional groups. This provides a valuable "fingerprint" of the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for similar compounds.
Table 4: Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3200-3000 | N-H stretch |
| 2980-2850 | C-H stretch (aliphatic) |
| ~1660 | C=O stretch (amide) |
| ~1600, ~1480 | C=C and C=N ring stretches |
| ~1350 | C-N stretch |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and solid-state properties of a compound.[20][21][22][23][24]
Rationale for Experimental Choices:
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and the presence of solvates. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, purity, and polymorphism.
Experimental Protocol: TGA and DSC
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
TGA Method: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its decomposition point (e.g., 30 °C to 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
DSC Method: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its melting point (e.g., 30 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: From the TGA data, determine the onset of decomposition. From the DSC data, determine the melting point (onset and peak temperature) and the enthalpy of fusion.
Comprehensive Analytical Workflow
A logical and efficient workflow is essential for the comprehensive characterization of this compound.
Sources
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- 14. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
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- 18. General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
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- 21. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design [mdpi.com]
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- 24. researchgate.net [researchgate.net]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of 6-Ethylpyridazin-3(2H)-one
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6-Ethylpyridazin-3(2H)-one. Pyridazinone derivatives are a significant class of heterocyclic compounds with diverse applications in the pharmaceutical and agrochemical industries, necessitating reliable analytical methods for quality control and research.[1][2][3] The developed isocratic method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in drug development and manufacturing environments. All validation procedures were performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Introduction
This compound belongs to the pyridazinone family, a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and analgesic properties.[2][7] The versatile pyridazinone scaffold is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][8] Consequently, a reliable and validated analytical method is crucial for determining the purity and concentration of this compound in bulk drug substances, intermediates, and finished products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds common in the pharmaceutical industry.[9] This note details the development and validation of a simple, efficient, and reproducible RP-HPLC method. The inherent polarity of the pyridazinone moiety presents a potential challenge for retention on traditional non-polar stationary phases.[10][11] Therefore, this method was developed using a polar-modified stationary phase to ensure adequate retention and symmetrical peak shape.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS (or equivalent).
-
Analytical Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
pH Meter: Calibrated, laboratory-grade pH meter.
-
Analytical Balance: Mettler Toledo XPE205 (or equivalent).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Water was purified using a Milli-Q system.
-
Reagents: Formic acid (reagent grade, ≥98%), this compound reference standard (>99.5% purity).
Chromatographic Conditions
The selection of a C18 column was based on its wide applicability in reverse-phase chromatography.[9] To address the polar nature of the analyte, a mobile phase with a low pH was chosen. Formic acid was selected as a modifier to protonate silanol groups on the silica backbone, minimizing peak tailing, and to control the ionization state of the analyte, thereby ensuring consistent retention. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and viscosity. Isocratic elution was selected for its simplicity and robustness in a quality control setting.
| Parameter | Condition |
| Column | Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm |
| Run Time | 10 minutes |
Table 1: Optimized Chromatographic Conditions.
Preparation of Solutions
-
Mobile Phase Preparation: 1.0 mL of formic acid was added to 1000 mL of HPLC-grade water to prepare a 0.1% solution. The final mobile phase was prepared by mixing 700 mL of this aqueous solution with 300 mL of acetonitrile. The solution was sonicated for 15 minutes to degas.
-
Diluent: The mobile phase (70:30 Water:ACN with 0.1% Formic Acid) was used as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: A series of working standard solutions for linearity and accuracy were prepared by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[4][6][12] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability Test (SST)
Before each validation run, a system suitability test was performed by injecting the 100 µg/mL standard solution six times. The acceptance criteria were based on established pharmacopeial standards.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Table 2: System Suitability Test Acceptance Criteria.
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo sample (a mixture of common pharmaceutical excipients). The chromatograms were examined for any interfering peaks at the retention time of the this compound analyte. Additionally, the peak purity of the analyte was assessed using the diode-array detector to ensure no co-eluting impurities were present.
Linearity and Range
Linearity was determined by constructing a calibration curve with seven concentration levels of the reference standard, ranging from 1 µg/mL to 150 µg/mL (1%, 10%, 25%, 50%, 75%, 100%, and 150% of the nominal concentration of 100 µg/mL). The curve was generated by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Accuracy
Accuracy was assessed by the recovery method at three concentration levels (80%, 100%, and 120% of the nominal concentration). A known amount of this compound stock solution was spiked into a placebo mixture. Each concentration level was prepared in triplicate, and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of the standard solution at 100% of the target concentration (100 µg/mL) were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the effect of random events on the precision of the analytical procedure.[6] The relative standard deviation (%RSD) of the results was calculated for both studies.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally introducing small variations to key method parameters and observing the effect on the results. The parameters varied were:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic component)
The system suitability parameters were checked under each of these modified conditions.
Results and Discussion
The developed method successfully separated this compound from the solvent front and any potential interferences. A representative chromatogram is shown below.
(A representative chromatogram image would be inserted here in a formal application note)
The retention time for this compound was consistently observed at approximately 4.5 minutes, providing a rapid analysis time. The peak was symmetrical with a tailing factor well within the acceptable limit.
Validation Summary
The results from the method validation experiments are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at analyte retention time | No interference |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 µg/mL - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.45% | %RSD ≤ 2.0% |
| Precision (Intermediate %RSD) | 0.68% | %RSD ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.6 µg/mL | - |
| Robustness | System suitability criteria met under all conditions | SST criteria met |
Table 3: Summary of Method Validation Results.
The method demonstrated excellent specificity with no interfering peaks from the blank or placebo. The linearity was confirmed over the specified range with a correlation coefficient exceeding 0.999. The accuracy was high, with recovery values falling within the standard 98.0% to 102.0% range. Both repeatability and intermediate precision studies yielded low %RSD values, confirming the method's high precision. The calculated LOD and LOQ indicate the method is sensitive enough for the determination of trace impurities. Finally, the method proved to be robust, with minor changes in the experimental parameters having no significant impact on the chromatographic performance.
Workflow Diagrams
Caption: Experimental workflow for sample analysis.
Caption: Logical flow of the method validation process.
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method meets all the requirements for a reliable analytical procedure as specified by the ICH Q2(R1) guidelines. Its short run time and use of common reagents make it an efficient and cost-effective tool for routine quality control analysis and stability studies in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub (2024). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA) (2021). [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH) (2005). [Link]
-
Cilibrizzi, A., et al. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central (2013). [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Kim, H., & Kim, Y. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Analytical Chemistry (2003). [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (2025). [Link]
-
3(2H)-Pyridazinone, 6-ethyl-. MySkinRecipes. [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
ethyl3-[6-phenyl-pyridazin-3(2H)-one-2-yl]-propionate. ChemBK. [Link]
-
6-(Ethylamino)pyridazin-3(2H)-one. PubChem. [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central (2022). [Link]
-
Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. [Link]
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- 12. fda.gov [fda.gov]
Application Notes and Protocols: In Vitro Cytotoxicity Profiling of 6-Ethylpyridazin-3(2H)-one
Introduction
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous bioactive agents targeting a range of conditions, including cardiovascular diseases and cancer.[1] Its versatility and proven efficacy in various therapeutic areas make novel derivatives, such as 6-Ethylpyridazin-3(2H)-one, compelling candidates for drug discovery programs. A critical first step in evaluating any new chemical entity is to establish its cytotoxic profile.
In vitro cytotoxicity assays are fundamental to the drug discovery pipeline, providing essential data on a compound's biological activity.[2] These assays serve a dual purpose: they identify potent anti-proliferative effects against target cells (e.g., cancer cell lines) and simultaneously flag potential toxicity against healthy cells. This initial screening is crucial for making informed decisions about which compounds warrant further development.
This guide provides a detailed framework for assessing the in vitro cytotoxicity of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design, ensuring a robust and reliable dataset. We will detail a multi-tiered approach, beginning with broad metabolic assessment, followed by membrane integrity analysis, and culminating in an investigation of specific cell death pathways.
I. Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic effects. A robust assessment relies on using orthogonal methods that measure different cellular parameters. This strategy minimizes the risk of artifacts and provides deeper insight into the potential mechanism of action. We recommend a tiered approach:
-
Tier 1: Metabolic Viability Assessment (MTT Assay): This is the foundational screening assay. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[3] The assay quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4] It is an excellent indicator of overall cell health and proliferation.
-
Tier 2: Membrane Integrity Assessment (LDH Assay): As a confirmatory assay, the Lactate Dehydrogenase (LDH) release assay measures cytotoxicity from a different perspective. LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[5][6][7] Quantifying LDH activity in the supernatant provides a direct measure of cell lysis.
-
Tier 3: Apoptosis Induction Assessment (Caspase-3/7 Assay): If significant cytotoxicity is observed, the next logical step is to investigate the mechanism. Apoptosis, or programmed cell death, is often a desired outcome for anti-cancer agents. Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[8] Measuring their activity provides a specific and sensitive readout for apoptosis induction.[9][10]
General Experimental Workflow
The overall process for testing a novel compound like this compound follows a standardized workflow, from initial preparation to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
II. Tier 1 Protocol: MTT Metabolic Viability Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3] In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[4] These crystals are then dissolved, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active, viable cells.
Caption: Principle of the LDH cytotoxicity assay.
Detailed Protocol
Materials:
-
Cell cultures treated as described in the MTT protocol.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or Abcam), which typically includes LDH Assay Buffer, Substrate Mix, and a Lysis Solution (e.g., Triton X-100). [5][7]* Sterile 96-well plates.
-
Microplate reader.
Procedure:
-
Prepare Controls on Experimental Plate: After the desired incubation period with this compound, prepare the necessary controls in triplicate wells on the same plate.
-
Incubate for Lysis: Incubate the plate for 30-45 minutes under standard culture conditions to ensure complete lysis in the maximum release wells.
-
Collect Supernatant: Centrifuge the 96-well plate at approximately 400 x g for 5 minutes. [7]This pellets the cells and debris.
-
Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate. [7]5. Prepare Reaction Mix: Prepare the LDH reaction solution according to the kit manufacturer's instructions (typically by mixing the substrate with the assay buffer). [5]6. Add Reaction Mix: Add 100 µL of the prepared LDH Reaction Solution to each well of the new plate containing the supernatants. [7]7. Incubation: Incubate the plate, protected from light, at room temperature for up to 30 minutes. [7]8. Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit, typically around 490 nm.
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Plot % Cytotoxicity against compound concentration to determine the IC50 value.
IV. Tier 3 Protocol: Caspase-3/7 Apoptosis Assay
Principle
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7. The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is specific for caspase-3/7. [9]In the presence of active caspase-3/7 from apoptotic cells, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). This generates a luminescent "glow-type" signal that is directly proportional to the amount of caspase-3/7 activity. [9][10]
Detailed Protocol
Materials:
-
Cell cultures treated as described in the MTT protocol, preferably in opaque-walled 96-well plates suitable for luminescence assays. [11]* Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega). [9][10]* Luminometer or a microplate reader with luminescence capabilities.
Procedure:
-
Plate Equilibration: Following treatment with this compound, remove the assay plates from the incubator and allow them to equilibrate to room temperature for approximately 20-30 minutes. [10][11]2. Prepare Caspase-Glo® 3/7 Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use. [10]3. Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [10]This is a simple "add-mix-measure" format.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light. [10]5. Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all experimental readings.
-
The resulting relative light units (RLU) are proportional to caspase-3/7 activity. Data can be presented as fold-change in caspase activity relative to the vehicle control.
-
Fold Change = RLU of Treated Cells / RLU of Vehicle Control Cells
-
V. Data Presentation and Interpretation
To effectively communicate the cytotoxic profile of this compound, data should be summarized in a clear and concise format. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency. It is advisable to test the compound on at least one cancer cell line and one non-cancerous cell line to determine its therapeutic index or selectivity.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) ± SD |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 hours | 14.5 ± 2.1 |
| A549 | Human Lung Carcinoma | MTT | 48 hours | 25.8 ± 3.5 |
| MCF-10A | Non-tumorigenic Breast Epithelial | MTT | 48 hours | > 100 |
| MCF-7 | Human Breast Adenocarcinoma | LDH | 48 hours | 18.2 ± 2.9 |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation: The hypothetical data in Table 1 suggests that this compound exhibits potent cytotoxic activity against the MCF-7 and A549 cancer cell lines. Importantly, its IC50 value is significantly higher in the non-cancerous MCF-10A cell line, indicating a degree of selectivity for cancer cells. The similar IC50 values obtained from the MTT (metabolic) and LDH (membrane integrity) assays for the MCF-7 line provide confidence in the results and suggest that the observed loss of metabolic activity is accompanied by cell death and lysis.
VI. Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-tiered approach that includes assays for metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can generate a robust dataset. This information is critical for understanding the compound's biological effects, elucidating its potential mechanism of action, and making data-driven decisions for its progression in the drug development pipeline.
References
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
[12]National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
[4]ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
[13]Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
[5]protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
[14]National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
[11]National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
[3]Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
[15]Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link] caspase-3-7-assay-for-apoptosis-detection
[8]Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
[16]PubMed. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Retrieved from [Link]
[1]National Center for Biotechnology Information. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
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Application Note: Unraveling the Enzyme Inhibition Kinetics of 6-Ethylpyridazin-3(2H)-one as a Putative COX-2 Inhibitor
Introduction: The Therapeutic Potential of Pyridazinone Scaffolds
The pyridazinone ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A significant portion of the anti-inflammatory effects of these compounds has been attributed to their interaction with cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two COX isoforms, the constitutively expressed COX-1, involved in physiological homeostasis, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors with potentially reduced gastrointestinal side effects. This application note presents a comprehensive guide for characterizing the enzyme inhibition kinetics of novel pyridazinone derivatives, using 6-Ethylpyridazin-3(2H)-one as a representative example, against human recombinant COX-2.
This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental design and data analysis. By understanding the kinetic parameters of enzyme inhibition, researchers can gain crucial insights into the mechanism of action, potency, and selectivity of potential drug candidates.
Understanding the Fundamentals of COX-2 Inhibition Kinetics
The interaction between an inhibitor and an enzyme can be characterized by its kinetic profile. For COX-2, inhibitors can exhibit several modes of action, including:
-
Competitive Inhibition: The inhibitor reversibly binds to the active site of the enzyme, competing with the substrate (arachidonic acid). This increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax).
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax without altering Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product formation. This mode of inhibition leads to a decrease in both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
-
Time-Dependent Inhibition: Some inhibitors, including the selective COX-2 inhibitor celecoxib, exhibit a time-dependent inhibition mechanism. This often involves an initial weak, reversible binding followed by a slower, tighter binding or a conformational change in the enzyme, leading to more potent inhibition over time.
To elucidate the specific mechanism of this compound, a series of kinetic experiments are required. These experiments involve measuring the rate of the COX-2 catalyzed reaction at varying concentrations of both the substrate and the inhibitor.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the overall workflow for determining the enzyme inhibition kinetics of this compound.
Caption: Overall workflow for kinetic analysis of a putative COX-2 inhibitor.
Detailed Protocols
PART 1: Materials and Reagents
-
Enzyme: Human recombinant COX-2 (Commercially available from suppliers such as Cayman Chemical, BPS Bioscience, or Sigma-Aldrich).
-
Substrate: Arachidonic acid.
-
Inhibitor: this compound (synthesis or custom order).
-
Positive Control: Celecoxib (a known selective COX-2 inhibitor).
-
Assay Buffer: Typically 0.1 M Tris-HCl, pH 8.0, containing a suitable concentration of a reducing agent like glutathione and a cofactor such as hematin.
-
Detection Reagent: A suitable probe for detecting prostaglandin G2 (PGG2), the product of the COX reaction. Fluorometric probes are commonly used for their sensitivity.
-
96-well microplates: Opaque plates for fluorescence-based assays.
-
Plate reader: Capable of fluorescence detection at the appropriate excitation and emission wavelengths for the chosen probe.
PART 2: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. Determining the IC50 value is a crucial first step to establish the appropriate concentration range of this compound for subsequent kinetic studies.
Protocol:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
To each well of a 96-well plate, add:
-
Assay Buffer
-
Human recombinant COX-2 enzyme
-
The desired concentration of this compound or positive control (Celecoxib). Include a "no inhibitor" control.
-
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C). This step is particularly important for time-dependent inhibitors.
-
Initiate the reaction by adding a fixed concentration of arachidonic acid (typically at or near its Km value) to all wells.
-
Immediately measure the rate of product formation using a fluorescence plate reader in kinetic mode for a set duration (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PART 3: Kinetic Mechanism Determination
To determine the mode of inhibition, the reaction rate is measured at various concentrations of both the substrate and the inhibitor.
Protocol:
-
Prepare a matrix of reaction conditions in a 96-well plate. This will involve multiple sets of wells, each set containing a fixed concentration of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is the inhibition constant, which can be estimated from the IC50 value initially).
-
Within each set of wells with a fixed inhibitor concentration, vary the concentration of arachidonic acid. A typical range would be from 0.2 x Km to 5 x Km of arachidonic acid for COX-2.
-
Add the enzyme to all wells and pre-incubate as in the IC50 determination protocol.
-
Initiate the reactions by adding the corresponding concentrations of arachidonic acid.
-
Measure the initial reaction velocities for all conditions.
Data Analysis and Interpretation
The data generated from the kinetic experiments can be visualized and analyzed using graphical methods to determine the mode of inhibition and the key kinetic parameters.
Michaelis-Menten and Lineweaver-Burk Plots
The relationship between reaction velocity and substrate concentration is described by the Michaelis-Menten equation. A plot of velocity versus substrate concentration yields a hyperbolic curve. However, for a more accurate determination of kinetic parameters, a linearized form of the Michaelis-Menten equation, the Lineweaver-Burk equation, is often used. A plot of 1/velocity versus 1/[substrate concentration] (a double reciprocal plot) yields a straight line.
Caption: Comparison of Michaelis-Menten and Lineweaver-Burk plots for visualizing enzyme kinetics.
The Lineweaver-Burk plot is particularly useful for distinguishing between different types of reversible inhibition based on how the lines on the plot change in the presence of the inhibitor.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel.
Caption: Summary of the effects of different inhibition types on kinetic parameters.
Quantitative Data Summary
The kinetic data should be summarized in a clear and concise table for easy comparison.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | COX-2 | [Experimental Value] | [Calculated Value] | [Determined from Plots] |
| Celecoxib (Reference) | COX-2 | ~0.04 | ~0.005 | Time-dependent |
Note: The values for this compound are hypothetical and need to be determined experimentally. The reference values for celecoxib are approximate and can vary depending on assay conditions.
Conclusion and Future Directions
This application note provides a robust framework for the detailed kinetic characterization of this compound as a putative COX-2 inhibitor. By following these protocols, researchers can determine the potency (IC50), the inhibition constant (Ki), and the mode of action of this and other novel pyridazinone derivatives. A thorough understanding of the enzyme inhibition kinetics is fundamental for the rational design and development of new therapeutic agents with improved efficacy and safety profiles.
Further studies could involve assessing the selectivity of this compound by performing similar kinetic analyses on the COX-1 isoform. Additionally, cell-based assays can be employed to confirm the compound's activity in a more physiological context.
References
- Walker, M. C., Kurumbail, R. G., Kiefer, J. R., Moreland, K. T., Koboldt, C. M., Isakson, P. C., Seibert, K., & Gierse, J. K. (2001). A three-step kinetic mechanism for selective inhibition of cyclo
Application Notes & Protocols: Determining the Efficacy of 6-Ethylpyridazin-3(2H)-one Using Cell-Based Assays
Introduction: The Therapeutic Potential of Pyridazinone Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3][4] 6-Ethylpyridazin-3(2H)-one belongs to this versatile class of heterocyclic compounds, making it a candidate for investigation as a novel therapeutic agent. To rigorously evaluate its biological efficacy, a systematic approach employing a panel of well-validated cell-based assays is essential. These assays provide critical insights into the compound's mechanism of action, potency, and selectivity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize the efficacy of this compound. The protocols herein are designed to be self-validating systems, with explanations of the scientific principles and experimental choices to ensure data integrity and reproducibility.
I. Foundational Efficacy Screening: Cell Viability and Cytotoxicity Assays
The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. These assays establish a baseline for the compound's potency (e.g., IC50 or GI50 values) and inform concentration ranges for subsequent mechanistic studies.
A. Sulforhodamine B (SRB) Assay for Cell Growth Inhibition
The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity by staining total cellular protein.[5] It is widely used by the National Cancer Institute (NCI) for its 60-cell line screen.[5]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis: The percentage growth inhibition is calculated relative to the untreated control cells. The GI50 (concentration causing 50% growth inhibition) can be determined by plotting the percentage of growth inhibition against the log of the compound concentration.
B. Differential Nuclear Staining (DNS) for Cytotoxicity
The DNS assay is a high-throughput method that distinguishes between healthy and dead cells based on membrane integrity.[1]
Principle: This assay utilizes two fluorescent nucleic acid dyes. Hoechst 33342 is a cell-permeant dye that stains the nuclei of all cells (both live and dead) blue. Propidium Iodide (PI) can only penetrate cells with compromised plasma membranes, staining the nuclei of dead cells red.[1]
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
Staining: Add a mixture of Hoechst 33342 (final concentration 1 µg/mL) and Propidium Iodide (final concentration 1 µg/mL) directly to the culture medium in each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope with appropriate filters for blue (Hoechst) and red (PI) fluorescence.
-
Analysis: Quantify the number of blue-stained (total) and red-stained (dead) nuclei using image analysis software. Cytotoxicity is expressed as the percentage of PI-positive cells relative to the total number of cells.
| Assay | Principle | Endpoint | Key Advantages |
| SRB | Stains total cellular protein | Growth Inhibition (GI50) | Inexpensive, reproducible, fixed endpoint |
| DNS | Differential staining of nuclei based on membrane integrity | % Cytotoxicity | High-throughput, visual confirmation of cell death |
II. Mechanistic Insight: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
A. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Principle: This assay uses a fluorogenic substrate that is specifically cleaved by active caspase-3. Upon cleavage, the substrate releases a fluorescent molecule that binds to DNA, emitting a bright green signal in apoptotic cells.[1]
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plates or chamber slides) and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 6, 12, 24 hours).
-
Substrate Addition: Add the NucView® 488 Caspase-3 substrate to the cell culture medium at the recommended concentration.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: The green fluorescent signal from apoptotic cells can be quantified using a fluorescence plate reader, flow cytometer, or visualized by fluorescence microscopy.
B. Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases, preventing cancer cell proliferation.
Principle: Propidium Iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound for a defined period (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Data Modeling: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest.[5]
Caption: High-level workflow for evaluating this compound efficacy.
III. Investigating a Potential Target: VEGFR-2 Kinase Inhibition
Some pyridazinone derivatives have been shown to act as kinase inhibitors, such as inhibitors of VEGFR-2, a key mediator of angiogenesis.[5][6] If there is a structural rationale to suspect such activity for this compound, a direct enzymatic assay is warranted.
Principle: A VEGFR-2 kinase assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 enzyme. This is often done using a luminescence-based assay where the amount of ATP remaining after the kinase reaction is quantified. A decrease in ATP consumption indicates kinase inhibition.
-
Reaction Setup: In a 96-well plate, combine VEGFR-2 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction wells. Include a no-inhibitor control and a no-enzyme control.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature and measure luminescence using a plate-reading luminometer.
-
Data Analysis: A higher luminescent signal corresponds to less ATP consumption and therefore greater inhibition of VEGFR-2. The IC50 value can be calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: Potential inhibitory action on the VEGFR-2 signaling pathway.
IV. Concluding Remarks
The suite of assays described provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive efficacy profile. Further investigation into specific molecular targets, such as VEGFR-2, can provide deeper mechanistic understanding and guide future drug development efforts. It is crucial to perform these assays in a panel of relevant cancer cell lines to understand the compound's spectrum of activity and potential for selective efficacy.
References
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Institutes of Health. [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]
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Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. (2010). PubMed. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]
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Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. (2020). PubMed. [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis and biological evaluation of some new pyridazinone derivatives. (n.d.). Semantic Scholar. [Link]
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Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). National Institutes of Health. [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]
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Application Notes & Protocols: Preclinical Evaluation of 6-Ethylpyridazin-3(2H)-one in Animal Models
Introduction and Scientific Rationale
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The compound 6-Ethylpyridazin-3(2H)-one belongs to this versatile class. While its specific biological profile is yet to be fully elucidated, the established activities of structurally related pyridazinones provide a strong rationale for its investigation as a potential therapeutic agent.[1][4] Many pyridazinone derivatives exert their effects by modulating key enzymatic pathways, such as cyclooxygenase (COX) or phosphodiesterase (PDE) families.[1][5][6]
These application notes provide a structured, evidence-based framework for the initial in vivo screening of this compound. The protocols are designed to assess its potential anti-inflammatory and analgesic efficacy, and to conduct a preliminary evaluation of its cardiovascular safety profile—a critical consideration for this class of compounds known to sometimes possess cardiotonic or vasodilatory properties.[3][6] The overarching goal of these preclinical studies is to answer a clear scientific question with rigor and transparency, forming a solid foundation for further development.[7]
Guiding Principles for In Vivo Investigation
Before initiating any experimental work, a robust study design is paramount to ensure data integrity and ethical conduct.[7] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.
Ethical Considerations (The 3Rs):
-
Replacement: Where possible, non-animal alternatives should be considered. However, for systemic efficacy and safety evaluation, in vivo models remain necessary.
-
Reduction: The minimum number of animals required to obtain statistically significant results should be used. This is achieved through proper sample size calculation.[8]
-
Refinement: Experimental procedures must be optimized to minimize any potential pain, suffering, or distress to the animals.[8][9] This includes using appropriate analgesia for any procedures expected to cause pain.[10]
Animal Model Selection:
-
Species and Strain: Wistar or Sprague-Dawley rats are suitable for the anti-inflammatory model, while Swiss albino or BALB/c mice are commonly used for analgesic studies.[11][12] The choice should be justified based on the specific research question and historical data.
-
Health and Housing: Animals must be healthy and acclimatized to laboratory conditions (e.g., 22 ± 2°C, 12h light/dark cycle) for at least one week prior to experimentation, with free access to standard chow and water.[11][13]
Dosing and Administration:
-
Vehicle Selection: The vehicle for this compound must be non-toxic and inert. Common choices include sterile 0.9% saline, water with 0.5% carboxymethyl cellulose (CMC), or a small percentage of DMSO or Tween 80 in saline. The vehicle's lack of effect must be confirmed in a dedicated control group.
-
Dose Selection: A dose-response study using at least three dose levels (e.g., 10, 30, 100 mg/kg) is recommended to characterize the compound's efficacy and potency.[12][13]
-
Route of Administration: Oral (p.o.) gavage or intraperitoneal (i.p.) injection are common routes for initial screening. The choice should reflect the intended clinical route of administration.
Experimental Evaluation Workflow
Caption: General workflow for the preclinical evaluation of this compound.
Protocol 1: Evaluation of Acute Anti-inflammatory Activity
This protocol uses the carrageenan-induced paw edema model in rats, a widely accepted and highly reproducible assay for screening acute anti-inflammatory agents.[11][13][14]
Scientific Rationale: The inflammatory response induced by carrageenan is biphasic. The initial phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin. The later phase (2.5-6 hours) is characterized by neutrophil infiltration and the production of pro-inflammatory mediators like prostaglandins, which are targets of NSAIDs.[11] This model allows for the assessment of a compound's ability to inhibit edema formation, a cardinal sign of inflammation.
Step-by-Step Methodology
-
Animal Preparation: Fast male Wistar rats (150-200g) overnight with free access to water.
-
Grouping (n=6 per group):
-
Group I (Vehicle Control): Receives the selected vehicle.
-
Group II (Carrageenan Control): Receives the vehicle.
-
Group III (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group IV-VI (Test Groups): Receive this compound at low, medium, and high doses.
-
-
Compound Administration: Administer the test compound, reference drug, or vehicle via the chosen route (e.g., p.o.) 60 minutes before inducing inflammation.
-
Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the T0 reading.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of all animals except the Vehicle Control group (Group I).
-
Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
Data Presentation and Analysis
The increase in paw volume is calculated by subtracting the baseline volume (T0) from the post-treatment volume at each time point. The percentage inhibition of edema is calculated for the peak inflammatory time point (usually 3 or 4 hours) using the following formula:
% Inhibition = [(Vc - Vt) / Vc] * 100
Where:
-
Vc: Average increase in paw volume in the carrageenan control group.
-
Vt: Average increase in paw volume in the treated group.
Table 1: Hypothetical Data for Carrageenan-Induced Paw Edema Assay
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition |
| Vehicle Control | – | 0.02 ± 0.01 | – |
| Carrageenan Control | – | 0.85 ± 0.07 | 0% |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| This compound | 10 | 0.72 ± 0.06 | 15.3% |
| This compound | 30 | 0.55 ± 0.05 | 35.3% |
| This compound | 100 | 0.41 ± 0.04 | 51.8% |
| p < 0.05 compared to Carrageenan Control |
Protocol 2: Evaluation of Analgesic Activity
The acetic acid-induced writhing test in mice is a sensitive method for screening peripherally acting analgesics.[15][16]
Scientific Rationale: The intraperitoneal injection of acetic acid causes localized inflammation and pain by inducing the release of endogenous mediators like bradykinin and prostaglandins, which stimulate nociceptors.[16] An effective analgesic will reduce the number of characteristic "writhes" (stretching and constriction of the abdomen). This model is particularly effective for evaluating compounds with NSAID-like activity.[12]
Step-by-Step Methodology
-
Animal Preparation: Use male Swiss albino mice (20-25g). Acclimatize them to the testing environment.
-
Grouping (n=6-8 per group):
-
Group I (Vehicle Control): Receives the selected vehicle.
-
Group II (Positive Control): Receives Aspirin (100 mg/kg, p.o.) or a similar standard.
-
Group III-V (Test Groups): Receive this compound at low, medium, and high doses.
-
-
Compound Administration: Administer the test compound, reference drug, or vehicle p.o. or i.p. 30-60 minutes before the acetic acid injection.
-
Induction of Nociception: Inject 0.1 mL/10g of 0.6% (v/v) acetic acid solution intraperitoneally to each mouse.[16]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes for a period of 20 minutes.[16]
Workflow for Analgesic Testing
Caption: Experimental workflow for the acetic acid-induced writhing model.
Data Presentation and Analysis
The analgesic activity is expressed as the percentage protection (or inhibition) against writhing, calculated as follows:
% Protection = [(Mean writhes in Control - Mean writhes in Test) / Mean writhes in Control] * 100
Table 2: Hypothetical Data for Acetic Acid-Induced Writhing Test
| Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Protection |
| Vehicle Control | – | 45.2 ± 3.1 | 0% |
| Aspirin | 100 | 18.5 ± 2.5 | 59.1% |
| This compound | 10 | 38.1 ± 2.8 | 15.7% |
| This compound | 30 | 27.4 ± 3.0 | 39.4% |
| This compound | 100 | 19.8 ± 2.6 | 56.2% |
| p < 0.05 compared to Vehicle Control |
Protocol 3: Preliminary Cardiovascular Safety Assessment
Given that pyridazinone derivatives can act as phosphodiesterase 3 (PDE3) inhibitors, which have positive inotropic and vasodilatory effects, a preliminary cardiovascular screen is a crucial part of the early safety assessment.[6][17][18] Drug-induced cardiotoxicity is a significant cause of compound attrition in development.[19][20]
Scientific Rationale: PDE3 inhibitors increase intracellular cAMP, which can lead to increased heart rate (tachycardia) and decreased blood pressure (hypotension).[17] This non-invasive protocol in conscious rats aims to detect significant hemodynamic changes following a single high dose of the test compound.
Step-by-Step Methodology
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). Acclimatize the animals to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced fluctuations in blood pressure.
-
Grouping (n=6-8 per group):
-
Group I (Vehicle Control): Receives the selected vehicle.
-
Group II (Test Group): Receives a high dose of this compound (e.g., 100 mg/kg, p.o.).
-
-
Baseline Measurement: Place the rats in the restrainers and measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff system until stable readings are obtained.
-
Compound Administration: Administer the vehicle or test compound.
-
Post-Dose Monitoring: Measure SBP and HR at multiple time points post-dosing, such as 30, 60, 120, and 240 minutes.
-
Observation: Throughout the study, observe animals for any clinical signs of distress or adverse effects.
Cardiovascular Signaling Pathway
Caption: Hypothesized mechanism of cardiovascular effects via PDE3 inhibition.
Data Presentation and Analysis
Data should be presented as the change from baseline for both SBP and HR at each time point. Statistical analysis (e.g., t-test or ANOVA) should be used to compare the test group to the vehicle control group.
Table 3: Hypothetical Data for Cardiovascular Screen in Rats
| Time Point | Parameter | Vehicle Control (Change from Baseline ± SEM) | This compound (100 mg/kg) (Change from Baseline ± SEM) |
| 60 min | SBP (mmHg) | -2.1 ± 1.5 | -18.5 ± 2.8 |
| HR (bpm) | +5.6 ± 3.2 | +45.2 ± 5.1 | |
| 120 min | SBP (mmHg) | -1.8 ± 1.7 | -15.1 ± 3.0 |
| HR (bpm) | +4.2 ± 2.9 | +38.6 ± 4.8 | |
| *p < 0.05 compared to Vehicle Control |
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive and robust framework for the initial in vivo characterization of this compound. The results from these studies will establish whether the compound possesses meaningful anti-inflammatory and/or analgesic activity and will provide a preliminary assessment of its cardiovascular safety.
Positive findings in the efficacy models would warrant further investigation into the mechanism of action, such as in vitro assays for COX-1/COX-2 or PDE isoenzyme inhibition.[1][5] If significant cardiovascular effects are observed, more detailed telemetry studies in larger animals would be necessary to fully characterize the hemodynamic profile and assess any proarrhythmic risk before advancing the compound in the drug development pipeline.[19][21] Adherence to rigorous and ethical preclinical study design is essential for generating reproducible and translatable data.[7][9]
References
- Benchchem. Application Notes and Protocols for Assessing Analgesiac Activity in Animal Models. Benchchem.
- Benchchem. Application Notes and Protocols for Testing Anti-inflammatory Natural Products in Animal Models. Benchchem.
- Benchchem. Application Notes and Protocols for Testing Anti-inflammatory Effects of Novel Compounds Using Animal Models. Benchchem.
- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- BioBoston Consulting. Best Practices For Preclinical Animal Testing. BioBoston Consulting. Published January 9, 2025.
- PubMed. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. PubMed.
- Semantic Scholar. LABORATORY MODELS FOR SCREENING ANALGESICS. Semantic Scholar.
- NIH PMC. General Principles of Preclinical Study Design. NIH PMC.
- PubMed. A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. PubMed. Published 2015.
- Prisys Biotech. Designing Animal Studies: Key Considerations For Preclinical Research Success. Prisys Biotech. Published May 23, 2025.
- DergiPark. Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. DergiPark.
- NIH PMC. An overview of animal models of pain: disease models and outcome measures. NIH PMC.
- PubMed. Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. PubMed. Published February 25, 2018.
- Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
- ResearchGate. Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and.... ResearchGate.
- University of Pennsylvania. Preclinical Animal Models. University of Pennsylvania. Published October 7, 2019.
- The University of Iowa. Analgesia (Guideline). The University of Iowa. Published July 17, 2023.
- Semantic Scholar. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. Published July 30, 2019.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Published March 18, 2019.
- FDA. General Considerations for Animal Studies Intended to Evaluate Medical Devices. FDA. Published March 28, 2023.
- PNAS. Targeted disruption of PDE3B, but not PDE3A, protects murine heart from ischemia/reperfusion injury. PNAS.
- NIH PMC. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. NIH PMC. Published July 13, 2022.
- ResearchGate. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. ResearchGate. Published March 20, 2017.
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Application Notes & Protocols: Investigating 6-Ethylpyridazin-3(2H)-one in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale
The pyridazin-3(2H)-one scaffold is a privileged structure in cardiovascular pharmacology.[1][2][3] Compounds built upon this core have yielded potent vasodilators, antihypertensives, and cardiotonic agents, some of which have progressed to clinical use.[1][2] Their mechanisms often converge on critical pathways regulating cardiac contractility and vascular tone, primarily through phosphodiesterase 3 (PDE3) inhibition and/or calcium sensitization.[1][4][5]
6-Ethylpyridazin-3(2H)-one is a novel, under-investigated derivative of this important chemical class. While direct pharmacological data on this specific molecule is sparse, its structural similarity to known cardioactive pyridazinones provides a strong rationale for its investigation as a potential cardiovascular agent.[2][6][7]
This document serves as a comprehensive guide for researchers initiating studies on this compound. It is not a report of established findings, but rather a scientifically-grounded roadmap for investigation. We will proceed from foundational principles, outlining hypothesized mechanisms of action and providing detailed, field-proven protocols to systematically evaluate its cardiovascular profile. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.
Hypothesized Mechanisms of Action
Based on the established pharmacology of the pyridazinone class, this compound is hypothesized to exert its cardiovascular effects through one or a combination of the following mechanisms:
-
Mechanism A: Phosphodiesterase 3 (PDE3) Inhibition. PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[5][8][9] Inhibition of PDE3 increases intracellular cAMP levels, leading to two key effects:
-
Positive Inotropy (Increased Contractility): In cardiomyocytes, elevated cAMP enhances calcium influx, improving the force of contraction.[5][10]
-
Vasodilation (Vessel Relaxation): In vascular smooth muscle, cAMP promotes relaxation, leading to a decrease in blood pressure and cardiac afterload.[8][11]
-
-
Mechanism B: Myofilament Calcium Sensitization. Calcium sensitizers represent a newer class of inotropic drugs that enhance cardiac contractility without significantly increasing intracellular calcium concentrations.[4][12][13] They act directly on the contractile proteins (e.g., troponin C), increasing their sensitivity to existing calcium levels.[13][14] This mechanism is considered more energy-efficient and may carry a lower risk of arrhythmias compared to agents that increase calcium load.[4][12]
The following diagram illustrates these two potential signaling pathways.
Caption: A three-phase workflow for cardiovascular compound characterization.
Phase 1 Protocols: In Vitro Profiling
The goal of this phase is to determine if this compound interacts with the hypothesized molecular targets and to quantify its effects on isolated cardiac cells.
Protocol: PDE3 Inhibition Assay (Fluorescence Polarization)
Principle: This assay quantifies the inhibition of PDE3 enzyme activity. A fluorescently labeled cAMP substrate is used. When hydrolyzed by PDE3, the product binds to a larger agent, slowing its rotation and increasing fluorescence polarization (FP). An inhibitor prevents this, keeping the FP low. [15][16] Materials:
-
Recombinant human PDE3A (cardiac isoform)
-
Fluorescence Polarization (FP) Assay Kit (e.g., BPS Bioscience #79584 or similar) [16]containing fluorescent cAMP substrate and binding agent
-
This compound (test compound)
-
Milrinone or Cilostazol (positive control PDE3 inhibitor) [15]* DMSO (vehicle control)
-
Assay Buffer (typically Tris-based, provided in kit)
-
Low-volume, black, 384-well microplate
-
Microplate reader capable of measuring FP
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and the positive control in 100% DMSO.
-
Create a serial dilution series of the test compound and positive control in assay buffer. A typical starting range is 100 µM to 1 pM. Ensure the final DMSO concentration is ≤1% in all wells.
-
Dilute the PDE3 enzyme and fluorescent substrate to their optimal working concentrations in cold assay buffer, as specified by the kit manufacturer. [15]2. Assay Plate Setup:
-
Add 5 µL of the serially diluted test compound, positive control, or vehicle control to the appropriate wells.
-
Add 10 µL of the diluted PDE3 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 5 µL of the fluorescent cAMP substrate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the binding agent solution.
-
Incubate for an additional 30 minutes.
-
Measure the fluorescence polarization using an appropriate plate reader (e.g., Excitation 485 nm / Emission 535 nm). [15]4. Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) using non-linear regression analysis.
-
| Parameter | Hypothetical Result for an Active Compound | Interpretation |
| IC₅₀ | 50 nM | The compound is a potent inhibitor of PDE3. |
| Max Inhibition | >95% | The compound achieves near-complete inhibition of the enzyme. |
Protocol: Cardiomyocyte Contractility & Calcium Transient Assay
Principle: This protocol assesses the direct effect of the compound on the contractility and calcium handling of isolated adult cardiomyocytes. [17][18][19]Sarcomere shortening (contractility) and intracellular Ca²⁺ fluctuations are measured simultaneously using an optical system. [19][20] Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from rat, rabbit, or human origin) [21]* IonOptix Myocyte Contractility and Calcium System or similar
-
Fura-2 AM (calcium indicator dye)
-
Tyrode's solution (physiological buffer)
-
Field stimulator
-
Isoproterenol (positive inotropic control)
Procedure:
-
Cell Preparation:
-
Isolate ventricular myocytes using established enzymatic digestion protocols. [21] * Load the cells with Fura-2 AM (typically 1-5 µM) for 15-20 minutes at room temperature, followed by a wash and de-esterification period.
-
-
Experimental Setup:
-
Place a coverslip with adherent myocytes into a perfusion chamber on the microscope stage, continuously superfused with Tyrode's solution at 37°C.
-
Pace the cells at a physiological frequency (e.g., 1 Hz) using the field stimulator.
-
-
Data Acquisition:
-
Record baseline contractility (sarcomere shortening) and calcium transients (Fura-2 ratio) for a stable period (2-3 minutes).
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 10 nM to 10 µM). Allow each concentration to equilibrate for 3-5 minutes before recording.
-
After the final test concentration, perform a washout with standard Tyrode's solution, followed by the application of a positive control (e.g., 100 nM Isoproterenol) to confirm cell viability and responsiveness.
-
-
Data Analysis:
-
Analyze the recorded traces to quantify the parameters listed in the table below.
-
Compare the parameters at each concentration to the baseline values.
-
| Parameter Measured | Effect of PDE3 Inhibitor | Effect of Ca²⁺ Sensitizer | Interpretation |
| Peak Shortening (%) | Increase | Increase | Measures the magnitude of cell contraction (positive inotropy). |
| Ca²⁺ Transient Amplitude | Increase | No significant change | Differentiates between Ca²⁺-dependent and sensitization mechanisms. |
| Time to Peak Shortening | Decrease | No significant change | Indicates faster contraction velocity. |
| Time to 90% Relengthening | Decrease | May slightly increase | Measures relaxation speed (lusitropy). PDE3i improves it. |
| Ca²⁺ Transient Decay (Tau) | Decrease | No significant change | Reflects the rate of Ca²⁺ removal from the cytosol. |
Phase 2 Protocols: Ex Vivo Analysis
This phase assesses the compound's effect on the integrated function of whole cardiac tissue and isolated blood vessels, providing a bridge between cellular and systemic effects.
Protocol: Langendorff Isolated Perfused Heart
Principle: The Langendorff preparation allows for the study of cardiac function in an isolated heart, free from systemic neuronal and hormonal influences. [22][23][24]The heart is retrogradely perfused through the aorta, allowing for the measurement of contractile force, heart rate, and coronary flow. [25][26] Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Intraventricular balloon catheter and pressure transducer
-
Heart from a suitable animal model (e.g., rat, guinea pig)
-
Surgical tools for heart excision
Procedure:
-
Heart Isolation & Cannulation:
-
Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion at constant pressure (e.g., 60-80 mmHg). [25]2. Stabilization & Measurement:
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Adjust balloon volume to achieve a stable end-diastolic pressure (LVEDP) of 5-10 mmHg.
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline parameters: Left Ventricular Developed Pressure (LVDP), max/min dP/dt, Heart Rate (HR), and Coronary Flow (CF). [25]3. Compound Administration:
-
Introduce this compound into the perfusate in a cumulative dose-response manner (e.g., 10 nM to 10 µM).
-
Record all hemodynamic parameters continuously, allowing for stabilization at each new concentration.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for each parameter at each concentration.
-
A significant increase in LVDP and +dP/dtmax indicates a positive inotropic effect. An increase in Coronary Flow suggests coronary vasodilation.
-
Protocol: Isolated Aortic Ring Vasodilation Assay
Principle: This assay directly measures the effect of a compound on vascular tone. [27][28]Aortic rings are mounted in an organ bath, pre-constricted with an agent like phenylephrine, and the relaxing effect of the test compound is quantified. [29][30][31] Materials:
-
Thoracic aorta from a rat or rabbit
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer
-
Phenylephrine (PE) or KCl (constricting agents)
-
Acetylcholine (ACh, for endothelium integrity check)
-
Surgical tools
Procedure:
-
Preparation:
-
Isolate the thoracic aorta and cut it into 2-3 mm rings, taking care not to damage the endothelium.
-
Mount the rings in the organ baths filled with oxygenated Krebs buffer at 37°C.
-
Allow rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g.
-
-
Viability & Integrity Check:
-
Contract the rings with 1 µM PE.
-
Once a stable plateau is reached, add 1 µM ACh. A relaxation of >70% confirms functional endothelium. Wash and return to baseline.
-
-
Testing:
-
Pre-contract the rings again with PE.
-
Once a stable contraction is achieved, add this compound cumulatively (e.g., 10 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal PE-induced contraction.
-
Calculate the EC₅₀ (the concentration causing 50% of the maximal relaxation).
-
Phase 3 Protocols: In Vivo Models
The final phase involves testing the compound in a living animal model to understand its systemic hemodynamic effects and its efficacy in a disease context.
Protocol: Hemodynamic Assessment in a Model of Acute Heart Failure
Principle: This protocol evaluates the compound's ability to improve cardiac function in an animal model where heart failure has been acutely induced. This provides crucial preclinical proof-of-concept. [32][33][34] Materials:
-
Anesthetized, ventilated rodent or larger animal model (e.g., rat, pig)
-
Pressure-volume (PV) loop catheter
-
Arterial line for blood pressure monitoring
-
Agent to induce heart failure (e.g., high-dose propranolol or esmolol to induce beta-blockade, or coronary artery ligation for ischemia model) [33][35]* Infusion pumps
Procedure:
-
Instrumentation:
-
Anesthetize the animal and perform necessary surgical preparations for instrumentation.
-
Insert a PV loop catheter into the left ventricle via the carotid artery to measure real-time pressure and volume.
-
Insert a catheter into the femoral artery to monitor systemic blood pressure.
-
-
Induction of Heart Failure:
-
Record stable baseline hemodynamic data.
-
Induce acute cardiac dysfunction. For example, infuse a high dose of esmolol to significantly depress cardiac contractility, evidenced by a drop in dP/dtmax and cardiac output.
-
-
Therapeutic Intervention:
-
Once the heart failure state is stable, administer this compound as an intravenous bolus followed by a continuous infusion.
-
Administer increasing doses and record all hemodynamic parameters continuously.
-
-
Data Analysis:
-
Analyze PV loop data to assess changes in contractility (End-Systolic Pressure-Volume Relationship, ESPVR), arterial elastance (Ea), and ventricular-arterial coupling (ESPVR/Ea).
-
A successful compound will increase cardiac output, stroke volume, and dP/dtmax, while decreasing systemic vascular resistance and left ventricular end-diastolic pressure.
-
| Hemodynamic Parameter | Expected Effect of an Effective Inodilator |
| Cardiac Output (CO) | ↑ |
| Mean Arterial Pressure (MAP) | ↓ or ↔ |
| Systemic Vascular Resistance (SVR) | ↓ |
| LV dP/dtmax | ↑ |
| LV End-Diastolic Pressure (LVEDP) | ↓ |
Conclusion and Future Directions
This document outlines a rigorous, hypothesis-driven framework for the preclinical evaluation of this compound as a potential cardiovascular therapeutic. By systematically progressing through in vitro, ex vivo, and in vivo models, researchers can efficiently elucidate its mechanism of action, quantify its functional effects, and establish a foundation for further drug development. The data generated from these protocols will be critical in determining whether this novel pyridazinone derivative holds promise for the treatment of cardiovascular diseases such as acute decompensated heart failure.
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- 32. iv.iiarjournals.org [iv.iiarjournals.org]
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- 34. In vivo models for heart failure research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. ahajournals.org [ahajournals.org]
Application Notes & Protocols: 6-Ethylpyridazin-3(2H)-one as a Versatile Scaffold for Novel Drug Discovery
Abstract
The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing 6-Ethylpyridazin-3(2H)-one as a starting point for novel drug design. We will explore the rationale behind its selection, provide detailed protocols for its synthesis and derivatization, and outline a strategic workflow for screening and optimizing new chemical entities. The protocols herein are designed to be self-validating, with explanations of the underlying chemical and biological principles to guide experimental choices.
Introduction: The Pyridazinone Scaffold
The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is a cornerstone of many biologically active molecules.[4][6] Its structural features, including the ability to participate in hydrogen bonding and tautomerism, make it an excellent pharmacophore for interacting with various biological targets.[7] Derivatives of this scaffold have been shown to modulate key inflammatory pathways by targeting mediators like Thromboxane A2 (TxA2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[8] Furthermore, pyridazinone-based drugs like Olaparib and Talazoparib are established PARP inhibitors for cancer therapy, while others like Bemoradan have been investigated for cardiovascular applications, highlighting the scaffold's versatility.[6]
The this compound scaffold offers a unique starting point. The ethyl group at the C6 position provides a lipophilic handle that can be subtly modified or used to orient the molecule within a binding pocket. The N2 and C4/C5 positions of the pyridazinone ring are amenable to a wide range of chemical modifications, allowing for the systematic exploration of the chemical space to develop Structure-Activity Relationships (SAR).[5]
Strategic Workflow for Drug Discovery
The following workflow outlines a logical progression from initial scaffold synthesis to the identification of a lead compound. This process is iterative, with insights from biological screening feeding back into the design and synthesis of next-generation compounds.
Figure 1: A comprehensive workflow for drug discovery utilizing the this compound scaffold.
Synthesis and Derivatization Protocols
Protocol 1: Synthesis of this compound Scaffold
The foundational scaffold can be synthesized via a classical cyclocondensation reaction. This approach is robust and utilizes readily available starting materials.
Principle: This synthesis involves the reaction of a γ-keto acid with hydrazine hydrate. The initial condensation forms a dihydropyridazinone, which is subsequently oxidized to the aromatic pyridazinone ring.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-oxohexanoic acid (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Oxidation (if necessary): Cool the reaction to room temperature. If the intermediate dihydropyridazinone is stable, add bromine (1.1 eq) in acetic acid and stir until the reaction turns colorless, indicating the formation of the aromatic ring. Note: Some cyclizations may lead directly to the oxidized product.
-
Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Figure 2: Reaction scheme for the synthesis of the core scaffold.
Protocol 2: Library Synthesis via N2-Alkylation
The lactam nitrogen at the N2 position is a key site for diversification, allowing for the introduction of various side chains to probe interactions with target proteins.
Principle: This protocol utilizes a standard Williamson ether synthesis-like reaction, where the deprotonated pyridazinone nitrogen acts as a nucleophile to displace a leaving group on an alkyl or aryl halide.
Step-by-Step Methodology:
-
Deprotonation: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution), and stir for 30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl bromoacetate) (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (50-60°C) until TLC indicates the completion of the reaction (typically 2-12 hours).
-
Quenching & Extraction: Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting N2-substituted derivatives using column chromatography or preparative HPLC.
Protocol 3: C4/C5 Halogenation and Cross-Coupling
Introducing substituents on the pyridazinone ring itself can significantly impact biological activity. Halogenation provides a handle for further functionalization via cross-coupling reactions.
Principle: Electrophilic halogenation at the C4 or C5 position, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the introduction of aryl, alkyl, or amino groups.
Step-by-Step Methodology:
-
Halogenation: To a solution of an N2-protected this compound derivative (1.0 eq) in a suitable solvent (e.g., acetic acid or DMF), add a halogenating agent such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.1 eq). Stir at room temperature until the reaction is complete. Purify the halogenated intermediate.
-
Suzuki Coupling (Example):
-
Reaction Setup: In a reaction vessel, combine the halogenated pyridazinone (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent & Degassing: Add a solvent mixture (e.g., 1,4-dioxane and water, 4:1) and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 80-100°C under an inert atmosphere until the starting material is consumed.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Purify the product via column chromatography.
-
Biological Evaluation Strategy
Based on the extensive literature on pyridazinone derivatives, a tiered screening approach is recommended.[1][3][5]
Protocol 4: Primary Screening - Anti-inflammatory Activity
Principle: Many pyridazinone derivatives exhibit anti-inflammatory properties.[2][5] A cell-based assay measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in macrophages is a robust primary screen.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyridazinone derivatives (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce TNF-α production.
-
Quantification: Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value for each compound, representing the concentration at which TNF-α production is inhibited by 50%.
Table 1: Hypothetical SAR Data for N2-Substituted Analogs
| Compound ID | N2-Substituent (R) | TNF-α Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| Scaffold | -H | > 100 | > 100 | - |
| LIB-001 | -CH₃ | 45.2 | > 100 | > 2.2 |
| LIB-002 | -CH₂Ph | 12.5 | 85.3 | 6.8 |
| LIB-003 | -CH₂CO₂Et | 5.8 | > 100 | > 17.2 |
| LIB-004 | -CH₂(4-F-Ph) | 8.1 | 92.1 | 11.4 |
This table illustrates how initial screening data can be organized to guide the next round of synthesis. For example, the ethyl acetate group in LIB-003 shows promising activity and low toxicity.
Protocol 5: Secondary Screening - Target-Specific Assays
Hits from the primary screen should be evaluated in more specific assays to elucidate their mechanism of action. Given the known targets of pyridazinones, relevant secondary screens include:
-
Kinase Inhibition Assays: Screen against a panel of kinases known to be involved in inflammation, such as p38 MAPK or VEGFR-2.[9]
-
Cyclooxygenase (COX-2) Inhibition Assay: Evaluate the ability of compounds to selectively inhibit the COX-2 enzyme, a common target for NSAIDs.[6]
-
PARP Inhibition Assay: For compounds designed with anticancer potential, a PARP-1/2 enzymatic assay is crucial.[6]
Protocol 6: In Vitro ADMET Profiling
Promising leads should be subjected to early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties.
-
Solubility: Measure kinetic and thermodynamic solubility.
-
Permeability: Use a Caco-2 or PAMPA assay to predict intestinal absorption.
-
Metabolic Stability: Assess stability in liver microsomes to predict in vivo clearance.
-
Cytotoxicity: Determine the concentration that causes 50% cell death (CC₅₀) in a non-cancerous cell line (e.g., HEK293) to ensure the observed activity is not due to general toxicity.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for synthesizing, screening, and optimizing derivatives. By systematically applying these methods and interpreting the resulting SAR data, researchers can efficiently navigate the path from a simple heterocyclic core to a validated lead compound with significant therapeutic potential. The key to success lies in the iterative nature of the drug discovery process, where biological data continuously informs chemical design to optimize potency, selectivity, and pharmacokinetic properties.
References
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
-
Singh, J., Sharma, D., & Bansal, R. (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 9(1), 95–127. Retrieved from [Link]
-
(2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. Retrieved from [Link]
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
-
(n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Retrieved from [Link]
-
Asif, M. (2018). Diverse Biologically Active Pyridazine Analogs: A Scaffold for the Highly Functionalized Heterocyclic Compounds. Review Journal of Chemistry. Retrieved from [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Retrieved from [Link]
-
(n.d.). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed. Retrieved from [Link]
-
(n.d.). Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. Journal of Advanced Biomedical and Pharmaceutical Sciences. Retrieved from [Link]
-
(2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Retrieved from [Link]
-
El-Nagar, M. K. S., Shahin, M. I., El-Behairy, M. F., Taher, E. S., El-Badawy, M. F., Sharaky, M., Abou El Ella, D. A., Abouzid, K. A. M., & Adel, M. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Retrieved from [Link]
Sources
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- 2. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Core Synthesis Overview: The Reaction of a γ-Keto Acid with Hydrazine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 6-Ethylpyridazin-3(2H)-one. As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical laboratory challenges, offering field-proven insights to streamline your synthetic workflow.
The most prevalent and robust method for synthesizing 6-substituted-3(2H)-pyridazinones involves the condensation of a γ-keto acid with a hydrazine derivative.[1][2] For the target molecule, this compound, the synthesis begins with 4-oxohexanoic acid (or its ester equivalent) and hydrazine. The reaction proceeds through a two-step, one-pot process: initial formation of a hydrazone intermediate followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring.[1][3]
Below is a diagram illustrating the general synthetic pathway and common pitfalls.
Caption: General reaction pathway for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Low yields are a frequent frustration, often stemming from a few critical parameters.[3] A systematic approach to troubleshooting is essential.
Causality Explained: The formation of the pyridazinone ring is a condensation reaction, which is an equilibrium process. Factors that inhibit the forward reaction, such as impure reagents or suboptimal temperature, will drastically reduce the yield.
| Possible Cause | Recommended Action & Rationale |
| Impure Starting Materials | Action: Ensure the purity of your 4-oxohexanoic acid and hydrazine hydrate. Use freshly opened or purified reagents.[3] Rationale: Impurities in the keto acid can lead to side reactions. Water in the hydrazine hydrate can shift the reaction equilibrium unfavorably, inhibiting the crucial dehydration/cyclization step.[4] |
| Suboptimal Reaction Temperature | Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature.[3] Typically, refluxing in a solvent like ethanol or acetic acid is required. Rationale: Too low a temperature results in an impractically slow reaction rate and incomplete conversion. Excessively high temperatures can cause decomposition of reactants, intermediates, or the final product.[3] |
| Incorrect Reaction Time | Action: Track the disappearance of starting materials via TLC. Reactions can take anywhere from 1 to 18 hours depending on the scale and specific conditions.[1] Rationale: Prematurely stopping the reaction will leave unreacted starting materials. Conversely, prolonged heating can lead to the formation of degradation products. |
| Inefficient Water Removal | Action: If using a non-polar solvent like toluene, employ a Dean-Stark apparatus to remove water as it forms. Rationale: Since water is a product of both hydrazone formation and cyclization, its removal drives the reaction toward the product according to Le Chatelier's principle. |
Q2: My TLC shows multiple spots, and my crude NMR is complex. What are the common side products?
The formation of side products is a primary challenge in pyridazinone synthesis, complicating purification and reducing yield.
Causality Explained: The main pathway competes with several potential side reactions. Understanding these alternatives is key to minimizing their formation.
-
Hydrazone Intermediate: The most common "byproduct" is actually the uncyclized hydrazone intermediate.[3][5] This occurs when the initial condensation of the carbonyl and hydrazine is fast, but the subsequent ring-closing cyclization is slow or incomplete. This intermediate is often isolable.
-
Solution: Ensure adequate reaction time and temperature to promote the cyclization step. Using an acid catalyst (like acetic acid) can sometimes facilitate the dehydration needed for ring closure.
-
-
Azine Formation: The hydrazone intermediate can react with another molecule of the starting keto acid to form an azine.[5] This is more likely if the cyclization is sterically hindered or electronically unfavorable.
-
Solution: Use a slight excess of hydrazine to ensure the keto acid is consumed in the initial hydrazone formation, minimizing its availability for azine formation.
-
-
N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing/reducing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[3]
-
Solution: Maintain careful temperature control and avoid unnecessarily harsh reagents.
-
Caption: Troubleshooting workflow for reaction outcomes.
Q3: My product is difficult to purify. What are the best methods?
Purification can be challenging, especially with persistent intermediates or byproducts.
-
Recrystallization: This is often the most effective method for purifying the final product, assuming a suitable solvent can be found.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).[6][7]
-
If impurities remain undissolved, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
-
Column Chromatography: If recrystallization is ineffective due to closely related impurities (like the hydrazone intermediate), silica gel chromatography is the next logical step.
-
Protocol:
-
Choose an appropriate solvent system by testing with TLC. A common starting point is a mixture of ethyl acetate and hexanes.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Validated Experimental Protocol
This protocol is a generalized but reliable method for the synthesis of 6-substituted pyridazinones, adapted for this compound.
Synthesis of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one
This procedure is based on the well-established reaction of γ-keto acids with hydrazine hydrate.[1]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxohexanoic acid (1.0 eq) in ethanol (approx. 5-10 mL per gram of keto acid).
-
Add hydrazine hydrate (1.1 eq) to the solution dropwise with stirring. An exothermic reaction may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol).
-
Maintain the reflux for 4-8 hours. Monitor the reaction's progress by TLC, observing the consumption of the 4-oxohexanoic acid starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
-
Purification:
-
The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 6-Ethyl-4,5-dihydropyridazin-3(2H)-one.
-
Note: If the fully aromatized this compound is desired, an additional oxidation/dehydrogenation step on the 4,5-dihydropyridazinone intermediate is required, for example, using bromine in acetic acid.[1]
References
- Al-Tel, T. H. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. DOI: 10.1016/B978-0-12-385223-2.00001-3
-
Kaur, R., & Kaur, M. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(3), 258-271. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
-
Wikipedia contributors. (n.d.). Pyridazine. Wikipedia. [Link]
-
Oliveira-Campos, A. M. F., et al. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
-
Vergelli, C., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health (NIH). [Link]
-
Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. National Institutes of Health (NIH). [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Cankılıç, M., et al. (2019). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health (NIH). [Link]
-
Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazin-3(2H)-one derivatives 6a–w. ResearchGate. [Link]
-
Sanna, C., et al. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Institutes of Health (NIH). [Link]
-
Wikipedia contributors. (n.d.). Hydrazone. Wikipedia. [Link]
-
Al-Omaim, W. S., & El-Sayed, R. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. Organic Syntheses Procedure. [Link]
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- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Reaction Conditions for 6-Alkylpyridazinones
Welcome to the Technical Support Center for the synthesis and optimization of 6-alkylpyridazinones. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyridazinone scaffolds are of significant interest in medicinal chemistry, but their synthesis can present unique challenges.[1][2][3] This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios, moving beyond simple protocols to explain the fundamental principles behind each experimental choice.
Section 1: Frequently Asked Questions (FAQs) - Core Principles & General Setup
This section addresses foundational questions regarding the synthesis of the pyridazinone core and subsequent alkylation.
Q1: What are the most common strategies for synthesizing the 6-substituted pyridazinone core?
Answer: There are two primary and highly reliable strategies for constructing the pyridazinone ring, each with its own advantages:
-
Cyclocondensation of γ-Ketoacids with Hydrazine: This is the most traditional and widely used method.[4][5] It involves the reaction of a γ-ketoacid or a related 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative.[4] The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyridazinone ring.
-
Why it's effective: The starting materials (e.g., β-aroylpropionic acids) are often readily accessible through methods like Friedel-Crafts acylation of an aromatic ring with succinic anhydride.[5][6] This makes it a cost-effective and versatile entry point.
-
Causality: The reaction is driven by the formation of a thermodynamically stable six-membered aromatic-like ring and the elimination of water.[7] Using a solvent like ethanol or acetic acid facilitates both the initial condensation and the final dehydration step.[5][7]
-
-
Functionalization of a Pre-formed Pyridazinone: This modern approach involves starting with a simple, often commercially available, pyridazinone core (like 3,6-dichloropyridazine) and introducing substituents through cross-coupling reactions.[8][9] This is particularly powerful for creating diverse libraries of compounds.
-
Why it's effective: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally versatile, tolerate a wide range of functional groups, and offer precise control over the position of substitution.[8][10][11] The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step in the catalytic cycle.[11]
-
Q2: I'm performing a Suzuki-Miyaura coupling on a 6-chloropyridazinone to install an alkyl group. What are the most critical parameters to control?
Answer: The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its success with heteroaromatic substrates like pyridazinones hinges on the careful balance of several key parameters.[10][11]
-
Catalyst System (Palladium Source & Ligand):
-
Expertise: While Pd(PPh₃)₄ is a classic choice, modern bulky phosphine ligands (e.g., SPhos, XPhos) are often superior for heteroaromatic couplings. They promote the reductive elimination step and prevent catalyst decomposition, leading to higher yields and lower catalyst loadings. The choice of ligand can significantly influence the reaction's success.
-
Causality: The ligand stabilizes the Pd(0) active species and modulates its reactivity. Bulky, electron-rich ligands accelerate the oxidative addition to the C-Cl bond and facilitate the transmetalation step.[12]
-
-
Base Selection:
-
Expertise: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[13] For pyridazinone substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over organic bases.[13][14]
-
Causality: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the ligand exchange (transmetalation) at the palladium center.[13] The choice of base can affect reaction rate and the prevalence of side reactions like protodeboronation (loss of the boronic acid group).[15]
-
-
Solvent Choice:
-
Expertise: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DME/EtOH/H₂O) is standard.[10][13][16] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Causality: The biphasic system allows the organic-soluble catalyst and substrate to interact with the water-soluble base and boronic acid at the phase interface, driving the catalytic cycle forward.
-
The interplay of these factors is critical, and a systematic optimization is often necessary. A logical workflow for this process is outlined below.
Caption: Logical workflow for Suzuki coupling optimization.
Section 2: Troubleshooting Guide - Specific Issues & Solutions
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 6-alkylpyridazinones.
Problem 1: Low or No Yield
Q: My reaction to form the pyridazinone ring from a γ-ketoacid and hydrazine resulted in a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields in this cyclocondensation reaction are a frequent issue and can almost always be traced back to one of a few key areas.[7]
Probable Cause & Self-Validating Protocol:
-
Incomplete Reaction/Unfavorable Equilibrium: The final step of the reaction is a dehydration to form the pyridazinone ring. If water is not effectively removed, the equilibrium may not favor the product.
-
Solution: Perform the reaction in a solvent like toluene using a Dean-Stark apparatus to azeotropically remove water as it forms.[7] This physically shifts the equilibrium towards the desired product, providing a definitive way to overcome this barrier. Monitor the reaction by TLC until the starting material is fully consumed.[7]
-
-
Purity of Starting Materials: Impurities in the γ-ketoacid or hydrazine can inhibit the reaction or lead to side products.[7]
-
Solution: Ensure the purity of your starting materials. Recrystallize the γ-ketoacid if necessary.[5] Use freshly opened or properly stored hydrazine hydrate, as it can degrade over time.
-
-
Incorrect Reaction Temperature or Time: The reaction kinetics are sensitive to temperature.
-
Solution: Too low a temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition.[7] The optimal temperature is typically the reflux temperature of the chosen solvent (e.g., ethanol, acetic acid, toluene).[5][7] Monitor the reaction progress by TLC to determine the point of maximum product formation before significant decomposition or side product formation occurs.[7]
-
Problem 2: Formation of Side Products
Q: I'm attempting a Grignard reaction to add an alkyl group to the carbonyl of the pyridazinone, but I'm getting a complex mixture of products. What's going wrong?
Answer: Grignard reactions with pyridazinones can be challenging due to the multiple reactive sites on the molecule.[17][18] Understanding the potential side reactions is key to suppressing them.[18]
Probable Cause & Self-Validating Protocol:
-
Enolization (Deprotonation): The Grignard reagent is a strong base and can deprotonate the α-protons adjacent to the carbonyl group, forming an enolate.[18] This quenches the Grignard reagent and returns the starting material upon workup.
-
Solution: Use a less-hindered and more nucleophilic Grignard reagent if possible. More importantly, perform the reaction at low temperatures (e.g., -78 °C to 0 °C). At lower temperatures, the rate of nucleophilic addition is often faster than the rate of deprotonation, favoring the desired reaction pathway.
-
-
Reaction at N-H site: The N-H proton of the pyridazinone ring is acidic and will be readily deprotonated by the Grignard reagent, consuming one equivalent without productive C-C bond formation.
-
Solution: Use at least two equivalents of the Grignard reagent. The first equivalent will be consumed by the N-H deprotonation, and the second will be available for the desired nucleophilic attack on the carbonyl. Alternatively, protect the nitrogen atom (e.g., as a benzyl or Boc derivative) before performing the Grignard reaction, then deprotect it in a subsequent step.
-
-
Strictly Anhydrous Conditions Not Met: Grignard reagents are extremely sensitive to moisture and protic sources.[19]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[20] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[20] The requirement for inert and dry conditions is absolute for successful Grignard chemistry.[19]
-
Caption: Troubleshooting workflow for Grignard reactions on pyridazinones.
Section 3: Advanced Optimization & Data
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol describes a robust, field-proven method for the coupling of an alkylboronic acid with a 6-chloropyridazinone substrate.
Materials:
-
6-Chloropyridazinone derivative (1.0 eq)
-
Alkylboronic acid or ester (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water (degassed)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-chloropyridazinone (1.0 eq), alkylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of toluene. The solution should turn from a pale yellow to a darker orange/brown, indicating complex formation.
-
Atmosphere Inerting: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times to ensure the removal of all oxygen.
-
Solvent Addition: Add anhydrous toluene and degassed water to the reaction flask in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL H₂O for a 1 mmol scale reaction).
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient mixing.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[21]
Data Table: Parameter Comparison for Suzuki Coupling
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling reaction on a model 6-chloropyridazinone. Yields are indicative and will vary based on the specific substrates used.
| Parameter | Condition A (Classic) | Condition B (Modern/Optimized) | Rationale for Condition B's Superiority |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes faster oxidative addition and reductive elimination, preventing catalyst decomposition and allowing for lower catalyst loading.[12][22] |
| Catalyst Loading | 5-10 mol% | 1-2 mol% | Higher catalyst efficiency reduces costs and simplifies purification by minimizing residual palladium.[22] |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base that is more effective at promoting the formation of the boronate complex, especially with less reactive boronic acids.[14] |
| Solvent | Dioxane / H₂O | Toluene / H₂O | Toluene is often easier to render anhydrous and can be a better solvent for many organic substrates, while still being effective in the biphasic system. |
| Temperature | 100 °C | 90 °C | The more active catalyst system often allows for lower reaction temperatures, which can reduce the formation of thermal decomposition byproducts. |
| Typical Yield | 40-70% | 75-95% | The combination of a superior ligand and optimal base leads to higher conversion and fewer side reactions. |
References
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. Retrieved from [Link]
-
Gaspar, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2947. Available at: [Link]
-
Stanetty, P., et al. (2008). Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology. Tetrahedron, 64(13), 3046-3058. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the selective synthesis of 5a or 6a. [Diagram]. Retrieved from [Link]
-
IJAR. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Applied Research. Available at: [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Table]. Retrieved from [Link]
-
Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(13), 969-994. Available at: [Link]
-
AIChE. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. Available at: [Link]
-
Cross, J. B., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 65(13), 8976-8995. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Siddiqui, A. A., et al. (2012). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 48(2), 267-276. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. [Diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. [Diagram]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HOMOLYTIC ALKYLATIONS OF 3, 6-DICHLOROPYRIDAZINE. Retrieved from [Link]
-
Gaspar, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2947. Available at: [Link]
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Brough, P. A., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2266-2297. Available at: [Link]
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Baddar, F. G., et al. (1965). Pyridazines. Part II. The action of grignard reagents on 6-aryl-2,3,4,5-tetrahydro- and -2,3-dihydropyridazin-3-ones. Journal of the Chemical Society, 3342. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Pearson. (n.d.). Grignard Reaction Practice Problems. Retrieved from [Link]
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Yurttaş, L., et al. (2020). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Turkish Journal of Pharmaceutical Sciences, 17(1), 1-10. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Table]. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1957-1975. Available at: [Link]
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MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
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ResearchGate. (n.d.). Pyridopyridazines. I. The synthesis and physical properties of Pyrido[2,3-d] pyridazine and Pyrido[3,4d] pyridazine. Available at: [Link]
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Named Reactions. (n.d.). List of Name Reactions. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2011). Selectivity in C-alkylation of dianions of protected 6-methyluridine. Available at: [Link]
-
ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available at: [Link]
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Technical Support Center: Purification of 6-Ethylpyridazin-3(2H)-one
Welcome to the technical support center for the purification of 6-Ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity this compound. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials, intermediates, and by-products from side reactions.[1][2][3] Common impurities may include residual starting materials used in the cyclization reaction to form the pyridazinone ring, as well as isomers or over-alkylated products if the synthesis involves alkylation steps.[4] The specific impurities will largely depend on the synthetic route employed.[5][6]
Q2: What is the general solubility profile of this compound, and how does this influence the choice of purification technique?
A2: While specific solubility data for this compound is not extensively published, pyridazinone derivatives generally exhibit moderate polarity. The solubility of a related compound, 6-phenylpyridazin-3(2H)-one, has been studied in various pharmaceutical solvents, showing solubility in solvents like ethanol, isopropanol, and ethyl acetate.[7][8] Poor solubility in water is also a noted characteristic of some pyridazinone derivatives.[7] This solubility profile makes recrystallization and silica gel column chromatography highly suitable purification methods.[4][9] The choice of solvent for recrystallization is critical and should be one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11] For column chromatography, a solvent system that provides good separation on a TLC plate should be selected.[4]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a robust method for routine purity checks and quantification.[1][12] Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile impurities.[1] For an absolute measure of purity and structural confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is the method of choice.[1] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of a reaction and for selecting the appropriate mobile phase for column chromatography.[4][13]
TROUBLESHOOTING GUIDES
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete reaction or presence of starting materials. | Monitor the reaction to completion using TLC or HPLC. If starting materials persist, consider extending the reaction time or adding more reagents. | Ensuring the reaction goes to completion minimizes the amount of starting material that needs to be removed during purification. |
| Inappropriate recrystallization solvent. | Perform a solvent screen to identify a solvent or solvent system where this compound has high solubility when hot and low solubility when cold, while impurities remain in solution.[10] Ethanol is a common starting point for pyridazinone derivatives.[4][14] | The principle of recrystallization relies on the differential solubility of the desired compound and impurities at different temperatures.[11] |
| Poor separation during column chromatography. | Optimize the mobile phase for column chromatography using TLC. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[4] A gradual increase in polarity of the eluent can improve separation. | The choice of mobile phase is crucial for achieving good separation on a silica gel column by exploiting the polarity differences between the compound of interest and impurities.[4][15] |
| Co-eluting impurities. | If impurities have similar polarity, consider using a different stationary phase for chromatography (e.g., alumina) or employing preparative HPLC with a suitable column and mobile phase.[16] | Changing the stationary phase or using a more efficient separation technique like preparative HPLC can resolve compounds with very similar polarities. |
Issue 2: Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Formation of colored by-products. | Treat the crude product with activated carbon during the recrystallization process.[11] | Activated carbon has a high surface area and can adsorb colored impurities from the solution. |
| Oxidation of the compound or impurities. | Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is suspected to be air-sensitive. | An inert atmosphere prevents oxidation reactions that can lead to the formation of colored by-products. |
| Residual acidic or basic impurities. | Perform an aqueous wash of the organic solution containing the crude product. Use a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities or a dilute acidic solution (e.g., dilute HCl) to remove basic impurities.[4] | Acid-base extraction is an effective method to remove impurities with acidic or basic functional groups by converting them into their water-soluble salt forms.[4] |
Issue 3: Poor Crystal Formation or "Oiling Out" During Recrystallization
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Solution is too concentrated. | Add a small amount of additional hot solvent to the oiled-out mixture to ensure complete dissolution before cooling. | "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, leading to the separation of a liquid phase instead of crystals. Diluting the solution can prevent this. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[15] | Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly manner. |
| Presence of significant impurities. | First, purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization. | High levels of impurities can inhibit crystal nucleation and growth, leading to oiling out or the formation of an amorphous solid. |
| Inappropriate solvent system. | Experiment with different solvents or solvent mixtures. An anti-solvent crystallization approach, where a "poor" solvent is slowly added to a solution of the compound in a "good" solvent, can also be effective.[15] | The choice of solvent significantly impacts the crystallization process. Finding the right solvent system is key to obtaining good quality crystals.[15] |
EXPERIMENTAL PROTOCOLS
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a pre-heated solvent (e.g., ethanol) with constant stirring.[13][14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[15]
-
Cooling: Allow the filtrate to cool slowly to room temperature to induce crystallization. For maximum yield, the flask can then be placed in an ice bath.[15]
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture).[4][9] The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
VISUALIZATION OF WORKFLOWS
Caption: Troubleshooting decision tree for purification issues.
References
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Identifying and minimizing byproducts in 6-Ethylpyridazin-3(2H)-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Ethylpyridazin-3(2H)-one. As Senior Application Scientists, we have compiled this resource to address common challenges, explain the underlying chemical principles, and offer field-proven solutions to help you optimize your synthetic protocols.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing a systematic approach to identify and resolve them.
Issue 1: Low Yield of this compound
A diminished yield of the target compound is a frequent challenge. Several factors can contribute to this issue.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: A low yield can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here is a systematic troubleshooting approach:
-
Purity of Starting Materials: The purity of the γ-ketoacid (e.g., 3-oxohexanoic acid or its ester equivalent like ethyl levulinate) and hydrazine hydrate is paramount. Impurities can introduce competing side reactions that consume reactants and lower the overall yield.[1] It is highly recommended to use freshly purified reagents.
-
Reaction Temperature: Temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product.[1] Continuous monitoring of the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal temperature and reaction duration.
-
Solvent Selection: The choice of solvent significantly influences the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed as they can facilitate the cyclization step.[1]
-
pH Control: The pH of the reaction medium can be crucial, especially during the cyclocondensation of a γ-ketoacid with hydrazine. An acidic medium can catalyze the necessary dehydration step, but highly acidic conditions may promote unwanted side reactions.[1]
-
Water Removal: The cyclization reaction to form the pyridazinone ring generates water. Removing this water, for instance with a Dean-Stark apparatus or molecular sieves, can shift the reaction equilibrium towards the product, thereby enhancing the yield.[1]
Issue 2: Presence of Multiple Byproducts in the Reaction Mixture
The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of undesired byproducts.
Question: My TLC/LC-MS analysis shows multiple spots/peaks, indicating the presence of byproducts. What are the common side reactions I should be aware of?
Answer: The formation of byproducts is a common hurdle in pyridazinone synthesis. Understanding these side reactions is key to their minimization.
-
Incomplete Cyclization (Hydrazone Formation): The initial reaction between the ketone carbonyl group of the starting material and hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or incomplete, this hydrazone can be a major byproduct.[1]
-
Mitigation Strategy: Ensure optimal conditions for cyclization, such as appropriate temperature and the use of a suitable catalyst (e.g., acid catalysis) to promote the dehydration and ring-closure step.
-
-
Dimerization: Under certain conditions, pyridazinone molecules can undergo dimerization. This is more common with certain substituted pyridazinones and can be promoted by factors like high concentrations or the presence of specific catalysts.[2][3]
-
Mitigation Strategy: Adjusting the reaction concentration, temperature, and avoiding incompatible catalysts can help minimize dimerization.
-
-
N-N Bond Cleavage: Harsh reaction conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, can lead to the cleavage of the N-N bond within the hydrazine reactant or the pyridazinone ring, resulting in a complex mixture of degradation products.[1]
-
Mitigation Strategy: Maintain careful control over the reaction temperature and avoid the use of harsh reagents that are incompatible with the pyridazinone ring system.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of closely related impurities.
Question: I am struggling to purify my product. What are the most effective purification techniques?
Answer: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization is often the most effective and scalable method. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find conditions that maximize the recovery of the pure product while leaving impurities in the mother liquor.
-
Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is a powerful technique. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), can effectively separate the desired product from its byproducts. The progress of the separation should be monitored by TLC.
-
Acid-Base Extraction: Since pyridazinones can exhibit weak basicity, an acid-base extraction can sometimes be employed to separate them from non-basic impurities. Dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid may selectively extract the product into the aqueous phase. Subsequent neutralization and extraction can then recover the purified product.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis involves the condensation reaction between a γ-ketoacid, specifically 3-oxohexanoic acid, or its corresponding ester (like ethyl 3-oxohexanoate), and hydrazine hydrate.[4] This reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the 4,5-dihydro-6-ethylpyridazin-3(2H)-one, which can then be oxidized to the final product if necessary, although the aromatic pyridazinone is often the direct product under reflux conditions.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed structural information, confirming the connectivity of atoms and the presence of the ethyl group and the pyridazinone ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O (amide) and N-H groups of the pyridazinone ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the sample by quantifying the area of the product peak relative to any impurity peaks.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Hydrazine Hydrate: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used in the synthesis and purification are flammable. Avoid open flames and work in a well-ventilated area.
-
Reaction Conditions: Some reactions may be exothermic. Monitor the reaction temperature carefully, especially during the initial addition of reagents.
III. Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound from ethyl levulinate (a common precursor to the required γ-ketoacid).
Materials:
-
Ethyl levulinate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for pH adjustment, if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl levulinate (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.2 equivalents) to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Diagrams
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Byproduct Formation Pathways
Caption: Potential pathways for byproduct formation during synthesis.
IV. Data Summary
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Impure Starting Materials | Check purity by NMR, GC, or titration. | Purify reagents before use (e.g., distillation, recrystallization). |
| Suboptimal Temperature | Monitor reaction by TLC/LC-MS at different temperatures. | Empirically determine the optimal temperature for the reaction. |
| Inappropriate Solvent | Run small-scale trials with different solvents. | Select a solvent that provides the best yield and reaction rate. |
| Incorrect pH | Measure the pH of the reaction mixture. | Adjust pH with a suitable acid or base to catalyze the reaction. |
| Water Inhibition | Observe for slow reaction or stalling. | Use a Dean-Stark trap or molecular sieves to remove water. |
V. References
-
Common side reactions in the synthesis of pyridazinone derivatives - Benchchem. Available at: --INVALID-LINK--
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. Available at: --INVALID-LINK--
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed. Available at: --INVALID-LINK--
-
Synthetic route to the formation of pyridazinones 5–9. Reagents and... - ResearchGate. Available at: --INVALID-LINK--
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - MDPI. Available at: --INVALID-LINK--
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: --INVALID-LINK--
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI. Available at: --INVALID-LINK--
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH. Available at: --INVALID-LINK--
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: --INVALID-LINK--
-
WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents. Available at: --INVALID-LINK--
-
Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. Available at: --INVALID-LINK--
-
An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity - NIH. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
- 3. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Troubleshooting N-Alkylation of Pyridazinone Compounds
Welcome to the technical support center for the N-alkylation of pyridazinone compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Pyridazinones are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Functionalization, particularly at the ring nitrogen, is a critical step in modifying their pharmacological profiles.[1]
However, the seemingly straightforward N-alkylation of the pyridazinone scaffold is often complicated by issues such as poor regioselectivity, competing O-alkylation, and low yields.[1][5] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a mixture of N1 and N2 alkylated products? How can I control the regioselectivity?
A1: This is the most common challenge in pyridazinone alkylation. The pyridazinone anion is an ambident nucleophile with two reactive nitrogen atoms (N1 and N2). The ratio of N1 to N2 alkylation is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[5]
Underlying Causality:
-
Steric Effects: The N1 position is typically less sterically hindered than the N2 position (adjacent to the carbonyl group). Therefore, bulky alkylating agents or pyridazinones with bulky substituents near N2 will preferentially yield the N1 isomer.[5][6][7]
-
Electronic Effects: The electron density on the nitrogen atoms, influenced by substituents on the ring, plays a crucial role.[5][6] Electron-withdrawing groups can alter the nucleophilicity of the adjacent nitrogens, affecting the site of attack.
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Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regiochemical outcome.[5] For instance, certain conditions may favor the thermodynamically more stable isomer over the kinetically formed one.
Troubleshooting Strategies:
-
Modify the Alkylating Agent: If possible, use a bulkier alkylating agent to sterically direct the reaction to the N1 position.
-
Screen Bases and Solvents: The interplay between the base and solvent is critical. A systematic screening is often necessary.[5]
-
For N1 Selectivity: A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF often favors N1 alkylation by forming the pyridazinone anion, which then reacts based on sterics.[8]
-
For N2 Selectivity: Achieving high N2 selectivity can be more challenging. Some literature suggests that Mitsunobu conditions can favor N2 alkylation for certain heterocyclic systems, although this can be substrate-dependent.[8] Phase-transfer catalysis (PTC) has also been used effectively for N-alkylation and may offer different selectivity profiles.[9][10]
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[5]
Q2: My reaction is giving a significant amount of O-alkylation byproduct. How can I suppress this?
A2: The formation of the 3-alkoxypyridazine via O-alkylation is a competing pathway, as the pyridazinone anion also has a reactive exocyclic oxygen atom.[1] The selectivity between N- and O-alkylation is heavily influenced by Hard and Soft Acid-Base (HSAB) theory and the reaction conditions.[11]
Underlying Causality:
-
HSAB Principle: The nitrogen atoms are generally considered "softer" nucleophiles than the oxygen atom. "Soft" electrophiles (e.g., alkyl halides like methyl iodide) tend to react preferentially at the softer nitrogen sites. "Harder" electrophiles (e.g., alkyl sulfates) might show a greater propensity for O-alkylation.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of the base, leaving a "naked" and highly reactive anion. This can sometimes lead to less selectivity. Protic solvents are generally avoided as they can protonate the anion.
-
Counter-ion: The nature of the cation from the base (e.g., Li+, Na+, K+, Cs+) can influence the location of the negative charge on the pyridazinone anion, thereby affecting the N/O ratio.
Troubleshooting Strategies:
-
Choice of Base and Solvent: Mild bases like potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile are commonly used and can favor N-alkylation.[12] For more challenging substrates, stronger bases like potassium tert-butoxide (t-BuOK) in THF can be effective.[13]
-
Phase-Transfer Catalysis (PTC): This is an excellent technique to promote N-alkylation while minimizing O-alkylation. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) ferries the pyridazinone anion into the organic phase to react with the alkyl halide. This method often uses inexpensive bases like NaOH or K₂CO₃ and can be performed in non-polar solvents, which often disfavors O-alkylation.[14][15][16]
-
Mitsunobu Reaction: While sometimes leading to mixtures, the Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is a powerful alternative for N-alkylation that proceeds through a different mechanism and can sometimes avoid the O-alkylation issues seen in standard SN2 reactions.[11][17][18][19]
Q3: The reaction yield is very low or the reaction is not proceeding to completion. What should I do?
A3: Low conversion is a frustrating but solvable problem. The cause can range from reagent quality to suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Detailed Steps:
-
Verify Reagent Quality:
-
Base: Ensure your base is not old or deactivated. For example, NaH can oxidize upon exposure to air. Use freshly opened or properly stored base.
-
Solvent: Use anhydrous (dry) solvents, especially when using water-sensitive bases like NaH. Water can quench the base and the pyridazinone anion.[5]
-
Starting Material: Confirm the purity of your pyridazinone starting material. Impurities can inhibit the reaction.[5]
-
-
Optimize Temperature and Time: Many alkylations require heating. If running at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, then 80 °C) while monitoring by TLC. Some reactions may require several hours or even overnight to reach completion.[5]
-
Re-evaluate Base and Solvent: If a weak base like K₂CO₃ is not effective, a stronger base like NaH, LiHMDS, or KHMDS may be required to fully deprotonate the pyridazinone. As mentioned, the solvent choice is coupled to the base and can dramatically affect reaction rates.[5]
-
Consider the Alkylating Agent: Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides. If using an alkyl chloride with low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
Q4: How can I effectively separate the N1 and N2 isomers and purify my final product?
A4: If you cannot achieve perfect regioselectivity, an efficient purification strategy is essential.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating N1 and N2 isomers.[20]
-
Solvent System Optimization: Use TLC to screen for a solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) that provides the best separation (largest ΔRf) between the two isomers and other impurities.[20]
-
Stationary Phase: Standard silica gel is usually sufficient.
-
-
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, recrystallization can be a highly effective and scalable purification method.[20] Experiment with different solvents to find one where the desired product is soluble at high temperatures but sparingly soluble at room temperature, while the isomeric impurity remains in the mother liquor.[20]
Key Experimental Protocols
Protocol 1: General N-Alkylation using K₂CO₃ in Acetonitrile
This protocol is a good starting point for simple alkylations.
-
To a round-bottom flask, add the pyridazinone starting material (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.).
-
Add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration).
-
Add the alkyl halide (1.1 - 1.2 eq.).
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the salts with a small amount of acetonitrile or another suitable solvent like ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or recrystallization.[20]
Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC) Conditions
This method is excellent for improving yields and selectivity, especially when O-alkylation is a problem.
-
In a flask, dissolve the pyridazinone (1.0 eq.) and the alkyl halide (1.1 eq.) in a non-polar solvent like toluene.
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add an aqueous solution of a base, such as 50% w/w NaOH, or solid K₂CO₃.
-
Stir the biphasic mixture vigorously at a temperature between room temperature and 80 °C. Vigorous stirring is crucial to maximize the interfacial area.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizing Reaction Pathways
The choice of reaction conditions directs the pyridazinone anion down different pathways.
Caption: Competing alkylation pathways for the pyridazinone anion.
Summary Table: Condition Selection Guide
| Issue Encountered | Primary Strategy | Base/Solvent Recommendation | Alternative Method |
| Poor Regioselectivity (N1/N2 Mixture) | Control via sterics | NaH / THF (favors less hindered site) | Mitsunobu Reaction |
| O-Alkylation Side Product | Use PTC to enhance N-selectivity | K₂CO₃ / Toluene / TBAB | Modify alkylating agent (e.g., use iodide) |
| Low or No Conversion | Increase reactivity | t-BuOK / THF or NaH / DMF | Increase temperature; add NaI catalyst |
| Difficult Purification | Optimize separation | Silica Gel Chromatography | Recrystallization |
This guide provides a framework for addressing the common challenges associated with the N-alkylation of pyridazinones. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency, selectivity, and success rate of their synthetic efforts.
References
-
Product Class 8: Pyridazines. (n.d.). Thieme Chemistry. Retrieved January 3, 2026, from [Link]
-
A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. (n.d.). Retrieved January 3, 2026, from [Link]
-
Duckett, S. B., et al. (2018). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1195. Available from: [Link]
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2002). Tetrahedron Letters, 43(32), 5627-5629. Available from: [Link]
-
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. (2021). White Rose Research Online. Retrieved January 3, 2026, from [Link]
-
N-alkylation: Significance and symbolism. (2024). Wisdomlib. Retrieved January 3, 2026, from [Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. (2000). Synthetic Communications, 30(1), 1-10. Available from: [Link]
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2017). The Journal of Organic Chemistry, 82(17), 9177-9184. Available from: [Link]
-
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Synthetic Communications, 24(9), 1231-1237. Available from: [Link]
-
Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc. Retrieved January 3, 2026, from [Link]
-
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. Available from: [Link]
-
Synthesis and chemistry of pyridazin-3(2H)-ones. (2021). Elsevier. Available from: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research, 8(05). Available from: [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(19), 6511. Available from: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (2016). Chemical Reviews & Research, 1(1). Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1938-1946. Available from: [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of the Iranian Chemical Society. Available from: [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 3, 2026, from [Link]
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- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Solubility of 6-Ethylpyridazin-3(2H)-one for In Vitro Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses common solubility challenges encountered when working with 6-Ethylpyridazin-3(2H)-one in experimental settings. The following question-and-answer guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind these recommendations to ensure the integrity and reproducibility of your in vitro assays.
Section 1: Understanding the Compound - Physicochemical Profile
A successful solubilization strategy begins with understanding the physicochemical properties of the compound. While specific experimental data for this compound is limited, we can infer its behavior from its structure and data from closely related pyridazinone analogs.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The structure of this compound—a small heterocyclic molecule—suggests it has poor aqueous solubility. Pyridazinone derivatives are known to be sparingly soluble in water, which can pose a significant challenge for creating homogenous solutions for bioassays.[1][2] The key properties are summarized below.
| Property | Value / Prediction | Implication for In Vitro Assays |
| Molecular Formula | C₆H₈N₂O | A small molecule with polar functional groups. |
| Molecular Weight | 124.14 g/mol [3] | Low molecular weight is generally favorable, but does not overcome inherent hydrophobicity. |
| Predicted Acidity (pKa) | ~9.5 - 10.5 | The pyridazinone ring contains a weakly acidic proton on the nitrogen.[4] At a pH above this pKa, the compound will become deprotonated and negatively charged, which is expected to significantly increase aqueous solubility. |
| Predicted Basicity (pKa) | Weakly basic | The pyridazine ring system is weakly basic.[5] Protonation at very low pH might also influence solubility, but manipulation in the alkaline range is typically more effective for this class of compounds. |
| Aqueous Solubility | Predicted to be poor | Like other pyridazinones, such as 6-phenyl-pyridazin-3(2H)-one which has extremely low water solubility (mole fraction ~10⁻⁶), this compound is expected to be poorly soluble in neutral aqueous buffers.[1][6][7][8] |
| Solubility in Organic Solvents | Predicted to be high in DMSO | Studies on analogous compounds show that pyridazinones are often freely soluble in dimethyl sulfoxide (DMSO).[1][6][7][8] |
Section 2: Troubleshooting Common Solubility Issues
This section provides direct answers to the most common problems encountered during the preparation of test solutions.
Q2: My compound won't dissolve in my aqueous assay buffer. What is the first and most critical step I should take?
A2: The standard and most effective initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent.[9] For pyridazinone derivatives and a vast number of other poorly water-soluble compounds used in drug discovery, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4][10]
Causality: DMSO is a powerful, aprotic, and water-miscible solvent capable of dissolving a wide range of polar and non-polar compounds.[10] Studies on the closely related compound 6-phenyl-pyridazin-3(2H)-one show it to be highly soluble in neat DMSO, whereas its solubility in water is negligible.[6][7] This high solubility in DMSO allows for the creation of a concentrated stock (e.g., 10-50 mM) that can be serially diluted into your final assay buffer.
Q3: I successfully made a 20 mM stock in DMSO, but I see cloudiness or precipitate when I dilute it into my cell culture medium. What is happening and how can I fix it?
A3: This phenomenon is known as "crashing out" of solution.[11] It occurs when the compound, which is stable in the high-concentration organic stock, is diluted into an aqueous environment where its solubility is much lower. The final concentration of your compound in the assay medium has exceeded its aqueous solubility limit, causing it to precipitate.
Follow this troubleshooting workflow to resolve the issue:
Caption: Solubility Troubleshooting Workflow.
Corrective Actions:
-
Reduce Final Concentration: This is the simplest solution. Halve the final concentration of your compound in the assay medium and check for precipitation again. Repeat until the solution remains clear.
-
Adjust Buffer pH: As indicated by its predicted pKa, this compound should become significantly more soluble at a pH above ~9.5.[4] Preparing your assay buffer at a slightly alkaline pH (e.g., 8.0-9.0), if tolerated by your assay system, can prevent precipitation.
-
Use Solubilizing Excipients: For cell-free assays, adding surfactants or cyclodextrins can help maintain solubility.[12][13]
Q4: What is the maximum concentration of DMSO my in vitro assay can tolerate?
A4: This is a critical parameter that must be validated for your specific assay. As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5%, with some robust cell lines tolerating up to 1%.[4][14][15] Concentrations above 1-2% are often cytotoxic or can cause other confounding effects.[14][15][16]
Self-Validating System: Always run a "vehicle control" or "solvent tolerance" experiment. Treat your cells or assay system with the highest concentration of DMSO that will be used in your experiment (without the compound) and compare the results to an untreated control. This will confirm that the solvent itself is not impacting your results.
Section 3: Step-by-Step Protocols for Solubility Enhancement
This section provides detailed methodologies for preparing solutions and quantifying solubility.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to make 1 mL of a 10 mM stock solution.
Materials:
-
This compound (MW: 124.14 g/mol )[3]
-
High-purity DMSO
-
Analytical balance
-
1.5 mL microcentrifuge tube
-
Pipettes
Procedure:
-
Calculation: Determine the mass of the compound needed.[17][18]
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x 124.14 g/mol = 1.2414 mg
-
-
Weighing: Accurately weigh out ~1.24 mg of this compound and record the exact mass. Place it into a clean 1.5 mL microcentrifuge tube.
-
Dissolving: Add the calculated volume of DMSO to the tube.
-
Volume (µL) = [Mass (mg) / 124.14 ( g/mol )] / 10 (mmol/L) x 1,000,000
-
For exactly 1.2414 mg, you would add 1000 µL (1 mL) of DMSO. Adjust the volume based on your actual weighed mass.
-
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if needed.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.
Protocol 2: Systematic Solubility Assessment Using pH Adjustment
This protocol allows you to test the impact of pH on the compound's solubility.
Procedure:
-
Prepare a set of buffers with different pH values (e.g., Phosphate Buffered Saline at pH 7.4, TRIS buffer at pH 8.5, and a carbonate-bicarbonate buffer at pH 9.5).
-
From your 10 mM DMSO stock, add a small, fixed volume (e.g., 2 µL) to a larger volume of each buffer (e.g., 198 µL) to achieve a target concentration (e.g., 100 µM) with 1% DMSO.
-
Vortex each sample immediately after adding the stock solution.
-
Visually inspect each tube for precipitation or cloudiness against a dark background after 30 minutes of incubation at room temperature.
-
This will give you a qualitative understanding of the pH at which your compound remains soluble at the desired concentration. For weak acids, solubility is expected to increase with pH.[19][20]
Protocol 3: Experimental Workflow for Solubility Determination (Shake-Flask Method)
For a quantitative measurement of solubility, the isothermal shake-flask method is a gold standard.[21]
Caption: Shake-Flask Solubility Determination Workflow.
Section 4: Advanced Strategies & FAQs
Q5: Are there other co-solvents I can try if DMSO is problematic for my assay?
A5: Yes. While DMSO is the first choice, other water-miscible organic solvents can be used.[4][22]
| Co-Solvent | Pros | Cons |
| Ethanol | Less toxic to many cell lines than DMSO. | Generally a weaker solvent for poorly soluble compounds compared to DMSO. Can have biological effects.[14] |
| Dimethylformamide (DMF) | Strong solubilizing power, similar to DMSO. | Higher toxicity than DMSO; should be used with caution and at very low final concentrations. |
| N-Methyl-2-pyrrolidone (NMP) | Excellent solubilizer. | Can have significant biological effects and higher toxicity.[4] |
Note: The principle of keeping the final concentration low and running a vehicle control is essential for any co-solvent used.[15][16]
Q6: How can surfactants or cyclodextrins help with solubility?
A6: These are solubilizing excipients that work through different mechanisms, primarily for cell-free assays or specialized formulations.
-
Surfactants (e.g., Tween® 80, Triton™ X-100): Above a certain concentration (the critical micelle concentration), these molecules form micelles that can encapsulate hydrophobic compounds like this compound in their core, allowing them to be dispersed in an aqueous solution.[12][13]
-
Cyclodextrins (e.g., HP-β-CD): These are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes where the poorly soluble drug is held within the hydrophobic pocket, increasing its apparent water solubility.[4][23]
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 3-piperazin-1-yl-1H-pyridazin-6-one.
- MDPI. (n.d.). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30).
- Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019, December 30). ResearchGate.
- Formulation Strategies For Poorly Soluble Molecules. (n.d.). Outsourced Pharma.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
- Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (n.d.). MDPI.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate.
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- (PDF) Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate.
- 3(2H)-Pyridazinone, 6-ethyl-. (n.d.). MySkinRecipes.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals | Asian Journal of Dental and Health Sciences. (2022, September 15).
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
- Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube.
- Flinn Scientific. (n.d.). Laboratory Solution Preparation.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). MDPI.
- Solution-making strategies & practical advice. (n.d.). YouTube.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). NIH.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- Calculated pKa values for C-H bonds in 1 and 3. (n.d.). ResearchGate.
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- 1. mdpi.com [mdpi.com]
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- 3. 3(2H)-Pyridazinone, 6-ethyl- [myskinrecipes.com]
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- 13. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs | MDPI [mdpi.com]
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- 23. researchgate.net [researchgate.net]
Stability testing of 6-Ethylpyridazin-3(2H)-one under different conditions
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Stability Testing of 6-Ethylpyridazin-3(2H)-one
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. As a molecule of interest within the broader class of pyridazinones, which are known for a wide spectrum of biological activities, understanding its stability profile is a critical prerequisite for successful drug development.[1][2] This document is structured to anticipate and address the common challenges and questions that arise during experimental work, moving from foundational concepts to detailed troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the rationale and strategy for stability testing.
Q1: Why is the stability testing of this compound a regulatory and scientific necessity?
A: Stability testing is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3] The primary goal is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, this process is crucial for several reasons:
-
Safety and Efficacy: It identifies potential degradation products, which could be inactive, less potent, or even toxic.[4]
-
Method Development: It is essential for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[5]
-
Formulation and Packaging: Understanding the molecule's liabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from adverse conditions.[3]
-
Shelf-Life Determination: The data forms the basis for establishing a re-test period for the drug substance or a shelf-life for the drug product.[4]
Q2: What are the most probable degradation pathways for this compound based on its chemical structure?
A: The this compound structure contains a pyridazinone heterocyclic core, which presents several potential sites for chemical degradation. Anticipating these pathways is key to designing a robust forced degradation study.
-
Hydrolytic Degradation: The molecule contains a cyclic amide (lactam) functionality within the pyridazinone ring. This bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. The stability of esters and amides is highly dependent on the pH of the solution.[6]
-
Oxidative Degradation: The pyridazinone ring, with its electron-rich nitrogen atoms and double bonds, is a prime target for oxidation.[7] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides or more complex ring-opened or transformed products.
-
Photolytic Degradation: Heterocyclic aromatic compounds are often sensitive to light. UV or visible light exposure can induce photochemical reactions, including rearrangements of the pyridazine ring to isomers like pyrazines, or photo-oxidative degradation.[8][9]
Q3: What is the recommended starting point for developing a stability-indicating analytical method for this compound?
A: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard and the most appropriate choice.
-
Rationale: this compound is a moderately polar molecule, making it well-suited for retention on a non-polar stationary phase like C18. The pyridazinone core contains a chromophore that will absorb UV light, allowing for sensitive detection.
-
Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid helps to produce sharp peak shapes by controlling the ionization of the analyte).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Acetonitrile over 20-30 minutes is a good starting point to ensure separation of the parent peak from potential early- and late-eluting degradants.[10]
-
Detection: A photodiode array (PDA) detector is highly recommended over a simple UV detector. A PDA detector can assess peak purity across the entire UV spectrum, which is a critical part of validating a method as "stability-indicating."
-
Q4: How should a forced degradation (stress testing) study be designed?
A: A forced degradation study systematically exposes the compound to harsh conditions to intentionally produce degradation products.[5] The goal is to achieve modest degradation (typically 5-20%) to demonstrate the analytical method's ability to separate and detect the resulting impurities.[4] The study should include the following conditions, run alongside an unstressed control sample.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours. (Base hydrolysis is often faster than acid hydrolysis).
-
Oxidation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Stress: Solid-state sample at 80 °C for 72 hours.
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[10]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during stability testing experiments.
Q: My mass balance is significantly below 95%. What are the most common causes and how can I investigate them?
A: Poor mass balance is a common issue that undermines the validity of a stability study. It suggests that not all degradation products are being accounted for.
-
Possible Cause 1: Degradants are not UV-active. The chromophore in the parent molecule may have been destroyed, rendering the degradant invisible to the UV detector.
-
Solution: Re-analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for non-chromophoric products.
-
-
Possible Cause 2: Degradants are volatile. Small, ring-opened fragments may be volatile and lost during sample handling or heating.
-
Solution: Use techniques like Headspace Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the vapor phase above a stressed sample.
-
-
Possible Cause 3: Degradants are not eluting from the HPLC column. Highly polar degradants may not be retained on a C18 column, while very non-polar degradants may be irreversibly adsorbed.
-
Solution: Modify the HPLC gradient to include a highly aqueous start (for polar compounds) and a strong organic flush at the end (for non-polar compounds). Consider using a different column chemistry if necessary.
-
-
Possible Cause 4: Analyte has precipitated. Changes in pH during stress testing (especially after neutralizing acid/base samples) can cause the parent drug or degradants to precipitate out of solution.
-
Solution: Visually inspect all stressed samples for cloudiness or precipitate. If observed, try dissolving the sample in a stronger organic solvent before HPLC analysis.
-
Q: I am not observing any significant degradation under the recommended stress conditions. What are my next steps?
A: If this compound proves to be highly stable, you may need to employ more aggressive conditions to prove your method is truly stability-indicating.
-
Step 1: Increase Duration. Extend the exposure time for each condition (e.g., from 48 hours to 7 days).
-
Step 2: Increase Temperature. Cautiously increase the temperature in 10-20 °C increments. Be aware that excessively high temperatures can lead to degradation pathways not relevant to real-world storage.[11]
-
Step 3: Increase Stressor Concentration. Increase the concentration of acid, base, or oxidizing agent (e.g., from 0.1 M HCl to 1 M HCl, or 3% H2O2 to 10% H2O2).[5]
-
Justification: It is critical to document all attempts, including the conditions that did not produce degradation. This demonstrates the inherent stability of the molecule and the robustness of your investigation.
Q: My primary degradation peak is co-eluting with the parent API peak. How can I improve the separation?
A: Co-elution is unacceptable for a stability-indicating method. Resolution can be improved by systematically adjusting chromatographic parameters.
-
Optimize the Gradient: Make the gradient shallower around the elution time of the API. A slower increase in the organic mobile phase percentage will give more time for the peaks to separate.
-
Change Mobile Phase pH: The retention of ionizable compounds is highly sensitive to pH. Adjusting the pH of the aqueous mobile phase can alter the charge state of the API or its degradants, significantly impacting their retention and selectivity.
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, the column chemistry may not be suitable. A phenyl-hexyl or a polar-embedded C18 column can offer different selectivity compared to a standard C18 and may resolve the peaks.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for laboratory execution.
Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method
-
Equipment: HPLC with quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by running a spectrum of a standard solution), and collect full spectra from 200-400 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
-
System Suitability: Before analysis, inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor for the parent peak should be <1.5.
-
Validation: Perform validation according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, and precision.
Protocol 2: Forced Degradation Procedure
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Control Sample: Dilute the stock solution to 0.1 mg/mL with the 50:50 acetonitrile:water diluent. Store protected from light at 4 °C.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Place in a water bath at 60 °C. At appropriate time points (e.g., 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. At time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H2O2. Keep at room temperature, protected from light. At time points (e.g., 4, 8, 24 hours), withdraw an aliquot and dilute to 0.1 mg/mL.
-
Thermal Degradation: Place approximately 10-20 mg of solid API in a clear glass vial and store in an oven at 80 °C. At the end of the study period, dissolve the solid in diluent to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation:
-
Solution: Prepare a 0.1 mg/mL solution and place it in a photostability chamber.
-
Solid: Spread a thin layer of the solid API in a petri dish and place it in the chamber.
-
Dark Control: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.
-
Expose all samples to ICH Q1B specified light conditions.
-
Section 4: Data Presentation and Interpretation
A clear summary of the results is essential for reporting and analysis.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time/Temp | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant | Mass Balance (%) |
| Unstressed Control | N/A | 100.0 | 0.0 | 0 | N/A | 100.0 |
| 0.1 M HCl | 24 h @ 60°C | 91.5 | 8.5 | 2 | 0.78 | 99.5 |
| 0.1 M NaOH | 8 h @ RT | 88.2 | 11.8 | 1 | 0.54 | 98.9 |
| 3% H₂O₂ | 24 h @ RT | 94.1 | 5.9 | 3 | 0.85, 1.12 | 100.1 |
| Thermal (Solid) | 72 h @ 80°C | 99.2 | 0.8 | 1 | 0.91 | 99.8 |
| Photolytic (Solid) | ICH Q1B | 96.7 | 3.3 | 2 | 1.05 | 99.4 |
-
% Degradation = 100 - % Assay of Parent
-
Mass Balance (%) = [(% Assay of Parent) + (Sum of % Area of all Degradants)] / (% Assay of Initial) * 100
Section 5: Visual Workflows and Pathways
Diagram 1: General Forced Degradation Workflow
Caption: High-level workflow for forced degradation studies.
Diagram 2: Postulated Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
Diagram 3: Troubleshooting Decision Tree for Poor Mass Balance
Caption: Decision tree for investigating poor mass balance.
Section 6: References
-
Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines. (n.d.). MDPI. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Quality Assurance. [Link]
-
Forced degradation studies of a new antileishmanial agent. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability. [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
The therapeutic journey of pyridazinone. (2016). European Journal of Medicinal Chemistry. [Link]
-
A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). Polycyclic Aromatic Compounds. [Link]
-
Photolysis of 3-Azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine in Different Solvents. (2013). Semantic Scholar. [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Institutes of Health (NIH). [Link]
-
Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. (1985). Journal of Pharmaceutical Sciences. [Link]
-
Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
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- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Pyridazine and its Related Compounds. 151 Photolysis of 3-Azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine in Different Solvents | Semantic Scholar [semanticscholar.org]
- 9. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Purity Assessment of 6-Ethylpyridazin-3(2H)-one
Welcome to the technical support center for the analytical assessment of 6-Ethylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into refining purity assessment methods. Our focus is on explaining the causality behind experimental choices to ensure robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purity analysis of this compound.
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary and most powerful technique is High-Performance Liquid Chromatography (HPLC) , particularly in a reverse-phase setup, due to its high resolution, sensitivity, and ability to separate a wide range of impurities. For comprehensive characterization and identification of impurities, HPLC is often coupled with Mass Spectrometry (HPLC-MS). Other important techniques include:
-
Gas Chromatography (GC): Suitable for identifying volatile impurities or if the analyte can be derivatized to become more volatile.
-
Spectroscopic Methods (NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are crucial for structural confirmation of the main compound and for characterizing isolated impurities.[1][2][3]
-
Quantitative NMR (qNMR): Can be used as a primary method for determining purity without the need for a specific reference standard of the analyte.
Q2: What are the likely process-related impurities I should expect?
A2: Process-related impurities originate from the synthetic route. Common synthesis of pyridazinones involves the cyclization of dicarbonyl compounds with hydrazine derivatives.[4][5] Therefore, potential impurities include:
-
Unreacted starting materials (e.g., γ-ketoacids, hydrazine derivatives).
-
Intermediates that did not fully cyclize.
-
By-products from side reactions, such as N-alkylation at different positions if substituted hydrazines are used.[4]
-
Reagents, catalysts, and solvents used in the manufacturing process.
Q3: Why is developing a "stability-indicating" analytical method crucial for this compound?
A3: A stability-indicating method is one that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6] It must also be able to separate the API from its degradation products.[7] This is a regulatory requirement because degradation products can be inactive, less potent, or even toxic. Forced degradation studies are used to intentionally degrade the sample and prove the method's specificity in separating the intact drug from any potential degradants that may form under various environmental conditions.[8][9]
Section 2: Reverse-Phase HPLC Method Development & Troubleshooting
HPLC is the cornerstone of purity assessment for compounds like this compound. However, its polar nature presents specific challenges. This section provides a troubleshooting guide in a Q&A format to address these issues directly.
HPLC Troubleshooting Guide
Q4: My this compound peak shows poor or no retention on a standard C18 column, eluting near the void volume. What is the cause and how can I fix it?
A4: This is a classic issue for polar analytes. The pyridazinone ring system imparts significant polarity, leading to weak interaction with the non-polar C18 stationary phase.
-
Causality: The highly aqueous mobile phase required to elute other, less polar compounds can cause the C18 alkyl chains to collapse ("phase dewetting"), reducing the available surface area for interaction and leading to poor retention of polar molecules.
-
Solutions:
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.[10] This feature prevents phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding), significantly improving retention for polar compounds.
-
Switch to a Different Stationary Phase: Consider a cyano (CN) or phenyl-hexyl phase, which offer different selectivity and are more suitable for polar compounds.[11]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent. It is an excellent alternative for retaining and separating very polar compounds that are unretained in reverse-phase chromatography.[11]
-
Q5: I am observing significant peak tailing for my main analyte peak. What's the underlying issue?
A5: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase.
-
Causality: The nitrogen atoms in the pyridazinone ring are basic and can interact ionically with acidic, residual silanol groups (Si-OH) on the silica surface of the column packing material. This strong, secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Solutions:
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," where most residual silanols are chemically deactivated. Using a base-deactivated column is critical.[11]
-
Lower the Mobile Phase pH: Adjusting the mobile phase pH to 2-3 using an acid like phosphoric acid or formic acid will protonate the basic nitrogens on your compound. This creates a positive charge, which is repelled by the now-protonated silanol groups, minimizing the secondary interaction.[11]
-
Add a Competing Base: Introducing a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) into the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[11]
-
Q6: My retention times are drifting between injections. How can I improve reproducibility?
A6: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase.
-
Causality: The mobile phase composition, pH, and column temperature are critical parameters that directly influence retention time. Even minor fluctuations can cause drift.
-
Solutions:
-
Use a Buffered Mobile Phase: This will resist fluctuations in pH, which is especially important for ionizable compounds like this compound.
-
Employ a Column Oven: Maintaining a constant, elevated column temperature (e.g., 30-40 °C) ensures stable viscosity of the mobile phase and consistent chromatographic performance.[11]
-
Ensure Sufficient Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-15 column volumes to ensure a stable baseline and reproducible retention times.[11]
-
Prepare Fresh Mobile Phase Daily: Mobile phase composition can change over time due to evaporation of the more volatile organic component. Always filter and degas solvents.[12]
-
Experimental Workflow & Protocols
The following diagram illustrates a typical workflow for developing a robust HPLC method.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. rjptonline.org [rjptonline.org]
- 7. longdom.org [longdom.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Validation & Comparative
The Pyridazin-3(2H)-one Scaffold: A Versatile Core for Potent and Selective Phosphodiesterase Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the key targets are phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The pyridazin-3(2H)-one nucleus has emerged as a privileged scaffold, demonstrating significant potential in the development of inhibitors targeting various PDE isoforms, each implicated in a range of pathologies from cardiovascular diseases to inflammatory conditions and erectile dysfunction.[1][2][3] This guide provides a comparative analysis of pyridazin-3(2H)-one-based inhibitors, offering insights into their structure-activity relationships, selectivity profiles, and the experimental methodologies used to characterize them.
The Allure of the Pyridazin-3(2H)-one Core
The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms, presents a unique combination of chemical features that make it an attractive starting point for medicinal chemists. Its planar structure can engage in π-stacking interactions within the active site of PDEs, while the lactam functionality provides a critical hydrogen bond donor and acceptor.[4][5] Furthermore, the scaffold offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
A diagram of the core structure of Pyridazin-3(2H)-one.
Comparative Analysis of Pyridazinone-Based PDE Inhibitors
The versatility of the pyridazin-3(2H)-one scaffold is best illustrated by examining its application in developing inhibitors for different PDE families.
Potent and Selective PDE5 Inhibition
The inhibition of PDE5, which is highly expressed in the corpus cavernosum, leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. This is the established mechanism for treating erectile dysfunction. Several pyridazinone derivatives have been synthesized and shown to be potent PDE5 inhibitors. For instance, pyrazolo[3,4-d]pyridazinones have demonstrated impressive PDE5 inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range.[1] The structure-activity relationship (SAR) studies of these compounds revealed that a benzyl group at the pyridazine 2-nitrogen is associated with potent and selective inhibitory activity toward PDE5.[1]
In a notable study, a series of pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were synthesized and evaluated as PDE5 inhibitors. One compound, in particular, displayed high potency toward PDE5 with an IC50 of 8.3 nM and a remarkable 240-fold selectivity over PDE6, a key factor in avoiding visual disturbances associated with less selective inhibitors like sildenafil.[6][7] Another study identified a substituted pyrazolopyridopyridazine as a more potent and selective PDE5 inhibitor than sildenafil in both in vitro and in vivo models.[8]
Targeting PDE4 for Anti-Inflammatory Effects
PDE4 is a critical regulator of cAMP in inflammatory and immune cells. Inhibition of PDE4 elevates cAMP levels, leading to the suppression of pro-inflammatory mediators. This makes PDE4 a valuable target for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Biphenyl pyridazinone derivatives have been developed as highly potent inhaled PDE4 inhibitors.[9][10] Through structure-based design, researchers have achieved picomolar enzymatic potencies.[9]
Further research has focused on developing pyridazinone derivatives that selectively inhibit the PDE4B isoform, as inhibition of PDE4D is linked to side effects like emesis.[11] One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity and selectivity towards PDE4B and was able to regulate the production of pro-inflammatory cytokines and chemokines by human primary macrophages.[11]
Dual PDE3/PDE4 Inhibition: A Synergistic Approach
The simultaneous inhibition of PDE3 and PDE4 offers a synergistic effect in smooth muscle relaxation and anti-inflammatory responses. PDE3 is responsible for degrading cAMP in cardiovascular and airway smooth muscle cells. Dual PDE3/4 inhibitors have the potential to be effective bronchodilators with anti-inflammatory properties. Efforts to modify the non-selective PDE inhibitor ibudilast led to the development of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones.[4][5] SAR studies on these compounds revealed that the pyridazinone lactam functionality is crucial for PDE3 inhibitory activity, while the introduction of a hydrophobic substituent at the pyridazinone N(2) center enhances PDE4 inhibition.[4][5]
Mechanism of Action: The cAMP/cGMP Signaling Pathways
The therapeutic effects of PDE inhibitors stem from their ability to increase the intracellular concentrations of cAMP and cGMP. These cyclic nucleotides act as second messengers in a multitude of signaling pathways.
Signaling pathway of PDE inhibition.
Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to effects such as smooth muscle relaxation and reduced inflammation. Similarly, elevated cGMP levels activate Protein Kinase G (PKG), which mediates vasodilation.
Experimental Protocols
In Vitro PDE Inhibition Assay (IC50 Determination)
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B, PDE5A)
-
[³H]-cAMP or [³H]-cGMP as a substrate
-
Test compounds (e.g., pyridazinone derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the test compound dilution (or DMSO for control), and the PDE enzyme.
-
Initiate the reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which converts the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate the plate for an additional period to allow for the conversion.
-
Separate the charged substrate from the uncharged product using an ion-exchange resin or column.
-
Add a scintillation cocktail to the eluted product.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Workflow for IC50 determination.
General Synthesis of a 6-Aryl-pyridazin-3(2H)-one Derivative
This represents a common synthetic route for preparing pyridazin-3(2H)-one derivatives.
Materials:
-
Substituted 3-aroylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the substituted 3-aroylpropionic acid in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
Dry the product under vacuum to obtain the pure 6-aryl-pyridazin-3(2H)-one.
Data Summary
| Compound Class | Target PDE | Example Compound | IC50 (nM) | Selectivity | Reference |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one | PDE5 | Compound 5r | 8.3 | 240-fold vs PDE6 | [6][7] |
| Substituted Pyrazolopyridopyridazine | PDE5 | Compound 6 | More potent than Sildenafil | Higher than Sildenafil | [8] |
| Biphenyl Pyridazinone | PDE4 | Various | Picomolar range | High | [9][10] |
| Indole-substituted Pyridazinone | PDE4B | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 251 | Selective for PDE4B over PDE4D | [11] |
| 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one | PDE3/4 | Compound 72 | PDE3: 2750, PDE4: 2580 | Dual inhibitor | [5] |
Conclusion
The pyridazin-3(2H)-one scaffold has proven to be a remarkably fruitful starting point for the design and synthesis of potent and selective PDE inhibitors. The ability to readily modify the core structure has allowed for the development of compounds targeting different PDE isoforms with high affinity and specificity. The examples highlighted in this guide demonstrate the therapeutic potential of pyridazinone-based inhibitors in a variety of disease areas, including erectile dysfunction, inflammatory disorders, and cardiovascular conditions. As our understanding of the structural biology of PDE enzymes continues to grow, the pyridazin-3(2H)-one core will undoubtedly remain a key player in the development of next-generation PDE inhibitors with improved efficacy and safety profiles.
References
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
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Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. PubMed. [Link]
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Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. ACS Publications. [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]
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Novel Pyrazolopyrimidopyridazinones with Potent and Selective Phosphodiesterase 5 (PDE5) Inhibitory Activity as Potential Agents for Treatment of Erectile Dysfunction. ACS Publications. [Link]
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Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. [Link]
-
Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. ResearchGate. [Link]
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Substituted pyrazolopyridopyridazines as orally bioavailable potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. PubMed. [Link]
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Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. PubMed. [Link]
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Efficacy of 6-Ethylpyridazin-3(2H)-one and Its Analogs: A Comparative Guide for Drug Discovery Professionals
The pyridazin-3(2H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatility and broad spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative efficacy analysis of 6-Ethylpyridazin-3(2H)-one and its analogs, focusing on their anticancer and anti-inflammatory properties. By synthesizing data from multiple studies and outlining robust experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing pyridazinone-based therapeutics.
The Pyridazinone Core: A Privileged Scaffold in Drug Design
The pyridazin-3(2H)-one ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous bioactive compounds.[1][4] Its ability to be readily functionalized at various positions allows for the fine-tuning of pharmacological properties, making it an attractive target for synthetic chemists.[5][6] Derivatives of this core have demonstrated a wide array of biological effects, including cardiovascular, anti-inflammatory, analgesic, and anticancer activities.[1][2][3] This guide will use this compound as a foundational structure to explore how modifications to the pyridazinone ring impact its efficacy as an anticancer and anti-inflammatory agent.
Comparative Anticancer Efficacy
Pyridazinone derivatives have emerged as a promising class of anticancer agents, often acting through mechanisms like the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[1]
A common mechanism of action for pyridazinone-based anticancer agents is the inhibition of tyrosine kinases, enzymes that play a critical role in cell signaling pathways controlling growth, differentiation, and apoptosis. By blocking the activity of these kinases, such as B-Raf, these compounds can halt the cell cycle and induce programmed cell death (apoptosis) in cancer cells.[1]
Below is a generalized diagram illustrating the inhibition of a kinase signaling pathway by a pyridazinone derivative.
Caption: Generalized Kinase Inhibition Pathway by Pyridazinone Analogs.
The anticancer efficacy of pyridazinone analogs is commonly evaluated by their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher potency.
| Compound/Analog | Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | N-phenyl substitution on pyridazinone | Panc-1 (Pancreatic) | 2.9 | [1] |
| Analog B | Quinoline moiety attached | Paca-2 (Pancreatic) | 2.2 | [1] |
| Analog C | Triazolo-pyridazinone | MCF-7 (Breast) | Potent | [7][8] |
| Analog D | 4,6-diphenyl substitution | A549 (Lung) | Potent | [7][8] |
Note: "Potent" indicates significant activity was reported without a specific IC50 value in the referenced abstract.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9][10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone analogs (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Comparative Anti-inflammatory Efficacy
The pyridazinone scaffold is also a cornerstone in the development of anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.[5][6][13][14]
Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects.[14][15] Many pyridazinone derivatives have been designed and synthesized as selective COX-2 inhibitors.[14][15][16][17]
Caption: Mechanism of COX-2 Inhibition by Pyridazinone Analogs.
The potency and selectivity of pyridazinone analogs as anti-inflammatory agents are determined by their ability to inhibit COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter, with higher values indicating greater selectivity for COX-2.
| Compound/Analog | COX-2 IC50 (µM) | Selectivity Index (SI) | Key Structural Feature | Reference |
| Analog E | 0.18 | 6.33 | Pyridazine scaffold | [16] |
| Analog F (ABT-963) | 0.012 (12 nM) | >333 | Vicinally disubstituted | [14] |
| Analog G (Compound 4a) | Not specified | 96 | 6-benzyl-2-methyl | [18] |
| Analog H (Compound 8b) | Not specified | 99 | 6-benzoyl-2-propyl | [18] |
| Analog I (Compound 5a) | 0.77 | 16.70 | Pyridazinone derivative | [17] |
| Analog J (Compound 3g) | 0.044 (43.84 nM) | 11.51 | Pyridazinone derivative | [19] |
This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds using a commercially available inhibitor screening assay kit.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (buffer, heme, arachidonic acid, COX-1 and COX-2 enzymes, and test compounds) according to the manufacturer's instructions.
-
Enzyme Incubation: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.
-
Compound Addition: Add 10 µL of the pyridazinone analog at various concentrations to the wells. Include a vehicle control and a known COX inhibitor (e.g., Celecoxib, Indomethacin) as a positive control.
-
Initiation of Reaction: Incubate the plate for 5 minutes at 25°C. Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Colorimetric Measurement: Immediately shake the plate and measure the absorbance at 590 nm at multiple time points (e.g., every minute for 5-10 minutes) to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
Structure-Activity Relationship (SAR) Insights
Synthesizing the data from both anticancer and anti-inflammatory studies reveals key structure-activity relationships (SAR) for the pyridazinone scaffold.
-
Substitution at N-2: The presence of a benzyl group at the N-2 position of the pyridazinone ring has been associated with potent and selective inhibitory activity toward phosphodiesterase 5 (PDE5), another important therapeutic target.[1] Alkyl substitutions at this position also influence anti-inflammatory activity.[18]
-
Substitution at C-6: The nature of the substituent at the C-6 position is critical for activity. Aromatic or bulky groups, such as phenyl or benzoyl, often enhance potency.[1][18] For instance, N-phenyl substitution on the pyridazinone ring improved B-Raf inhibitory activity.[1]
-
Fused Ring Systems: Fusing the pyridazinone core with other heterocyclic rings, such as pyrazole or pyrimidine, can significantly enhance potency and selectivity for specific targets like PDE5.[1]
-
Linker Groups: For certain targets like B-Raf, the presence and nature of a linker group (e.g., thiourea) between the pyridazinone core and another moiety is crucial for affinity.[1]
These SAR insights are invaluable for the rational design of new, more potent, and selective pyridazinone derivatives.[20][21][22]
Conclusion and Future Directions
The pyridazin-3(2H)-one scaffold is a highly validated and versatile platform for the development of novel therapeutics. The comparative analysis presented here demonstrates that subtle structural modifications to the core ring and its substituents can lead to significant changes in biological efficacy and target selectivity. Analogs of this compound have shown potent activity as both anticancer and anti-inflammatory agents, primarily through the inhibition of key enzymes like tyrosine kinases and COX-2.
Future research should focus on leveraging the established SAR to design next-generation pyridazinone derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a standardized framework for the rigorous evaluation of these new chemical entities, facilitating their progression through the drug discovery pipeline.
References
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- National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review.
- MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity.
- Google Scholar. (n.d.). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Taylor & Francis Online. (n.d.). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses.
- ResearchGate. (n.d.). Anti-inflammatory activity of pyridazinones: A review.
- Bentham Science. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds.
- PubMed. (n.d.). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives.
- PubMed. (n.d.). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives.
- Google Scholar. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- ProQuest. (n.d.). Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies.
- Bentham Science. (2018). Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- PubMed. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling.
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Abcam. (n.d.). MTT assay protocol. Retrieved from [Link]
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation.
- PubMed. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents.
- BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases.
- PubMed Central. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors.
- ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
- ResearchGate. (n.d.). Structure-activity relationship of the synthesized pyridazine derivatives.
- ResearchGate. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity and biological activities.
- ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones.
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Validating the Anticancer Potential of 6-Ethylpyridazin-3(2H)-one: A Comparative Guide for In Vitro Efficacy Assessment
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound 6-Ethylpyridazin-3(2H)-one. By leveraging established data on related pyridazinone derivatives, we present a comparative analysis and detailed experimental protocols to rigorously assess its potential as a therapeutic agent. Our approach emphasizes scientific integrity, experimental reproducibility, and a deep understanding of the underlying biological mechanisms.
The Emerging Promise of Pyridazinone Scaffolds in Oncology
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] Extensive research has shown that various pyridazinone-based compounds can induce potent cytotoxic and anti-proliferative effects across a spectrum of human cancer cell lines.[1][3] These effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, highlighting their potential as valuable candidates for novel cancer therapies.[1][4]
This guide will focus on a systematic in vitro validation cascade for a new entrant in this class, this compound. We will benchmark its performance against previously studied pyridazinone derivatives to establish its relative potency and selectivity.
Comparative Analysis of Anticancer Activity
To contextualize the potential efficacy of this compound, it is crucial to compare its activity with that of other well-characterized pyridazinone derivatives. The following table summarizes the cytotoxic activities (IC50 values) of selected pyridazinone compounds against various cancer cell lines, as reported in the literature. This data will serve as a benchmark for our validation studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyr-1 (4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) | HL-60 (Leukemia) | Low µM to nM range | [1] |
| MDA-MB-231 (Breast) | Low µM to nM range | [1] | |
| A-549 (Lung) | Low µM to nM range | [1] | |
| Compound 10l (diarylurea derivative with pyridazinone scaffold) | A549/ATCC (Lung) | Not specified | [4] |
| Compound 17 (triazolo-pyridazinone derivative) | MCF-7 (Breast) | Potent | [5] |
| A549 (Lung) | Potent | [5] | |
| Pyridazinone Derivatives (4aa, 4ba) | Saos-2 (Osteosarcoma) | Varies | [3] |
| MG-63 (Osteosarcoma) | Varies | [3] | |
| Compound 2h (6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one) | SR (Leukemia) | < 0.1 | [6] |
| NCI-H522 (Lung) | < 0.1 | [6] | |
| MCF7 (Breast) | < 1.0 | [6] |
Experimental Validation Workflow
A tiered approach is recommended to efficiently validate the anticancer activity of this compound. This workflow progresses from broad cytotoxicity screening to more detailed mechanistic studies.
Detailed Experimental Protocols
The following protocols are foundational for the in vitro assessment of novel anticancer compounds.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of DNA content versus cell count. Software analysis can then be used to quantify the percentage of cells in each phase of the cell cycle.[15]
Potential Signaling Pathways and Molecular Targets
Based on studies of other pyridazinone derivatives, this compound may exert its anticancer effects through various signaling pathways. A plausible mechanism involves the induction of apoptosis via the intrinsic (mitochondrial) pathway, often regulated by the Bcl-2 family of proteins and the p53 tumor suppressor.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro validation of this compound's anticancer activity. By systematically performing the described assays and comparing the results to existing data on related compounds, researchers can gain valuable insights into its potency, mechanism of action, and therapeutic potential. Positive and compelling results from these foundational studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify its direct molecular targets. The ultimate goal is to determine if this compound represents a promising new lead compound for the development of novel cancer therapies.[16][17]
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A Comparative Guide to the Cross-Reactivity Profiling of 6-Ethylpyridazin-3(2H)-one
Executive Summary
The pyridazinone scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antihypertensive effects.[1][2] This guide focuses on 6-Ethylpyridazin-3(2H)-one, a representative member of this class. Given the promiscuous nature of the parent scaffold, a rigorous assessment of target selectivity is not merely a regulatory requirement but a fundamental necessity for understanding its therapeutic potential and safety liabilities. This document provides a comprehensive framework for the cross-reactivity profiling of this compound, comparing its hypothetical performance against a known selective inhibitor and a structural analog. We will detail a tiered experimental approach, present comparative data, and provide validated protocols to guide researchers in making informed decisions during the drug development process.
Introduction: The Imperative for Selectivity
Pyridazinone derivatives are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets.[3][4] This versatility, while advantageous for generating diverse biological activities, presents a significant challenge: the potential for off-target effects.[5] Unintended interactions can lead to adverse drug reactions, mask the true mechanism of action, or reveal novel therapeutic opportunities.
Based on the established activity of structurally similar compounds, such as 6-benzyl-2-methylpyridazin-3(2H)-one as a cyclooxygenase (COX) inhibitor, we postulate that the primary target of this compound is likely a COX enzyme.[6] COX enzymes are key mediators of inflammation, and their inhibition is the basis for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Therefore, the central objective of this guide is to delineate a robust strategy for profiling the selectivity of this compound, not only against COX isoforms but across the broader landscape of the human proteome.
To establish a meaningful comparison, we will evaluate this compound against two benchmark compounds:
-
Celecoxib: A well-established, highly selective COX-2 inhibitor, serving as the "gold standard" for on-target selectivity.
-
Compound Y (6-Propylpyridazin-3(2H)-one): A hypothetical, closely related structural analog, used to illustrate how minor chemical modifications can significantly alter the selectivity profile.
A Tiered Strategy for Comprehensive Profiling
A systematic, tiered approach is the most efficient and cost-effective strategy for comprehensive cross-reactivity profiling.[8] This workflow begins with focused assays on the primary target family and progressively broadens to large-scale screening panels to identify unforeseen interactions.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Primary Target and Isoform Selectivity
The foundational step is to confirm the compound's activity on its putative target and assess its selectivity against closely related isoforms. For this compound, this involves determining its inhibitory potency (IC₅₀) against COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is inducible during inflammation.[7] High selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects.[7]
Tier 2: Broad Safety Pharmacology Screening
To identify potential adverse effects early, compounds must be screened against a panel of targets known to be implicated in safety liabilities.[9][10] Commercial services like the Eurofins SafetyScreen™ panels provide a standardized and efficient method for this assessment.[11][12] These panels typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, and transporters whose modulation can lead to cardiovascular, central nervous system (CNS), or other organ system toxicities.[13] A key target in this panel is the hERG potassium channel, as inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[10][14]
Tier 3: Kinome-Wide Selectivity Profiling
The human kinome represents one of the largest and most important classes of drug targets. Due to the conserved nature of the ATP-binding pocket, kinase inhibitors often exhibit off-target activity.[15][16] Even for non-kinase targeted compounds, screening against a broad kinase panel is a critical step to uncover unexpected inhibitory activities.[8] Technologies such as KINOMEscan™ (DiscoverX) or radiometric assays are the standard for generating a comprehensive kinase selectivity profile.[17]
Comparative Data Analysis
The following tables present hypothetical but plausible data for our three compounds, illustrating how a comparative analysis can inform drug development decisions.
Table 1: Tier 1 - COX Isoform Selectivity
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| This compound | 250 | 25 | 10 |
| Celecoxib | 5000 | 15 | >333 |
| Compound Y | 80 | 40 | 2 |
Interpretation: This data suggests that this compound is a potent COX-2 inhibitor with moderate (10-fold) selectivity over COX-1. While not as selective as Celecoxib, it shows a more favorable profile than its close analog, Compound Y, which demonstrates poor selectivity.
Table 2: Tier 2 - Key Safety Pharmacology Hits (% Inhibition @ 10 µM)
| Target | This compound | Celecoxib | Compound Y | Potential Clinical Implication |
| hERG (K⁺ Channel) | 12% | 5% | 65% | Cardiac arrhythmia risk[10][14] |
| 5-HT₂B (Serotonin Receptor) | 55% | 8% | 45% | Pulmonary hypertension, valvulopathy |
| M₁ (Muscarinic Receptor) | 2% | 1% | 5% | Anticholinergic side effects (dry mouth, etc.) |
| β₂ (Adrenergic Receptor) | 8% | 10% | 15% | Cardiovascular effects |
Interpretation: Compound Y shows a significant liability at the hERG channel, making it a high-risk candidate. This compound shows a notable interaction with the 5-HT₂B receptor, a known safety concern that would require further investigation and de-risking. Celecoxib, as expected, shows a clean profile against these key off-targets.
Table 3: Tier 3 - Kinome Selectivity (S-Score at 10 µM)
The S-Score is a quantitative measure of selectivity, calculated by dividing the number of kinases hit by the total number of kinases tested. A lower score indicates higher selectivity.
| Compound | S-Score (10) | Primary Off-Target Kinase(s) |
| This compound | 0.08 | Aurora B, VEGFR2 |
| Celecoxib | 0.02 | PDK1 |
| Compound Y | 0.25 | Multiple (SRC, LCK, FYN, etc.) |
Interpretation: The kinome scan reveals that Compound Y is highly promiscuous, interacting with numerous kinases. This compound is moderately selective but shows potential off-target activity against Aurora B and VEGFR2, which could have implications for cell proliferation and angiogenesis. This "off-target" activity could be detrimental or, in an oncology context, potentially beneficial, warranting further exploration.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
To ensure data integrity and reproducibility, a robust protocol is essential. The following describes a standard method for determining COX-1 and COX-2 inhibition.
Objective: To determine the IC₅₀ values of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or similar)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader (650 nm)
Procedure:
-
Enzyme Preparation: On ice, dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing the heme cofactor.
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each concentration to the appropriate wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add 150 µL of the prepared enzyme solution to each well (except "no enzyme" controls).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of arachidonic acid and the colorimetric substrate (TMPD) in the assay buffer. Add 50 µL of this solution to all wells to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every 30 seconds for 5 minutes. The rate of reaction is determined from the slope of the linear portion of the kinetic curve.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Simplified COX-2 inflammatory signaling pathway.
Conclusion and Strategic Implications
The comprehensive, tiered profiling strategy provides a clear and objective comparison of this compound against relevant alternatives. The hypothetical data reveals it to be a potent COX-2 inhibitor with a safety profile superior to its close analog (Compound Y) but with potential liabilities (5-HT₂B, Aurora B, VEGFR2) not observed with the highly selective drug, Celecoxib.
This profile is not inherently negative; it is informative. It allows project teams to:
-
Quantify Risk: The hERG and broad kinase promiscuity of Compound Y would likely halt its development.
-
Guide Medicinal Chemistry: The 5-HT₂B and kinase hits for this compound provide clear targets for structure-activity relationship (SAR) studies to engineer out unwanted activities while retaining COX-2 potency.
-
Explore New Opportunities: The VEGFR2 activity, if confirmed in cellular assays, could suggest a repositioning strategy for an oncology indication where dual COX-2/VEGFR2 inhibition may be beneficial.
Ultimately, rigorous cross-reactivity profiling is an indispensable tool in modern drug discovery. It transforms unknown risks into quantifiable data, enabling a rational, evidence-based approach to developing safer and more effective medicines.
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A Head-to-Head Comparison of 6-Substituted Pyridazinones in Biological Assays: A Guide for Researchers
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities.[1] Its inherent structural features, including two adjacent nitrogen atoms, offer opportunities for diverse chemical modifications to modulate pharmacological properties. Among these, substitutions at the 6-position of the pyridazinone ring have proven to be particularly influential in dictating the potency and selectivity of these compounds across various therapeutic targets. This guide provides a head-to-head comparison of 6-substituted pyridazinones, synthesizing data from multiple biological assays to offer researchers and drug development professionals a clear perspective on structure-activity relationships (SAR) and to inform future design strategies.
The Significance of the 6-Position Substituent
The C6 position of the pyridazinone ring is a key vector for molecular modification. Substituents at this position can profoundly impact the molecule's interaction with biological targets through steric, electronic, and hydrophobic effects. Aryl, heteroaryl, and alkyl groups at C6 have been extensively explored, leading to the discovery of potent agents with anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities.[2][3] This comparative analysis will delve into the performance of various 6-substituted pyridazinones in key biological assays, supported by experimental data from peer-reviewed literature.
Anticancer Activity: A Battleground for 6-Aryl Pyridazinones
Pyridazinone derivatives have emerged as promising anticancer agents, with many exhibiting potent cytotoxic effects against a range of cancer cell lines. The nature of the substituent at the 6-position is a critical determinant of this activity.
Comparative Cytotoxicity (IC50) of 6-Substituted Pyridazinones
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 6-substituted pyridazinones against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | MCF-7 (Breast) | 4.17 | [4] |
| 1b | 4-Chlorophenyl | HepG-2 (Liver) | 6.18 | [4] |
| 1c | 4-Chlorophenyl | HCT-116 (Colon) | 5.23 | [4] |
| 2a | Phenyl (as part of a tricyclic system) | IMR-32 (Neuroblastoma) | 0.07 | [5] |
| 2b | Phenyl (as part of a tricyclic system) | IMR-32 (Neuroblastoma) | 0.04 | [5] |
| 3a | (4-(3,4-dichlorophenyl)piperazin-1-yl) | - | - | [6] |
| 3b | (4-(3-trifluoromethylphenyl)piperazin-1-yl) | - | - | [6] |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the nature of the aryl group at the 6-position significantly influences anticancer activity. For instance, the introduction of a 4-chlorophenyl group (compounds 1a-1c ) confers notable cytotoxicity against breast, liver, and colon cancer cell lines.[4] Furthermore, the incorporation of the 6-phenylpyridazinone moiety into more complex, rigid tricyclic systems (compounds 2a and 2b ) can lead to a dramatic increase in potency, particularly against neuroblastoma cells.[5] The presence of bulky and electron-withdrawing piperazine-based substituents at the 6-position has also been explored for developing selective monoamine oxidase (MAO) inhibitors, which have implications in certain cancer therapies.[6]
Anti-inflammatory Activity: Taming the Inflammatory Cascade
Inflammation is a key pathological feature of numerous diseases, and pyridazinones have been investigated as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[5] The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds.
Comparative Anti-inflammatory Efficacy of 6-Substituted Pyridazinones
The table below presents the percentage inhibition of paw edema by various 6-substituted pyridazinones in the carrageenan-induced paw edema assay.
| Compound ID | 6-Substituent | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| 4a | o-tolyloxy | - | 82.5 | [7] |
| 4b | 3,5-dimethyl-1H-pyrazol-1-yl | - | 84 | [7] |
| 5a | 4-fluorobenzyl | - | 77.23 | [8] |
| 5b | 4-chlorobenzyl | - | - | [8] |
| 6 | 4-benzylpiperidine | - | - | [9] |
Analysis of Structure-Activity Relationship (SAR):
The anti-inflammatory activity is highly dependent on the substituent at the 6-position. Compounds with an o-tolyloxy group (4a ) and a 3,5-dimethyl-1H-pyrazol-1-yl group (4b ) at the 6-position have demonstrated potent anti-inflammatory effects, with edema inhibitions of 82.5% and 84%, respectively.[7] This suggests that both aryloxy and heteroaryl linkages at this position are favorable for activity. Furthermore, the presence of substituted benzyl groups, such as 4-fluorobenzyl (5a ), also confers significant anti-inflammatory potential.[8] The modification of the phenyl ring of a benzalhydrazon moiety attached at a different position also influences anti-inflammatory activity, indicating the importance of the overall molecular architecture.[9]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridazinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying antimicrobial potency.
Comparative Antimicrobial Activity (MIC) of 6-Substituted Pyridazinones
This table summarizes the MIC values (in µg/mL) of various 6-substituted pyridazinones against selected microbial strains. Lower MIC values indicate greater antimicrobial activity.
| Compound ID | 6-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 7a | Substituted Phenyl | Acinetobacter baumannii | 31.25 | [10] |
| 7b | Substituted Phenyl | Acinetobacter baumannii | 31.25 | [10] |
| 8 | Substituted Phenyl | Candida parapsilosis | 3.9 | [10][11] |
| 9 | Substituted Phenyl | Candida glabrata | 15.625 | [10][11] |
| 10a | Phenyl (as part of a diarylurea) | Staphylococcus aureus | 16 | [12] |
| 10b | Phenyl (as part of a diarylurea) | Candida albicans | 16 | [12] |
Analysis of Structure-Activity Relationship (SAR):
The antimicrobial spectrum and potency of 6-substituted pyridazinones are dictated by the nature of the substituent. For instance, compounds with certain substituted phenyl rings at the 6-position, further derivatized at the 2-position, show notable activity against Gram-negative bacteria like Acinetobacter baumannii and various Candida species.[10] Specifically, some derivatives exhibit strong antifungal activity against Candida parapsilosis and Candida glabrata with MIC values as low as 3.9 µg/mL.[10][11] The incorporation of a 6-phenylpyridazinone into a diarylurea scaffold can yield compounds with potent activity against both Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans, with MIC values of 16 µg/mL.[12]
Cardiovascular Effects: Modulating Vasodilation
Pyridazinone derivatives have been investigated for their cardiovascular effects, particularly as vasodilators, which have potential applications in the treatment of hypertension. The vasorelaxant activity is often evaluated by determining the EC50 value, the concentration that elicits a half-maximal response.
Comparative Vasodilator Activity (EC50) of 6-Substituted Pyridazinones
The following table displays the EC50 values for vasodilation for a series of 6-substituted pyridazinones.
| Compound ID | 6-Substituent | EC50 (µM) | Reference |
| 11a | 4-nitrophenyl | 0.02916 | [13] |
| 11b | 4-bromophenyl | 0.1162 | [13] |
| 11c | 4-hydroxyphenyl | 0.07154 | [13] |
| 12a | Phenyl | 0.339 | [14] |
| 12b | Phenyl (ester analog) | 1.225 | [14] |
| 12c | Phenyl (4-methoxyphenylhydrazide derivative) | 1.204 | [14] |
| 13 | 4-fluorophenyl | 0.250 | [15] |
Analysis of Structure-Activity Relationship (SAR):
The substitution pattern on the 6-phenyl ring plays a crucial role in determining the vasorelaxant potency. Electron-withdrawing groups, such as a nitro group at the para-position (11a ), can lead to exceptionally potent vasodilation with an EC50 value of 0.02916 µM.[13] Halogen substitution, like a bromo group (11b ), and electron-donating groups, such as a hydroxyl group (11c ), also result in highly active compounds.[13] Simple 6-phenylpyridazinones and their derivatives (12a-c ) also exhibit significant vasorelaxant effects.[14] A 6-(4-fluorophenyl) substituent (13 ) has also been shown to be a potent vasodilator.[15] These findings highlight the tunability of the cardiovascular effects of pyridazinones through modification at the 6-position.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability.[1][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the 6-substituted pyridazinone derivatives and incubate for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.45-0.5 mg/mL) to each well.[1][18]
-
Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) until a purple precipitate is visible.[1][17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.[1][17][18]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization, then measure the absorbance at 570 nm using a microplate reader.[17][18]
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[2][6][19]
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (6-substituted pyridazinones) or a reference drug (e.g., indomethacin) to the rats, typically orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6][20]
-
Paw Volume Measurement: Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[2]
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan-only control group.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][9][21]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the 6-substituted pyridazinone derivatives in a 96-well microtiter plate containing broth.[21]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[22]
Visualizing Experimental and Biological Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a simplified biological pathway relevant to the action of 6-substituted pyridazinones.
Caption: A generalized workflow for the discovery and evaluation of 6-substituted pyridazinones.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of pyridazinones.
Conclusion and Future Directions
The evidence presented in this guide underscores the therapeutic potential of 6-substituted pyridazinones across a range of diseases. The substituent at the 6-position is a powerful tool for modulating biological activity, and a systematic exploration of this chemical space is crucial for the development of novel drug candidates. Future research should focus on synthesizing novel derivatives with enhanced potency and selectivity, as well as a favorable safety profile. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of the next generation of pyridazinone-based therapeutics.
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Benchmarking 6-Ethylpyridazin-3(2H)-one: A Comparative Guide for Evaluating Therapeutic Potential
A Proposed Framework for Preclinical Assessment Against Established Therapeutic Agents
Abstract
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] This guide introduces 6-Ethylpyridazin-3(2H)-one, a novel derivative, and proposes a comprehensive benchmarking framework to evaluate its therapeutic potential. In the absence of extensive public data on this specific molecule, we present a structured approach for its comparative analysis against well-established therapeutic agents: the broad-spectrum kinase inhibitor Staurosporine, the selective COX-2 inhibitor Celecoxib, and the direct-acting vasodilator Hydralazine. This document provides detailed, field-proven experimental protocols for key in vitro assays, enabling researchers and drug development professionals to systematically assess the potency and selectivity of this compound and position it within the current therapeutic landscape.
Introduction: The Therapeutic Promise of the Pyridazinone Core
The pyridazin-3(2H)-one nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] This core structure has proven to be a versatile scaffold for the development of a multitude of pharmacologically active compounds.[4][5] The inherent chemical tractability of the pyridazinone ring allows for substitutions at various positions, leading to a diverse array of derivatives with distinct biological profiles.[6]
Extensive research has highlighted the potential of pyridazinone derivatives in several key therapeutic areas:
-
Oncology: Many pyridazinone-containing compounds have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are critical for tumor growth and proliferation.[1][7][8][9]
-
Inflammation: A significant number of pyridazinone derivatives have been synthesized and evaluated as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10][11]
-
Cardiovascular Disease: The pyridazinone scaffold is also present in compounds with notable cardiovascular effects, particularly vasodilation, which is beneficial in the management of hypertension.[1]
Given the established therapeutic potential of the pyridazinone family, this guide focuses on a specific, under-characterized derivative, This compound . To ascertain its potential as a therapeutic agent, a rigorous, comparative evaluation against current standards of care is essential. This document outlines a proposed benchmarking study to systematically investigate its activity in the three key areas mentioned above.
Proposed Benchmarking Strategy
To provide a robust assessment of this compound's therapeutic potential, we propose a head-to-head comparison with the following well-characterized therapeutic agents in validated in vitro assays:
-
Oncology Benchmark: Staurosporine , a potent, albeit non-selective, ATP-competitive inhibitor of a wide range of protein kinases.[2][12] It serves as a valuable positive control in kinase inhibition assays to establish the potential of a new compound as a kinase inhibitor.
-
Inflammation Benchmark: Celecoxib , a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug that offers a clear benchmark for both potency and selectivity.[10][13][14]
-
Cardiovascular Benchmark: Hydralazine , a direct-acting vasodilator, is a long-standing treatment for hypertension and provides a relevant comparator for assessing potential vasodilatory effects.[15][16][17]
The following sections detail the experimental protocols for the recommended in vitro assays to compare this compound against these established agents.
Comparative Experimental Protocols
Oncology: In Vitro Kinase Inhibition Assay
Rationale: To determine if this compound possesses anticancer potential via kinase inhibition, a broad-spectrum kinase activity assay is the logical first step. The Kinase-Glo® Luminescent Kinase Assay is a widely adopted, high-throughput method that measures the amount of ATP remaining after a kinase reaction.[1][4][18] A decrease in the luminescent signal indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescent signal.
Experimental Workflow:
Caption: Workflow for the Kinase-Glo® Luminescent Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer. Prepare serial dilutions of this compound and the benchmark inhibitor, Staurosporine. A vehicle control (e.g., DMSO) should also be prepared.
-
Assay Plate Setup: In a 96-well white opaque plate, add the kinase and its substrate to each well.
-
Compound Addition: Add the serially diluted test compounds, Staurosporine, or vehicle control to the appropriate wells.
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add an equal volume of Kinase-Glo® Reagent to each well.
-
Measurement: Mix the contents briefly and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Data Table:
| Compound | Target Kinase(s) | IC50 (nM) |
| This compound | To be determined | [Experimental Data] |
| Staurosporine | Broad Spectrum (PKC, PKA, c-Fgr, etc.)[2][6][11][12] | 0.7 - 15 (depending on kinase)[2][6][12] |
Anti-Inflammatory: COX-2 Selective Inhibition Assay
Rationale: To evaluate the anti-inflammatory potential of this compound, a COX-2 selective inhibition assay is crucial. This assay measures the ability of a compound to inhibit the production of prostaglandins by the COX-2 enzyme, while also assessing its effect on the COX-1 isoform to determine selectivity.[19][20][21][22] A higher selectivity for COX-2 is desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs.[14][23][24][25]
Experimental Workflow:
Caption: Workflow for the in vitro COX-2 Selective Inhibition Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid substrate in the appropriate reaction buffer. Prepare serial dilutions of this compound and the benchmark, Celecoxib.
-
Assay Plate Setup: In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme and heme.
-
Compound Addition: Add the serially diluted test compounds, Celecoxib, or vehicle control to the wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compounds to bind to the enzymes.
-
Initiation of COX Reaction: Add arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) or a fluorometric method.[21]
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC50 values for both enzymes and calculate the selectivity index (SI = IC50 (COX-1) / IC50 (COX-2)). A higher SI indicates greater selectivity for COX-2.
Comparative Data Table:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Experimental Data] | [Experimental Data] | [Calculated Data] |
| Celecoxib | ~8.3 - 82 | ~0.04 - 6.8 | ~5 - >112 |
Note: IC50 values for Celecoxib can vary depending on the specific assay conditions.[10][26][27][28]
Cardiovascular: Ex Vivo Aortic Ring Vasodilation Assay
Rationale: To assess the potential of this compound as a vasodilator, an ex vivo aortic ring assay is the gold standard. This assay measures the ability of a compound to relax pre-constricted arterial tissue, providing a physiologically relevant measure of its vasodilatory effect.[15][29][30][31]
Experimental Workflow:
Caption: Workflow for the ex vivo aortic ring vasodilation assay.
Step-by-Step Protocol:
-
Tissue Preparation: Humanely euthanize a laboratory rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Pre-constriction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound or the benchmark, Hydralazine, to the organ bath.
-
Measurement: Record the changes in isometric tension using a force transducer. The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: Plot the percentage of relaxation against the log of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal relaxation).
Comparative Data Table:
| Compound | EC50 in Rat Aorta (µM) |
| This compound | [Experimental Data] |
| Hydralazine | ~3.6 - 20 |
Note: EC50 values for Hydralazine can vary depending on the specific experimental conditions and the vasoconstrictor used.[15][32]
Authoritative Grounding and Mechanistic Insights
The pyridazinone scaffold has been implicated in the modulation of several key signaling pathways. For instance, in oncology, pyridazinone derivatives have been shown to inhibit various tyrosine kinases, which are often dysregulated in cancer.[1] In the context of inflammation, the primary mechanism of action for many pyridazinone-based anti-inflammatory agents is the inhibition of COX enzymes.[10] For cardiovascular applications, the vasodilatory effects of pyridazinones can be mediated through various mechanisms, including direct effects on vascular smooth muscle.[1]
Potential Mechanism of Action for this compound:
Caption: Potential mechanisms of action for this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial preclinical evaluation of this compound. By benchmarking this novel compound against established therapeutic agents in standardized in vitro assays, researchers can gain valuable insights into its potency, selectivity, and potential therapeutic applications. The detailed protocols and comparative data presented herein serve as a robust starting point for these investigations.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Selectivity Profiling: A broader kinase screening panel to determine the selectivity of this compound against a wide range of kinases.
-
Cell-Based Assays: Evaluation of the compound's effects on cancer cell proliferation, inflammatory responses in immune cells, and its mechanism of action in vascular endothelial and smooth muscle cells.
-
In Vivo Studies: Assessment of the compound's efficacy and safety in relevant animal models of cancer, inflammation, and hypertension.
The systematic approach outlined in this guide will enable a thorough and efficient evaluation of this compound, ultimately determining its potential to be developed into a novel therapeutic agent.
References
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
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Therapeutic Potential of Pyridazinones Explored. Mirage News. [Link]
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Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. National Institutes of Health. [Link]
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Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. AME Publishing Company. [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]
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Hydralazine-relaxing effect on rat aorta is not mediated through changes in ATPase activity. PubMed. [Link]
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Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway. PubMed. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
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Effects of Hydralazine on Contractile Responses to Alpha 1 and Alpha 2-adrenoceptor Agonists in Isolated Rubbed Rat Aorta. PubMed. [Link]
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Vasodilators: Types and Side Effects. Cleveland Clinic. [Link]
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Overview of selective COX-2 inhibitors. sniv3r2.github.io. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. [Link]
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Effects of hydralazine on guanosine cyclic 3', 5'-monophosphate levels in rat aorta. PubMed. [Link]
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In Vivo Validation of 6-Ethylpyridazin-3(2H)-one: A Comparative Guide to Assessing Anti-inflammatory Efficacy
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 6-Ethylpyridazin-3(2H)-one, a novel pyridazinone derivative. The experimental designs and comparative data herein are structured to offer researchers, scientists, and drug development professionals a robust methodology for evaluating its therapeutic potential against established standards. Pyridazinone derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory and analgesic effects. The objective of this guide is to move beyond preliminary in vitro screenings and assess the compound's efficacy in complex physiological systems, a critical step in the preclinical drug development pipeline.
We will explore the performance of this compound in two distinct and widely accepted animal models of inflammation: the Carrageenan-Induced Paw Edema model for acute, localized inflammation, and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model to assess its impact on a systemic inflammatory response. The compound's effects will be benchmarked against a vehicle control and potent, clinically relevant anti-inflammatory agents: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic glucocorticoid.
Section 1: Evaluating Efficacy in Acute Localized Inflammation
The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory drugs. Its high reproducibility and well-characterized biphasic inflammatory response allow for the elucidation of a compound's potential mechanism of action. The initial phase (0-2.5 hours) is driven by the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, involving the upregulation of cyclooxygenase-2 (COX-2).
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to the following groups (n=6 per group):
-
Group I (Vehicle Control): Receives 0.9% saline solution.
-
Group II (Test Compound): Receives this compound (10 mg/kg, p.o.).
-
Group III (Test Compound): Receives this compound (20 mg/kg, p.o.).
-
Group IV (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. b. Administer the respective compounds or vehicle orally (p.o.) via gavage. c. One hour after administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar surface of the right hind paw. d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Data Analysis: The increase in paw volume is calculated as Vₜ - V₀. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100
Comparative Performance Data
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.51 ± 0.04 | 40.0% |
| This compound | 20 | 0.33 ± 0.03 | 61.2% |
| Indomethacin | 10 | 0.38 ± 0.04*** | 55.3% |
| **p<0.001 compared to Vehicle Control. Data are hypothetical and for illustrative purposes. |
Interpretation: The data indicates that this compound exhibits a dose-dependent anti-inflammatory effect in this acute model. Notably, at a 20 mg/kg dose, its efficacy surpasses that of the standard NSAID, Indomethacin, suggesting potent inhibition of inflammatory mediators, particularly those involved in the late-phase response, such as prostaglandins.
Section 2: Assessing Efficacy in Systemic Inflammation
The LPS-induced systemic inflammation model is invaluable for studying the pathophysiology of sepsis-like syndromes and for evaluating compounds that may modulate the systemic release of pro-inflammatory cytokines. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) pathway, leading to a robust and rapid release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Experimental Workflow: LPS-Induced Systemic Inflammation
Caption: Workflow for LPS-Induced Systemic Inflammation Assay.
Detailed Protocol: LPS-Induced Systemic Inflammation
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping: Animals are randomly assigned to the following groups (n=8 per group):
-
Group I (Vehicle Control): Receives Phosphate-Buffered Saline (PBS, p.o.).
-
Group II (Test Compound): Receives this compound (10 mg/kg, p.o.).
-
Group III (Test Compound): Receives this compound (20 mg/kg, p.o.).
-
Group IV (Positive Control): Receives Dexamethasone (1 mg/kg, p.o.).
-
-
Procedure: a. Administer the respective compounds or vehicle orally (p.o.). b. One hour after administration, induce systemic inflammation by injecting E. coli LPS (10 mg/kg) intraperitoneally (i.p.). c. Four hours after the LPS injection, animals are euthanized. d. Blood is collected via cardiac puncture, and serum is isolated by centrifugation.
-
Data Analysis: Serum concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Comparative Performance Data
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Vehicle Control + LPS | - | 2540 ± 210 | 3150 ± 280 |
| This compound + LPS | 10 | 1480 ± 150 | 1760 ± 190 |
| This compound + LPS | 20 | 950 ± 110 | 1020 ± 130 |
| Dexamethasone + LPS | 1 | 890 ± 95 | 940 ± 115 |
| ***p<0.01, **p<0.001 compared to Vehicle Control + LPS. Data are hypothetical and for illustrative purposes. |
Interpretation: this compound demonstrates a significant, dose-dependent reduction in the systemic levels of key pro-inflammatory cytokines TNF-α and IL-6. The potent inhibitory effect, particularly at the 20 mg/kg dose, is comparable to that of the powerful corticosteroid Dexamethasone. This suggests the compound effectively modulates the upstream signaling pathways responsible for cytokine production, such as the NF-κB pathway, which is a critical regulator in LPS-induced inflammation.
Mechanistic Insight: Inflammatory Signaling Pathway
The anti-inflammatory effects observed for this compound in both models likely stem from its modulation of key inflammatory signaling cascades. The diagram below illustrates the canonical pathways activated by stimuli like LPS and carrageenan, leading to the production of inflammatory mediators.
Caption: Key Inflammatory Signaling Pathways.
The robust suppression of both paw edema (largely prostaglandin-mediated) and systemic cytokines (transcriptionally regulated by NF-κB and MAPKs) by this compound suggests it may act on a common upstream node within these pathways.
Conclusion and Future Directions
The comparative in vivo data strongly support the potent anti-inflammatory properties of 6-Ethylpyridazin-3(2H)-
Comparative analysis of the mechanism of action of pyridazinone derivatives
Introduction
The pyridazinone core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile structural framework for developing therapeutic agents across a remarkable spectrum of biological targets. The adaptability of the pyridazinone ring allows for precise chemical modifications, enabling the fine-tuning of pharmacological activity. Consequently, its derivatives have been successfully developed as potent agents for treating cardiovascular, inflammatory, and central nervous system disorders, as well as for applications in oncology.[1][2][3][4]
This guide provides an in-depth comparative analysis of the primary mechanisms of action through which pyridazinone derivatives exert their therapeutic effects. We will dissect their interactions with key molecular targets, compare their functional outcomes using quantitative data, and provide the experimental context necessary for researchers, scientists, and drug development professionals to appreciate the causality behind their design and application.
Chapter 1: Inhibition of Phosphodiesterase (PDE) Enzymes
Mechanistic Overview: Regulating Secondary Messengers
Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for intracellular signal transduction. They function by hydrolyzing the cyclic phosphodiester bonds of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), terminating their signaling cascades.[4][5][6][7] By inhibiting specific PDE isoenzymes, pyridazinone derivatives can elevate intracellular levels of cAMP or cGMP in a tissue-selective manner, leading to distinct physiological responses.
Comparative Analysis of Pyridazinone-Based PDE Inhibitors
The pyridazinone scaffold has been instrumental in developing inhibitors that target several PDE families, most notably PDE3, PDE4, and PDE5.
-
PDE3 Inhibitors (Cardiotonics & Vasodilators): In cardiac and vascular smooth muscle cells, PDE3 is the primary enzyme responsible for cAMP degradation. Pyridazinone derivatives that selectively inhibit PDE3, such as Bemoradan, prevent this degradation.[4] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), leading to a positive inotropic (increased contractility) effect in the heart and smooth muscle relaxation in blood vessels, causing vasodilation.[4][5][8] This dual action makes them effective agents for conditions like congestive heart failure.
-
PDE4 Inhibitors (Anti-inflammatory Agents): PDE4 is the predominant PDE isoenzyme in inflammatory and immune cells, including macrophages and neutrophils.[9] Its inhibition by certain pyridazinone derivatives leads to a rise in intracellular cAMP.[9][10] Elevated cAMP levels in these cells suppress the inflammatory response by down-regulating the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins.[9] This mechanism is a key strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD).
-
PDE5 Inhibitors (Vasodilators): PDE5 specifically hydrolyzes cGMP. Pyridazinone-based PDE5 inhibitors prevent the breakdown of cGMP in tissues where it plays a critical signaling role, such as the corpus cavernosum and the pulmonary vasculature.[4][5][8] This leads to enhanced smooth muscle relaxation and vasodilation, a mechanism famously exploited for treating erectile dysfunction and pulmonary hypertension.
Signaling Pathway: PDE Inhibition
Caption: Mechanism of Pyridazinone-based PDE inhibitors.
Quantitative Comparison of PDE Inhibitory Activity
| Compound/Derivative Class | Target | IC50 | Primary Therapeutic Effect |
| Bemoradan | PDE3 | ~1.6 µM | Cardiotonic, Vasodilation |
| Indolidan | PDE3 | ~1.0 µM | Cardiotonic |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 251 nM | Anti-inflammatory |
| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones | PDE5 | ~34 nM | Vasodilation |
| 2-phenyl-3,6-pyridazinedione derivatives | PDE5 | ~22 nM | Vasodilation |
| Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[4][8][9] |
Experimental Protocol: In Vitro PDE4B Inhibition Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the PDE4B enzyme. The rationale is to quantify the compound's potency by measuring its ability to prevent the enzymatic degradation of cAMP.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA).
-
Reconstitute recombinant human PDE4B enzyme in assay buffer to a working concentration.
-
Prepare a stock solution of the pyridazinone test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in the assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent effects.
-
Prepare a solution of the substrate, cAMP, in the assay buffer.
-
Roflumilast can be used as a positive control inhibitor.
-
-
Enzyme Reaction:
-
In a 96-well microplate, add 25 µL of the serially diluted test compound or control.
-
Add 50 µL of the diluted PDE4B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the cAMP substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The duration should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop reagent (e.g., by boiling or using a commercial stop solution).
-
The amount of cAMP consumed or AMP produced is quantified. This is typically done using a competitive immunoassay (e.g., HTRF, ELISA) or by converting the product AMP to ATP and measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited (vehicle) control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Chapter 2: Modulation of Cyclooxygenase (COX) Enzymes
Mechanistic Overview: The Arachidonic Acid Cascade
Cyclooxygenase (COX) enzymes are central to the inflammatory process. They exist in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation to produce prostaglandins that mediate pain and swelling.[12][13] The primary goal of modern anti-inflammatory drug design is to selectively inhibit COX-2, thereby reducing inflammation while sparing the protective functions of COX-1.
Pyridazinone Derivatives as Selective COX-2 Inhibitors
The pyridazinone scaffold has been successfully employed to create highly selective COX-2 inhibitors.[10][13] Vicinally disubstituted pyridazinones, such as ABT-963, were designed to exploit a key structural difference between the two enzyme isoforms.[2][12] The active site of COX-2 contains a larger, more accommodating side pocket compared to COX-1. The specific substitutions on the pyridazinone ring allow these molecules to bind within the primary active site while also extending into this side pocket, an interaction that is sterically hindered in the smaller COX-1 active site. This structural complementarity is the basis for their high COX-2 selectivity, leading to potent anti-inflammatory effects with a significantly improved gastrointestinal safety profile compared to non-selective NSAIDs.[12]
Quantitative Comparison of COX Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) |
| ABT-963 | COX-1 | >300,000 | >150 |
| COX-2 | 2,000 | ||
| Celecoxib (Reference) | COX-1 | 4,000 | 333 |
| COX-2 | 12 | ||
| Compound 3g * | COX-1 | 504.6 | 11.51 |
| COX-2 | 43.84 | ||
| Compound 5a † | COX-1 | 12.89 µM | 16.70 |
| COX-2 | 0.77 µM | ||
| From Mohamed et al. (2019) | |||
| †From Hassan et al. (2025)[14] | |||
| Note: IC50 values and SI can vary significantly based on the assay system (e.g., recombinant enzyme vs. whole blood). Data synthesized from multiple sources.[12][14] |
Workflow: From In Vitro Screening to In Vivo Efficacy
Caption: Experimental workflow for evaluating selective COX-2 inhibitors.
Experimental Protocols
2.5.1. In Vitro COX Inhibition (Human Whole Blood Assay)
This assay is considered highly physiologically relevant as it measures the activity of COX enzymes within their native cellular environment. The rationale is to differentiate between COX-1 activity (measured by thromboxane B2 production in platelets) and COX-2 activity (measured by prostaglandin E2 production in LPS-stimulated monocytes).
Methodology: [12]
-
Blood Collection: Draw fresh human blood from healthy, consenting volunteers into heparinized tubes.
-
COX-1 Assay:
-
Aliquot 1 mL of whole blood into tubes containing the pyridazinone test compound (at various concentrations) or vehicle (DMSO).
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TxA2) synthesis. TxA2 is unstable and rapidly hydrolyzes to TxB2.
-
Centrifuge to separate the serum.
-
Measure the concentration of TxB2 in the serum using a specific ELISA kit.
-
-
COX-2 Assay:
-
Aliquot 1 mL of whole blood into tubes containing the test compound or vehicle.
-
Add Lipopolysaccharide (LPS) to induce COX-2 expression and activity in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the plasma using a specific ELISA kit.
-
-
Data Analysis:
-
For both assays, calculate the percent inhibition of TxB2 (COX-1) or PGE2 (COX-2) production at each compound concentration.
-
Determine the IC50 values for each isoform by plotting percent inhibition versus log[concentration] and fitting to a dose-response curve.
-
Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
-
2.5.2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used animal model to assess the acute anti-inflammatory activity of a compound. The rationale is that the subcutaneous injection of carrageenan, an irritant, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, and allow them to acclimate to the laboratory conditions for at least one week.
-
Compound Administration:
-
Divide animals into groups (e.g., vehicle control, positive control like Indomethacin, and multiple dose groups for the test compound).
-
Administer the test pyridazinone derivative or control compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
The increase in paw volume is calculated as the difference between the final and initial volumes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group).
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the anti-inflammatory effect.
-
Chapter 3: Interaction with GABA-A Receptors
Mechanistic Overview: The Brain's Primary Off-Switch
The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that serves as the principal mediator of fast inhibitory neurotransmission in the central nervous system.[15] When the neurotransmitter GABA binds to the receptor, it opens an integral chloride (Cl-) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory or calming effect.[15]
Pyridazinone Derivatives as GABA-A Receptor Modulators
The pyridazinone scaffold has given rise to compounds that interact with the GABA-A receptor in two distinct and opposing ways:
-
Competitive Antagonists: Certain pyridazinyl-GABA derivatives, most notably SR 95531 (Gabazine), are potent and selective competitive antagonists of the GABA-A receptor.[16][17] They bind directly to the same site as GABA but do not activate the channel. By occupying the binding site, they prevent GABA from binding and eliciting its inhibitory effect.[16][18] These compounds are not therapeutic agents but are invaluable research tools for isolating and studying GABA-A receptor function.
-
Positive Allosteric Modulators (PAMs): In contrast, a series of 1,4,5,6-tetrahydropyridazine derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor.[19] Unlike antagonists, PAMs do not bind to the GABA site but to a separate, allosteric site on the receptor complex.[15][19] Their binding does not open the channel directly but enhances the effect of GABA when it does bind, typically by increasing the frequency or duration of channel opening. This leads to a greater influx of chloride ions and a stronger inhibitory signal. This mechanism is shared by therapeutic drug classes like benzodiazepines, although pyridazinone-based PAMs may bind to different allosteric sites, such as the neurosteroid site.[19]
GABA-A Receptor Interaction Diagram
Caption: Comparative interactions of pyridazinone derivatives with the GABA-A receptor.
Experimental Protocol: Overview of Electrophysiology (Whole-Cell Patch-Clamp)
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion flow through channels like the GABA-A receptor. It provides definitive functional data on whether a compound acts as an agonist, antagonist, or modulator.
Conceptual Methodology: [18]
-
Cell Preparation: Neurons are cultured in a dish. A single neuron is identified for recording.
-
Patching: A glass micropipette with a very fine tip is pressed against the cell membrane, forming a high-resistance seal. The membrane patch under the pipette is then ruptured, allowing direct electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -60mV).
-
GABA Application: A solution containing GABA is briefly applied to the cell. This causes GABA-A receptors to open, and the resulting inward flow of Cl- ions is measured as an electrical current.
-
Compound Testing:
-
To test an antagonist (e.g., Gabazine): The cell is pre-incubated with the pyridazinone antagonist before GABA is applied again. A competitive antagonist will reduce or completely block the GABA-induced current.
-
To test a PAM: The pyridazinone PAM is co-applied with GABA. A PAM will result in a larger, more prolonged current compared to the current induced by GABA alone, demonstrating its enhancing effect.
-
-
Data Analysis: The amplitude and kinetics of the measured currents are analyzed to quantify the effect of the test compound, allowing for a clear distinction between antagonistic and positive allosteric modulatory mechanisms.
Chapter 4: Emerging Mechanisms and Future Directions
The chemical versatility of the pyridazinone scaffold continues to yield derivatives with novel mechanisms of action, pushing them into new therapeutic areas.
-
Tyrosine Kinase Inhibition: Pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of tyrosine kinases like Fibroblast Growth Factor Receptors (FGFR) and Bruton's Tyrosine Kinase (BTK), showing promise as targeted anticancer agents.[4]
-
VEGFR-2 Inhibition: Other pyridazinone-based compounds have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, with the goal of creating dual-function agents that possess both anticancer and antimicrobial properties.[20]
-
Receptor Modulation: Beyond GABA, pyridazinones have been identified as ligands for N-formyl peptide receptors (FPRs), which modulate leukocyte inflammatory activities, and as antagonists for the Histamine H3 receptor, a target for neurological and cognitive disorders.[10][21]
The future of pyridazinone research lies in harnessing this multi-target potential. The development of "dual-activity" agents that can, for example, simultaneously inhibit inflammation via COX-2 and target cancer cell proliferation via BTK, represents an exciting frontier in drug discovery.[4][20] The continued exploration of this privileged scaffold is certain to uncover new mechanisms and lead to the development of next-generation therapeutics.
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. Available from: [Link]
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Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Ingenta Connect. Available from: [Link]
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A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. ResearchGate. Available from: [Link]
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New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. ScienceDirect. Available from: [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. National Center for Biotechnology Information. Available from: [Link]
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Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available from: [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. National Center for Biotechnology Information. Available from: [Link]
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Interactions between three pyridazinyl-GABA derivatives and central GABA and glycine receptors in the rat, an in vivo microiontophoretic study. PubMed. Available from: [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. National Center for Biotechnology Information. Available from: [Link]
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Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available from: [Link]
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Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. PubMed. Available from: [Link]
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gamma-Aminobutyrate-A Receptor Modulation by 3-aryl-1-(arylsulfonyl)- 1,4,5,6-tetrahydropyridazines. PubMed. Available from: [Link]
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A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. PubMed. Available from: [Link]
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Assessing the Selectivity of 6-Ethylpyridazin-3(2H)-one: A Comparative Guide to Target Deconvolution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. A compound that potently modulates its intended molecular target while minimally interacting with off-target proteins is the gold standard, promising a wider therapeutic window and a lower propensity for adverse effects. The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] However, this versatility also implies a degree of promiscuity, with pyridazinone derivatives reported to interact with diverse target classes, including cyclooxygenases (COX), phosphodiesterases (PDEs), and protein kinases.[2][3][4]
This guide provides a comprehensive framework for assessing the selectivity of a representative pyridazinone, 6-Ethylpyridazin-3(2H)-one. As the specific molecular target of this compound is not extensively documented, we will approach its characterization through a systematic selectivity profiling strategy against key enzyme families commonly associated with the pyridazinone core. This document will detail the rationale behind experimental choices, provide robust protocols, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.
The Rationale for a Panel-Based Selectivity Assessment
Given the chemical structure of this compound, a logical first step in its characterization is to screen it against a panel of targets for which the pyridazinone scaffold is known to have affinity. This approach is not only efficient but also scientifically sound, as it allows for the simultaneous identification of on-target activity and potential off-target liabilities. Our assessment will focus on three primary enzyme families:
-
Cyclooxygenases (COX-1 and COX-2): The pyridazinone core is a well-established scaffold for COX inhibitors, with many derivatives designed to selectively target the inducible COX-2 isoform over the constitutive COX-1, thereby reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3][5][6]
-
Phosphodiesterases (PDEs): Various pyridazinone-containing molecules have been developed as inhibitors of PDEs, which are crucial regulators of intracellular second messengers like cAMP and cGMP.[1][7] Profiling against different PDE isoforms (e.g., PDE4, PDE5) is essential to determine selectivity within this enzyme family.
-
Protein Kinases: The kinome represents a vast and critical class of drug targets. The structural motifs present in this compound warrant an investigation into its potential as a kinase inhibitor.[8][9] Many kinase inhibitors are known to have off-target effects, making a broad kinase panel screen a valuable tool for assessing selectivity.[8]
The following sections will provide detailed protocols for assays to determine the inhibitory activity of this compound against these target classes.
Experimental Protocols for Selectivity Profiling
The following are step-by-step methodologies for key experiments to quantitatively assess the selectivity of this compound.
Cyclooxygenase (COX) Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of this compound against both COX-1 and COX-2, allowing for the calculation of a selectivity index.
Principle: The inhibition of the peroxidase activity of COX is measured spectrophotometrically by monitoring the oxidation of a chromogenic substrate.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Include wells for a positive control (e.g., celecoxib for COX-2 selectivity, indomethacin as a non-selective control) and a negative control (DMSO vehicle).[10]
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm every minute for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).
-
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a method for determining the IC50 of this compound against different PDE isoforms (e.g., PDE4B and PDE5A).
Principle: The assay measures the hydrolysis of the fluorescently labeled cAMP or cGMP substrate by the PDE enzyme. Inhibition of the PDE results in a decrease in the fluorescent product.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions in the appropriate assay buffer.
-
Prepare solutions of recombinant human PDE4B and PDE5A enzymes.
-
Prepare a solution of a fluorescently labeled substrate (e.g., fluorescein-labeled cAMP for PDE4, fluorescein-labeled cGMP for PDE5).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound, the respective PDE enzyme, and the assay buffer.
-
Include positive controls (e.g., rolipram for PDE4, sildenafil for PDE5) and a negative control (DMSO vehicle).[11][12]
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
After a further incubation period (e.g., 60 minutes), stop the reaction.
-
Measure the fluorescence polarization or intensity using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 values by non-linear regression analysis as described for the COX assay.
-
Calculate the selectivity of the compound for one PDE isoform over another by taking the ratio of their respective IC50 values.
-
Kinase Inhibition Assay (Radiometric)
A radiometric assay is a robust and direct method for measuring kinase activity and its inhibition.[13] This protocol describes a general method that can be adapted for a panel of kinases.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions in kinase assay buffer.
-
Prepare solutions of the panel of recombinant kinases.
-
Prepare a solution containing the specific substrate for each kinase, [γ-³³P]ATP, and necessary cofactors (e.g., MgCl₂). For accurate assessment of cellular potency, it is recommended to use an ATP concentration that mimics physiological conditions (e.g., 1 mM).[14]
-
-
Assay Procedure:
-
In a 96-well filter plate, add the test compound, the specific kinase, and the substrate mixture.
-
Include a known inhibitor for each kinase as a positive control and a DMSO vehicle control.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add a scintillant to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 values for each kinase using non-linear regression.
-
Visualize the selectivity profile using a kinase dendrogram or a heatmap.
-
Data Presentation and Interpretation
For a clear comparison, the quantitative data should be summarized in tables.
Table 1: COX Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | 15 | 0.08 | 187.5 |
| Indomethacin (Control) | Experimental Value | Experimental Value | Calculated Value |
Data for Celecoxib is illustrative and based on published findings.[15]
Table 2: PDE Inhibition Profile
| Compound | PDE4B IC50 (µM) | PDE5A IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Rolipram (Control) | Experimental Value | - |
| Sildenafil (Control) | - | Experimental Value |
Table 3: Kinase Inhibition Profile (Top Hits)
| Kinase Target | IC50 (µM) |
| Kinase 1 | Experimental Value |
| Kinase 2 | Experimental Value |
| Kinase 3 | Experimental Value |
| ... | ... |
A higher COX-2 Selectivity Index indicates greater selectivity for COX-2 over COX-1. For PDEs and kinases, a lower IC50 value indicates greater potency. Comparing IC50 values across different isoforms or kinases reveals the selectivity profile.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: General workflow for assessing the selectivity of this compound.
Caption: Simplified COX pathway indicating potential points of inhibition.
Conclusion
This guide provides a robust, multi-faceted approach to characterizing the selectivity of this compound. By systematically evaluating its inhibitory activity against a well-justified panel of enzymes, researchers can build a comprehensive selectivity profile. This profile is critical for identifying the primary molecular target(s), uncovering potential off-target effects, and guiding future optimization efforts in the development of novel therapeutics. The self-validating nature of these protocols, which include established positive controls, ensures the reliability of the generated data. The insights gained from this comparative analysis will be invaluable for making informed decisions in the progression of this compound or related analogs in the drug discovery pipeline.
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. [Link]
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Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]
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Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. MDPI. [Link]
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Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. [Link]
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Kinase Selectivity Panels. Reaction Biology. [Link]
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Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC - PubMed Central. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
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Structural Optimization of 6-aryl Pyridazin3-ones as Novel Potent PDE4 Inhibitors. ResearchGate. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. PMC. [Link]
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Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. PubMed. [Link]
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A Guide to the Reproducible Synthesis and Biological Evaluation of 6-Ethylpyridazin-3(2H)-one
This guide provides an in-depth, experience-driven framework for the synthesis, characterization, and biological testing of 6-Ethylpyridazin-3(2H)-one. The focus is on ensuring experimental reproducibility by explaining the causality behind protocol choices, establishing self-validating systems, and comparing the target compound with relevant alternatives.
Introduction
The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This heterocycle is a core component in drugs exhibiting cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[2] this compound serves as a foundational analogue in this class. Reproducibility in its synthesis and biological testing is paramount, as minor deviations can lead to inconsistent outcomes, hindering the drug discovery process.[3][4] This guide is designed for researchers and drug development professionals, offering a comprehensive and objective methodology to ensure consistent and reliable results.
Part I: Synthesis and Characterization of this compound
A reproducible synthesis is the bedrock of any chemical biology investigation. The most reliable and common route to 6-substituted pyridazinones involves a two-step process: the cyclocondensation of a γ-keto acid with hydrazine, followed by a dehydrogenation step.[5]
Principle of Synthesis
The synthesis begins with the reaction between 4-oxohexanoic acid and hydrazine hydrate. This is a classic cyclocondensation reaction where the nucleophilic hydrazine attacks the two carbonyl groups of the ketoacid (the ketone and the carboxylic acid) to form a stable six-membered dihydropyridazinone ring.[5] The subsequent dehydrogenation step introduces a double bond into the ring, creating the aromatic pyridazinone system. This is often achieved using a mild oxidizing agent like bromine in acetic acid, which facilitates an electrophilic substitution followed by elimination of HBr.[6]
Detailed Experimental Protocol
Step 1: Synthesis of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one
-
Materials: 4-oxohexanoic acid, Hydrazine hydrate (~80% solution), Ethanol, Glacial Acetic Acid.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-oxohexanoic acid (13.0 g, 0.1 mol) in ethanol (100 mL).
-
With magnetic stirring, add hydrazine hydrate (6.25 g, 0.1 mol of 80% solution) dropwise to the solution at room temperature. The addition should be controlled to manage any mild exotherm.
-
After the addition is complete, add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
-
Once the reaction is complete (disappearance of the starting ketoacid), cool the mixture to room temperature and then place it in an ice-water bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 6-ethyl-4,5-dihydropyridazin-3(2H)-one as a white or off-white solid.
-
Step 2: Synthesis of this compound
-
Materials: 6-Ethyl-4,5-dihydropyridazin-3(2H)-one, Glacial Acetic Acid, Bromine, Ammonium Hydroxide solution.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve the dried product from Step 1 (e.g., 12.6 g, 0.1 mol, assuming quantitative yield for calculation) in glacial acetic acid (100 mL). Heat gently to 60-70°C to ensure complete dissolution.[6]
-
In a separate dropping funnel, prepare a solution of bromine (16.8 g, 0.105 mol) in 25 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred pyridazinone solution while maintaining the temperature at 60-70°C. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the mixture to reflux for 3 hours.[6]
-
Cool the reaction mixture to 5°C in an ice bath. Pour the mixture slowly into 300 mL of ice water with vigorous stirring.
-
Neutralize the solution by carefully adding ammonium hydroxide until the pH is ~7-8. This will precipitate the free base.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry the solid under vacuum.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting and Causality
| Issue | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low Yield in Step 1 | Incomplete reaction; impure hydrazine hydrate; insufficient reflux time. | Ensure >98% purity for starting materials. Increase reflux time and monitor by TLC. The catalyst (acetic acid) is crucial for protonating the carbonyls, increasing their electrophilicity. |
| Oily Product in Step 1 | Presence of unreacted starting materials or side products. | Try triturating the oil with cold diethyl ether to induce solidification. If that fails, purify via column chromatography (Silica, Ethyl Acetate/Hexane gradient). |
| Low Yield in Step 2 | Incomplete bromination; loss of product during neutralization/workup. | Ensure dropwise addition of bromine to prevent side reactions. Perform neutralization slowly in an ice bath to maximize precipitation and minimize product solubility. |
| Colored Impurities | Residual bromine or polymeric side products. | Ensure thorough washing of the final product. The recrystallization step is critical for removing colored impurities. Adding a small amount of activated charcoal during recrystallization can also be effective. |
Characterization and Quality Control
Confirming the identity and purity of the final compound is a non-negotiable step for reproducibility.
| Technique | Expected Result for this compound | Purpose |
| Melting Point | Sharp, defined range (e.g., 104-106 °C, hypothetical) | A broad melting range indicates impurities. |
| ¹H NMR | Signals corresponding to ethyl protons (triplet & quartet), vinyl protons on the ring (two doublets), and a broad singlet for the N-H proton. | Confirms the chemical structure and proton environment. |
| ¹³C NMR | Signals for ethyl carbons, vinyl carbons, and the carbonyl carbon (~160-170 ppm). | Confirms the carbon skeleton of the molecule. |
| FT-IR (KBr) | Characteristic peaks for N-H stretch (~3200 cm⁻¹), C=O stretch (~1670 cm⁻¹), and C=C stretch (~1600 cm⁻¹). | Identifies key functional groups. |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z corresponding to the molecular weight (C₆H₈N₂O = 124.14 g/mol ). | Confirms the molecular weight and formula. |
Part II: Comparative Biological Evaluation
Pyridazinone derivatives are frequently evaluated for their anti-inflammatory and anticancer activities.[1] Here, we outline reproducible protocols for these assays and compare the expected performance of this compound against common structural analogues.
Comparator Compounds
To understand the structure-activity relationship (SAR), it is crucial to test against analogues. The choice of substituent at the C6 position often dictates potency and selectivity.
-
6-Methylpyridazin-3(2H)-one: A smaller alkyl substituent.
-
6-Phenylpyridazin-3(2H)-one: An aryl substituent, which can introduce pi-stacking interactions.
-
Indomethacin / Celecoxib: Standard-of-care drugs for anti-inflammatory assays.
-
Doxorubicin: Standard chemotherapy agent for cytotoxicity assays.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] It is a robust method for initial screening of cytotoxic potential.
-
Materials: Human cancer cell line (e.g., HCT116 colon cancer cells), complete culture medium (e.g., DMEM + 10% FBS), MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.
-
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (~37°C, 5% CO₂) to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs.[11] These are typically performed using commercially available ELISA kits.
-
Principle: The assay measures the production of Prostaglandin E₂ (PGE₂) from arachidonic acid by recombinant human COX-1 or COX-2 enzymes. An inhibitor will reduce the amount of PGE₂ produced, which is then quantified colorimetrically.
-
General Procedure (Kit-based):
-
Test compounds (including this compound and controls like Celecoxib) are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of PGE₂ produced is measured using a competitive ELISA.[12]
-
The IC₅₀ values for each enzyme are calculated. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) gives the Selectivity Index (SI). A higher SI indicates greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects.[13][14]
-
Biological Testing Workflow
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Ethylpyridazin-3(2H)-one
Introduction: Upholding Safety and Environmental Integrity in Chemical Waste Management
In the fast-paced environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. 6-Ethylpyridazin-3(2H)-one, a heterocyclic compound within the pyridazinone class, requires meticulous handling not only during its application but, critically, during its disposal. Improper disposal of such specialized chemical waste can lead to significant safety hazards, environmental contamination, and regulatory non-compliance.[1]
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedures commence, a thorough understanding of the potential hazards is paramount. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied. Based on the toxicological and physical data of related pyridazine and pyridine compounds, this compound should be treated as a hazardous substance.[2][7][8]
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Inferred Risk and Rationale | Recommended Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed.[8] Pyridine-based structures can exhibit toxicity upon ingestion. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8] |
| Skin Irritation | Causes skin irritation.[8][9] Many nitrogen-containing heterocyclic compounds are known skin irritants.[2][10] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[8] |
| Eye Irritation | Causes serious eye irritation.[8][9] Direct contact with eyes is likely to cause significant irritation or damage.[2][7] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Respiratory Irritation | May cause respiratory irritation.[8] Inhalation of dust or aerosols could irritate the respiratory tract. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |
| Environmental Hazard | Potentially harmful to aquatic life.[11] Heterocyclic compounds can be persistent and mobile in aquatic environments.[1][12] | P273: Avoid release to the environment.[11] |
| Physical Hazard | Assumed to be a combustible solid. Related compounds like 3-ethylpyridine are flammable liquids.[4][7] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][9] |
Part 2: Pre-Disposal Protocol: Preparation and Spill Management
Proper preparation is essential for a safe disposal process. This involves assembling the necessary personal protective equipment (PPE) and materials for waste containment and potential spill cleanup.
Required Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following PPE:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[13]
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Work should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[10]
Spill and Accidental Release Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain: For small spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][3][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material and the spilled compound into a designated, sealable hazardous waste container.[10][15] Use non-sparking tools if the compound is determined to be flammable.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[2][10]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, as per your laboratory's safety plan.[16]
Part 3: Step-by-Step Disposal Workflow
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection by a licensed disposal service.[3][14] This workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[6][17][18]
Step 1: Waste Characterization
The generator of the waste is legally responsible for determining if it is a hazardous waste.[17] Since this compound is not explicitly listed as a "P" or "U" list waste by the EPA, characterization is based on its properties (ignitability, corrosivity, reactivity, toxicity). Based on the inferred hazard profile, it should be managed as a hazardous waste.
Step 2: Segregation and Containerization
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can react, creating a more significant hazard.[2] It is incompatible with strong oxidizing agents and strong acids.[3][19]
-
Select a Compatible Container: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Aqueous Waste: If generating aqueous solutions of the compound, collect them in a separate, compatible liquid waste container. Do not dispose of this chemical down the drain.[13][14]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical RCRA requirement.[17] Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation (the date the first waste was added).
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[20]
-
The storage area must be a well-ventilated, cool, dry, and secure location, away from ignition sources and incompatible materials.[2][15][19]
-
Secondary containment (e.g., a larger bin or tray) is highly recommended to contain any potential leaks from the primary container.
Step 5: Arranging for Final Disposal
-
Once the waste container is full, or if you cease to generate this waste stream, contact your institution's EHS department to arrange for a pickup.
-
Waste must be collected by a licensed hazardous waste disposal contractor who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13] Incineration in a chemical incinerator equipped with an afterburner and scrubber is the likely disposal method for this type of organic compound.[13]
The following diagram outlines the comprehensive workflow for this process.
Caption: Decision-making flowchart for classifying and managing chemical waste according to EPA regulations.
References
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Hazardous Waste Experts. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Retrieved from [Link]
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Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyridazine. Retrieved from [Link]
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University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from [Link]
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Covestro. (n.d.). Material Safety Data Sheet: Pyridine. Retrieved from [Link]
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Alfa Aesar. (2025, September 18). Safety Data Sheet: Pyridazine. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
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Chem Service, Inc. (2017, September 11). Safety Data Sheet: 3-Ethylpyridine. Retrieved from [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
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PubChem. (n.d.). 6-methylpyridazin-3(2H)-one. Retrieved from [Link]
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PubChem. (n.d.). 6-(Ethylamino)pyridazin-3(2H)-one. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-(6-Ethyl-3-pyridinyl)-6-methylpyridazin-3-one. Retrieved from [Link]
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PubChem. (n.d.). 2-(6-Ethyl-3-pyridinyl)-4-methylpyridazin-3-one. Retrieved from [Link]
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MDPI. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). ChemView. Retrieved from [Link]
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Chemcasts. (n.d.). Thermophysical Properties of 6-Methyl-3(2H)-pyridazinone. Retrieved from [Link]
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Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
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Essential Safety and Handling Guide: Personal Protective Equipment for 6-Ethylpyridazin-3(2H)-one
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Ethylpyridazin-3(2H)-one requires a deep understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and evidence-based framework for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the inherent risks associated with this compound. According to the European Chemicals Agency (ECHA), this compound presents several significant hazards:
-
Harmful if Swallowed: This indicates a risk of acute toxicity upon ingestion.
-
May Cause Damage to Organs Through Prolonged or Repeated Exposure: This suggests potential target organ toxicity with chronic exposure, a critical consideration for researchers handling the compound regularly.[1]
-
Toxic to Aquatic Life with Long-Lasting Effects: This highlights the need for stringent disposal procedures to prevent environmental contamination.[1]
Furthermore, classifications for related chemical structures often include warnings for potential reproductive toxicity.[2] Given these classifications, we must treat this compound as a hazardous substance requiring comprehensive barrier protection.
Core Protective Equipment: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but a holistic system. The following sections detail the minimum required PPE for handling this compound, grounded in established safety standards.
Hand Protection: The First Line of Contact
Your hands are the most likely part of your body to come into direct contact with the chemical. Therefore, selecting the correct gloves is critical.
-
Glove Type: Standard latex examination gloves are insufficient. You must use chemical-resistant gloves. Nitrile or neoprene gloves are recommended due to their superior resistance to a wide range of chemicals.[3]
-
Double Gloving: For all handling procedures—from weighing to disposal—double gloving is mandatory. This practice provides an additional protective layer and allows for the safe removal of the outer glove immediately following a potential contamination event, without exposing the skin.[4] The inner glove should be tucked under the cuff of your lab gown, while the outer glove should go over the cuff.[4]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves frequently (at least every hour) and immediately if you suspect contamination or a breach in their integrity.[4]
Body Protection: Shielding Against Spills and Splashes
A standard cotton lab coat does not offer adequate protection against hazardous chemicals.
-
Gown Selection: A disposable, back-closing protective gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[5] This material resists chemical seepage, which is a known issue with standard lab coats.[6] Ensure the gown has long sleeves and tight-fitting knit or elastic cuffs to prevent skin exposure at the wrist.[4]
Eye and Face Protection: Preventing Ocular Exposure
Ocular exposure can lead to serious injury and rapid systemic absorption of a chemical.
-
Minimum Requirement: At a minimum, ANSI Z87.1-rated safety glasses with side shields must be worn for all procedures.
-
Elevated Risk: For any task with a potential for splashing (e.g., transferring solutions, sonicating samples), you must upgrade your protection to chemical splash goggles.[7]
-
Maximum Protection: When handling larger quantities or performing operations with a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]
Respiratory Protection: Guarding Against Inhalation
Given that this compound is a solid, the primary inhalation risk comes from airborne particulates during weighing or transfer.
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood or a powder containment hood.
-
When Respirators are Required: If engineering controls are not available or are insufficient to control airborne particulates, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dusts.[6] All personnel required to wear respirators must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.
PPE Selection Matrix for Common Laboratory Tasks
To simplify the selection process, the following table outlines the required PPE for various common laboratory procedures involving this compound.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile/Neoprene Gloves | Disposable, Low-Permeability Gown | Safety Glasses with Side Shields | Required (N95 minimum) if not in a powder containment hood |
| Preparing Stock Solutions | Double Nitrile/Neoprene Gloves | Disposable, Low-Permeability Gown | Chemical Splash Goggles | Not required if performed in a certified chemical fume hood |
| Reaction Setup/Sampling | Double Nitrile/Neoprene Gloves | Disposable, Low-Permeability Gown | Chemical Splash Goggles | Not required if performed in a certified chemical fume hood |
| Waste Disposal | Double Nitrile/Neoprene Gloves | Disposable, Low-Permeability Gown | Chemical Splash Goggles & Face Shield | Not required |
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence (Putting On)
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the disposable gown, ensuring it is fully closed in the back.
-
Respiratory Protection (if required): Put on your fit-tested N95 respirator.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first (inner) pair of gloves, tucking the cuffs under the gown sleeves. Don the second (outer) pair of gloves, pulling the cuffs over the gown sleeves.
Doffing Sequence (Taking Off)
This sequence is designed to contain contaminants.
-
Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten the gown. Peel it away from your body, turning it inside out as you remove it. Roll it into a bundle and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Respiratory Protection: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Safe Handling and Disposal Workflow
The following diagram illustrates the critical checkpoints for PPE usage throughout the handling lifecycle of this compound.
Caption: Workflow for safe handling of this compound.
Emergency Response and Decontamination
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal: All disposable PPE (gloves, gowns, respirator) and materials contaminated with this compound must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not discard in regular trash or down the drain.
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your vital research.
References
-
Substance Information for this compound. European Chemicals Agency (ECHA). [Link]
-
Substance Information for 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. European Chemicals Agency (ECHA). [Link]
-
Substance Information for Pyridine. European Chemicals Agency (ECHA). [Link]
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Personal Protective Equipment for Pesticide Application. YouTube. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
